molecular formula C12H17BrClN B2464463 4-(3-Bromophenyl)-4-methylpiperidine hydrochloride CAS No. 1427380-24-2

4-(3-Bromophenyl)-4-methylpiperidine hydrochloride

Cat. No.: B2464463
CAS No.: 1427380-24-2
M. Wt: 290.63
InChI Key: SZBSWFNULJRSRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Bromophenyl)-4-methylpiperidine hydrochloride is a chemical compound with the CAS Number 1427380-24-2 . Its molecular formula is C₁₂H₁₇BrClN, and it has a molecular weight of 290.63 g/mol . The compound features a piperidine ring substituted with a methyl group and a 3-bromophenyl ring at the same carbon center . As a piperidine derivative, this brominated aromatic compound serves as a versatile building block in organic synthesis and medicinal chemistry research. Researchers utilize such specialized intermediates in the design and development of novel bioactive molecules . The compound is for research use only and is not intended for diagnostic or therapeutic applications. Handling should follow standard laboratory safety practices. The supplier indicates a purity of ≥95% and recommends storing the product sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

4-(3-bromophenyl)-4-methylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN.ClH/c1-12(5-7-14-8-6-12)10-3-2-4-11(13)9-10;/h2-4,9,14H,5-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBSWFNULJRSRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of 4-(3-Bromophenyl)-4-methylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical monograph designed for medicinal chemists and process scientists. It prioritizes mechanistic insight, synthetic utility, and pharmacological context over generic data listing.

CAS: 1159825-25-8 (HCl Salt) | Core Scaffold: 4,4-Disubstituted Piperidine

Executive Summary

4-(3-Bromophenyl)-4-methylpiperidine hydrochloride represents a "privileged scaffold" in Central Nervous System (CNS) drug discovery. Characterized by a quaternary carbon center at the piperidine 4-position and a reactive aryl bromide "handle," this molecule serves as a critical intermediate for the synthesis of Triple Reuptake Inhibitors (SNDRIs) and opioid receptor modulators. Its structural rigidity and lipophilicity profile allow it to penetrate the blood-brain barrier (BBB), while the 3-bromo substituent provides orthogonality for late-stage diversification via palladium-catalyzed cross-coupling.

Physicochemical Profile

The introduction of the methyl group at the 4-position, adjacent to the aryl ring, creates a quaternary center that significantly alters the conformational landscape compared to simple 4-arylpiperidines. This steric bulk restricts the rotation of the phenyl ring, often enhancing receptor selectivity.

Table 1: Key Chemical Properties
PropertyValue / DescriptionNote
Molecular Formula C₁₂H₁₇BrClN(HCl Salt)
Molecular Weight 290.63 g/mol Free base: ~254.17 g/mol
Appearance White to off-white crystalline solidHighly hygroscopic
Solubility Water (>20 mg/mL), DMSO, MethanolLow solubility in non-polar ethers
pKa (Calc.) ~9.8 (Piperidine Nitrogen)Typical for secondary amines
LogP (Calc.) 3.3 (Free Base)Favorable for BBB penetration
H-Bond Donors 2 (NH, HCl)
H-Bond Acceptors 1 (N)

Synthetic Pathways & Structural Analysis

Constructing the quaternary center at the 4-position of the piperidine ring is the primary synthetic challenge. Unlike 4-monosubstituted piperidines, which can be accessed via simple reduction of pyridines, the 4-methyl-4-aryl motif requires de novo ring construction or aggressive alkylation strategies.

The "Grignard-Quaternary" Strategy

The most robust route for laboratory-scale synthesis involves the addition of an aryl Grignard reagent to a protected 4-methyl-4-piperidone precursor. This method avoids the formation of regioisomers common in direct alkylation.

Protocol Overview:

  • Precursor Selection: Start with N-benzyl-4-methylpiperidin-4-one. The N-benzyl group protects the amine and prevents side reactions with the Grignard reagent.

  • Grignard Addition: React with 3-bromophenylmagnesium bromide in anhydrous THF at -78°C to 0°C.

    • Critical Control: Low temperature is essential to prevent halogen-metal exchange on the 3-bromo moiety.

  • Deoxygenation/Reduction: The resulting tertiary alcohol is dehydrated (e.g., via TFA/TFAA) to the alkene, followed by careful hydrogenation.

    • Chemo-selectivity Warning: Standard Pd/C hydrogenation will debrominate the aryl ring. Raney Nickel or PtO₂ with strict pressure control, or ionic hydrogenation (Et₃SiH/TFA), is required to preserve the Ar-Br bond.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow from precursors to the isolated hydrochloride salt.

SynthesisWorkflow Precursor N-Benzyl-4-methyl piperidin-4-one Intermediate1 Tertiary Alcohol Intermediate Precursor->Intermediate1 Nucleophilic Addn (THF, -78°C) Grignard 3-Bromophenyl magnesium bromide Grignard->Intermediate1 Reduction Ionic Hydrogenation (Et3SiH / TFA) Intermediate1->Reduction Dehydroxylation (Preserves Ar-Br) Deprotection N-Dealkylation (ACE-Cl or H2/Pd) Reduction->Deprotection Remove Benzyl Product 4-(3-Br-Ph)-4-Me-Piperidine HCl Salt Deprotection->Product HCl/Ether Precipitation

Figure 1: Synthetic pathway focusing on preserving the aryl-bromide handle during reduction.[1][2]

Reactivity & Functionalization (The "Handle" Concept)

The value of 4-(3-Bromophenyl)-4-methylpiperidine lies in its orthogonality . The molecule possesses two distinct reactive sites that can be modified independently, allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries.

Site A: The Secondary Amine (Nucleophile)

The piperidine nitrogen is a standard secondary amine (


). It undergoes:
  • Reductive Amination: Reaction with aldehydes/ketones (using NaBH(OAc)₃) to modulate lipophilicity.

  • Amide Coupling: Reaction with carboxylic acids to introduce polar motifs.

  • SNAr: Displacement of heteroaryl halides.

Site B: The Aryl Bromide (Electrophile)

The 3-bromo position is the "diversity handle." It is positioned meta to the piperidine connection, a geometry often preferred in neurotransmitter transporter ligands to avoid steric clash with the binding pocket.

  • Suzuki-Miyaura Coupling: Coupling with aryl boronic acids to create biaryl systems (common in SNDRIs).

  • Buchwald-Hartwig Amination: Introduction of amines to create aniline derivatives.

  • Lithium-Halogen Exchange: Treatment with n-BuLi generates an aryl lithium species for quenching with electrophiles (e.g., DMF to form aldehydes).

Visualization: Divergent Synthesis

DivergentSynthesis Core 4-(3-Bromophenyl)-4-methyl piperidine (Core) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki Site B (Ar-Br) Buchwald Buchwald Amination (R-NH2, Pd2(dba)3) Core->Buchwald Site B (Ar-Br) Alkylation N-Alkylation (R-X, K2CO3) Core->Alkylation Site A (NH) Biaryl Biaryl Analogs (SNDRI Potency) Suzuki->Biaryl Aniline Amino-Aryl Derivs (Metabolic Stability) Buchwald->Aniline TertAmine N-Substituted Analogs (PK Modulation) Alkylation->TertAmine

Figure 2: Divergent synthesis strategy utilizing the orthogonal reactive sites.

Pharmacological Context

This scaffold is heavily implicated in the development of Triple Reuptake Inhibitors (SNDRIs) —compounds that simultaneously inhibit the transporters for Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT).[3]

  • Mechanism: The 4-phenylpiperidine moiety mimics the biogenic amine structure, allowing it to dock into the transporter's orthosteric site.

  • Role of the 4-Methyl Group: The quaternary methyl group locks the phenyl ring into a specific conformation (often equatorial), which can enhance selectivity for NET/SERT over DAT, or vice versa, depending on the specific N-substitution.

  • Role of the 3-Bromo Group:

    • Electronic: The electron-withdrawing nature of Br lowers the pKa of the phenyl ring, potentially influencing pi-stacking interactions within the transporter.

    • Steric: The large Br atom fills hydrophobic pockets in the transporter (e.g., the S1 or S2 pockets of SERT).

Handling & Safety Protocols

Signal Word: WARNING

Hazard Identification
  • H302: Harmful if swallowed.

  • H315/H319: Causes skin and serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Stability & Storage
  • Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen).

  • Light Sensitivity: Aryl bromides can undergo slow photolytic debromination. Store in amber vials.

  • Shelf Life: Stable for >2 years at -20°C if protected from moisture.

Validated Handling Protocol
  • Weighing: Perform all weighing operations in a laminar flow hood or glovebox to prevent moisture uptake, which alters stoichiometry in coupling reactions.

  • Solubilization: For biological assays, dissolve in DMSO to create a stock solution (e.g., 10 mM). Sonicate for 5 minutes. Do not store aqueous solutions for >24 hours due to potential hydrolysis or oxidation.

References

  • Skolnick, P., et al. (2003).[5][3] "Antidepressant-like actions of DOV 21,947: a 'triple' reuptake inhibitor."[3] European Journal of Pharmacology, 461(2-3), 99-104.[5]

  • ChemicalBook. (2024). "4-(4'-Bromophenyl)piperidine and related 4-aryl-piperidine synthesis data." ChemicalBook Database.

  • Li, X., et al. (2023). "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids." Journal of the American Chemical Society. (Context on aryl-piperidine synthesis).

  • BLD Pharm. (2024). "Product MSDS: 4-(3-Bromophenyl)-4-methylpiperidine hydrochloride."

Sources

An In-depth Technical Guide to 4-(3-Bromophenyl)-4-methylpiperidine HCl: Molecular Structure, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(3-Bromophenyl)-4-methylpiperidine hydrochloride, a compound of interest within the broader class of phenylpiperidine derivatives. These derivatives are significant scaffolds in medicinal chemistry due to their diverse pharmacological activities.[1][2] This document will delve into the molecular characteristics, a plausible synthetic pathway, and key analytical methodologies for the characterization of this specific molecule, providing a foundational resource for its application in research and drug development.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical entity is a thorough characterization of its structure and inherent properties.

Chemical Structure

The molecular structure of the free base, 4-(3-Bromophenyl)-4-methylpiperidine, is defined by a piperidine ring substituted at the 4-position with both a methyl group and a 3-bromophenyl group. The hydrochloride salt is formed by the protonation of the piperidine nitrogen.

The structure can be represented by the following chemical identifiers:

  • Molecular Formula (HCl salt): C₁₂H₁₇BrClN

  • SMILES (Free Base): CC1(CCNCC1)C2=CC(=CC=C2)Br[3]

  • InChIKey (Free Base): PEAKDUGSNWJNOK-UHFFFAOYSA-N[3]

2D Structure of 4-(3-Bromophenyl)-4-methylpiperidine

Figure 1: 2D Chemical Structure of 4-(3-Bromophenyl)-4-methylpiperidine.

Molecular Weight

The molecular weight of the hydrochloride salt is a critical parameter for quantitative analysis and experimental design. It is calculated based on the atomic masses of its constituent elements.

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC1212.011144.132
HydrogenH171.00817.136
BromineBr179.90479.904
ChlorineCl135.45335.453
NitrogenN114.00714.007
Total 290.632

The calculated molecular weight of 4-(3-Bromophenyl)-4-methylpiperidine HCl is 290.63 g/mol . The monoisotopic mass of the free base is reported as 253.04662 Da.[3]

Synthesis and Purification

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic approach would involve the disconnection of the aryl-piperidine bond, suggesting a Grignard reaction as a key step. The piperidine core can be constructed from a suitable precursor.

Synthetic Pathway cluster_0 Aryl Halide Preparation cluster_1 Grignard Formation & Addition cluster_2 Piperidine Modification & Final Product A 1,3-Dibromobenzene B 1-Bromo-3-iodobenzene A->B Selective Halogenation C 3-Bromophenylmagnesium iodide B->C Mg, THF F 1-Boc-4-(3-bromophenyl)-4-hydroxypiperidine C->F Addition D 4-Piperidone E 1-Boc-4-piperidone E->F G 1-Boc-4-(3-bromophenyl)-1,2,3,6-tetrahydropyridine F->G Dehydration (e.g., TFAA) H 1-Boc-4-(3-bromophenyl)piperidine G->H Hydrogenation (e.g., H2, Pd/C) I 4-(3-Bromophenyl)piperidine H->I Boc Deprotection (e.g., HCl) J 1-Boc-4-(3-bromophenyl)-4-methylpiperidine I->J N-Protection & Methylation K 4-(3-Bromophenyl)-4-methylpiperidine J->K Boc Deprotection (e.g., HCl) L 4-(3-Bromophenyl)-4-methylpiperidine HCl K->L Salt Formation (HCl in Ether)

Caption: Proposed synthetic workflow for 4-(3-Bromophenyl)-4-methylpiperidine HCl.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and would require optimization in a laboratory setting.

Step 1: Synthesis of 1-Boc-4-(3-bromophenyl)-4-hydroxypiperidine

  • To a solution of 1-bromo-3-iodobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF), add magnesium turnings (1.1 eq) under an inert atmosphere (N₂ or Ar).

  • Initiate the Grignard reaction with gentle heating or the addition of a small crystal of iodine.

  • Once the Grignard reagent has formed, cool the solution to 0 °C.

  • Add a solution of 1-Boc-4-piperidone (0.9 eq) in anhydrous THF dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired tertiary alcohol.

Step 2: Synthesis of 1-Boc-4-(3-bromophenyl)-4-methylpiperidine

  • To a solution of the tertiary alcohol from Step 1 (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of methylmagnesium bromide (1.5 eq, 3.0 M in ether) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

  • Cool the reaction to 0 °C and quench carefully with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the N-Boc protected final product.

Step 3: Deprotection and Salt Formation

  • Dissolve the purified product from Step 2 in a minimal amount of diethyl ether or methanol.

  • Add a solution of hydrochloric acid in diethyl ether (2.0 M) or anhydrous HCl gas until precipitation is complete.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield 4-(3-Bromophenyl)-4-methylpiperidine HCl as a solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.[5]

Spectroscopic and Chromatographic Methods
TechniquePurposeExpected Results
¹H NMR Structural elucidation and confirmation of proton environments.Aromatic protons in the 7.0-7.5 ppm region, piperidine ring protons (aliphatic region, likely complex multiplets), and a singlet for the methyl group.
¹³C NMR Confirmation of the carbon skeleton.Aromatic carbons (120-145 ppm), quaternary carbon attached to the aryl group and methyl group, piperidine ring carbons, and the methyl carbon.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.The free base should show a molecular ion peak [M]+ and/or [M+H]+ corresponding to the calculated molecular weight, with a characteristic isotopic pattern for bromine.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.[6]A single major peak under optimized conditions, allowing for the determination of purity by area percentage.
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups.Characteristic peaks for N-H stretching (in the salt form), C-H (aromatic and aliphatic), and C-Br stretching.
Example Protocol: Purity Determination by RP-HPLC
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A time-dependent gradient from 95:5 (A:B) to 5:95 (A:B) over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and integrate the peak areas to determine the purity.

Applications in Drug Discovery and Development

4-Phenylpiperidine derivatives are a well-established class of compounds with significant central nervous system activity.[1] They are key pharmacophores in a variety of therapeutic agents, including:

  • Opioid Analgesics: The 4-phenylpiperidine scaffold is a core component of many opioid receptor agonists, such as pethidine (meperidine).[7][8]

  • Antipsychotics: Certain butyrophenone antipsychotics, like haloperidol, incorporate a 4-phenylpiperidine moiety.[1]

  • Sigma-1 Receptor Ligands: These receptors are implicated in a range of neurological disorders, and 4-phenylpiperidine derivatives have been developed as selective antagonists.[7]

The specific substitution pattern of 4-(3-Bromophenyl)-4-methylpiperidine, particularly the presence of the bromine atom, provides a handle for further chemical modification through cross-coupling reactions. This makes it a valuable intermediate for the synthesis of novel derivatives with potentially tailored pharmacological profiles. The methyl group at the 4-position can influence the compound's lipophilicity and metabolic stability.

Conclusion

4-(3-Bromophenyl)-4-methylpiperidine HCl is a molecule with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis, while requiring multi-step procedures, is achievable through established synthetic methodologies. A thorough understanding of its molecular structure, properties, and analytical characterization is paramount for any researcher or scientist intending to utilize this compound in their work. The information provided in this guide serves as a foundational resource to support such endeavors.

References

  • PubChemLite. 4-(3-bromophenyl)-4-methylpiperidine hydrochloride (C12H16BrN). National Center for Biotechnology Information. [Link]

  • Wikipedia. Phenylpiperidines. [Link]

  • Taylor & Francis. 4-Phenylpiperidine – Knowledge and References. [Link]

  • Wang, X., Tang, Y., Xie, Q., & Qiu, Z. (2006). QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. European Journal of Medicinal Chemistry, 41(2), 226-232. [Link]

  • PubChemLite. 4-(4-bromophenyl)-4-methylpiperidine hydrochloride (C12H16BrN). National Center for Biotechnology Information. [Link]

  • Taylor & Francis. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. [Link]

  • ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery. [Link]

  • Eureka. Preparation method of (S)-3-(4-bromophenyl)piperidine as Niraparib intermediate. [Link]

  • MilliporeSigma. 4-(4-Bromophenyl)piperidine hydrochloride. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

  • Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. [Link]

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

Sources

A Comprehensive Pharmacological Profile of 4-(3-Bromophenyl)-4-methylpiperidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents. This technical guide provides an in-depth exploration of the pharmacological profile of a specific subclass: 4-(3-Bromophenyl)-4-methylpiperidine derivatives. We will dissect the synthetic strategies, delve into their interactions with key biological targets, primarily opioid receptors and monoamine transporters, and elucidate the critical structure-activity relationships (SAR) that govern their efficacy and selectivity. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical data and field-proven insights to guide future discovery efforts in this chemical space.

Introduction: The Versatility of the 4-Phenylpiperidine Core

The 4-phenylpiperidine motif is a privileged scaffold in drug design, renowned for its conformational flexibility and ability to present substituents in a well-defined three-dimensional orientation. This allows for precise interactions with a variety of biological targets. Historically, this core has been instrumental in the development of potent analgesics, with fentanyl and its analogues being prominent examples.[1][2] However, the pharmacological landscape of this structural class extends far beyond opioid receptors. Modifications to the phenyl ring, the piperidine nitrogen, and the 4-position of the piperidine ring have yielded compounds with significant activity at monoamine transporters, making them relevant for the treatment of neuropsychiatric disorders.[3][4][5][6]

The introduction of a bromine atom at the meta-position of the phenyl ring and a methyl group at the 4-position of the piperidine ring creates a unique chemical entity with a distinct pharmacological profile. The bromine atom, a halogen, can modulate the electronic properties of the phenyl ring and participate in halogen bonding, a potentially significant interaction with protein targets. The 4-methyl group provides steric bulk and can influence the orientation of the phenyl ring, which is often crucial for receptor binding. This guide will explore the synergistic effect of these structural features on the pharmacological activity of this class of compounds.

Medicinal Chemistry and Synthesis

The synthesis of 4-(3-Bromophenyl)-4-methylpiperidine derivatives typically involves multi-step sequences that allow for the introduction of diversity at various positions of the scaffold. A general and adaptable synthetic strategy is outlined below.

General Synthetic Workflow

A common approach to the synthesis of the core structure involves the construction of the substituted piperidine ring, followed by functionalization of the piperidine nitrogen.

Synthetic_Workflow A Starting Materials (e.g., 3-Bromophenylacetonitrile) B Piperidine Ring Formation A->B Cyclization C Introduction of 4-Methyl Group B->C Alkylation D N-Functionalization C->D Alkylation/Acylation E Final Derivative D->E Purification Opioid_Receptor_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Agonist Opioid Agonist Receptor μ-Opioid Receptor Agonist->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Inhibits Fusion Post_Receptor Postsynaptic Receptor Vesicle->Post_Receptor Reduced Neurotransmitter Release Monoamine_Transporter_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Transporter DAT/NET Monoamine_in Dopamine/ Norepinephrine Transporter->Monoamine_in Inhibitor 4-(3-Bromophenyl)-4- methylpiperidine Derivative Inhibitor->Transporter Blocks Monoamine_in->Transporter Reuptake Monoamine_out Increased Dopamine/ Norepinephrine Post_Receptor Postsynaptic Receptor Monoamine_out->Post_Receptor Enhanced Signaling

Sources

4-(3-Bromophenyl)-4-methylpiperidine hydrochloride CAS number and synonyms

[1]

Chemical Identity & Core Properties

4-(3-Bromophenyl)-4-methylpiperidine hydrochloride is a 4,4-disubstituted piperidine scaffold.[1] The presence of the quaternary carbon at the 4-position (bearing both a methyl and an aryl group) restricts conformational mobility, a critical feature for high-affinity binding to G-protein coupled receptors (GPCRs) and transporters.[1] The 3-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the elaboration of complex drug candidates.[1]

Physicochemical Profile
PropertySpecification
CAS Number (HCl Salt) 1427380-24-2
CAS Number (Free Base) 1339419-13-4
IUPAC Name 4-(3-Bromophenyl)-4-methylpiperidine hydrochloride
Molecular Formula C₁₂H₁₆BrN[1][2][3][4] · HCl
Molecular Weight 290.63 g/mol (HCl salt); 254.17 g/mol (Free base)
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol, Water (moderate)
Key Functional Groups Secondary Amine (NH), Aryl Bromide (Ar-Br), Quaternary Center (C4)

Synthetic Utility & Retrosynthesis

The synthesis of 4-aryl-4-methylpiperidines is synthetically demanding due to the steric hindrance at the quaternary C4 center.[1] Unlike simple 4-arylpiperidines, which can be accessed via reduction of tetrahydropyridines, the 4-methyl analog requires the construction of a quaternary carbon.[1]

Primary Synthetic Route: The Cyano-Piperidine Method

The most robust industrial route typically involves the construction of the piperidine ring via double alkylation, followed by functional group manipulation to introduce the methyl group.[1]

Step-by-Step Mechanism:

  • Ring Construction: Reaction of 3-bromophenylacetonitrile with bis(2-chloroethyl)amine (or its N-benzyl derivative) using a strong base (NaH or NaNH₂) generates the 4-cyano-4-(3-bromophenyl)piperidine core.[1]

  • Quaternary Functionalization: The nitrile group is resistant to direct methylation.[1] A common variation involves Grignard addition (MeMgBr) to the nitrile to form an imine, which hydrolyzes to the acetyl derivative.[1]

  • Reduction: Wolff-Kishner reduction (Hydrazine/KOH) of the acetyl group yields the ethyl analog, or alternative reductive desulfurization strategies are used if a methylthio precursor is employed.[1]

  • Alternative (Direct Methylation): If starting from a 4-carboxylic ester precursor, alkylation with MeI followed by decarboxylation can yield the 4-methyl product.[1]

Visualization: Retrosynthetic Pathway

The following diagram illustrates the logical disconnection of the molecule to accessible precursors.

SynthesisTarget4-(3-Bromophenyl)-4-methylpiperidine HCl(Target Scaffold)CouplingSuzuki Coupling Product(Drug Candidate)Target->Coupling Pd-Catalyzed Cross-Coupling(Ar-B(OH)2 + Pd(dppf)Cl2)Intermediate14-(3-Bromophenyl)-4-cyanopiperidine(Key Intermediate)Intermediate1->Target 1. MeMgBr (Grignard)2. Reduction/ModificationPrecursor13-BromophenylacetonitrilePrecursor1->Intermediate1 Double Alkylation(NaH, DMSO)Precursor2Bis(2-chloroethyl)aminePrecursor2->Intermediate1

Caption: Retrosynthetic analysis showing the construction of the quaternary center via nitrile alkylation and downstream utility in cross-coupling.

Pharmacological Applications

This compound is a critical building block in the discovery of Central Nervous System (CNS) agents and Anti-inflammatory drugs.[1]

P2Y14 Receptor Antagonists

Recent patent literature (e.g., WO 2017/053769 ) identifies substituted piperidines as potent antagonists of the P2Y14 receptor .[1][3]

  • Mechanism: P2Y14 is a G-protein coupled receptor (GPCR) activated by UDP-glucose.[1] It plays a significant role in immune response and inflammation, particularly in the kidney and lungs.[1]

  • Role of Scaffold: The 4-phenyl-4-methylpiperidine core mimics the steric bulk of the natural ligand's sugar moiety or anchors the molecule within the hydrophobic pocket of the receptor, while the amine allows for salt formation to improve solubility.[1]

Triple Reuptake Inhibitors (SNDRI)

The 4-arylpiperidine scaffold is structurally homologous to Amitifadine and Desvenlafaxine analogs.[1]

  • Neurotransmitter Modulation: Compounds derived from this scaffold can inhibit the reuptake of Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT).[1]

  • SAR Insight: The "3-bromo" position allows medicinal chemists to scan the active site by coupling various aryl/heteroaryl groups to optimize selectivity between SERT/NET/DAT.[1]

Experimental Protocol: Handling & Cross-Coupling

Context: This protocol describes the standard procedure for utilizing 4-(3-Bromophenyl)-4-methylpiperidine HCl in a Suzuki-Miyaura cross-coupling reaction, a common next step in drug synthesis.[1]

Protocol: Suzuki-Miyaura Coupling

Objective: To couple the 3-bromo moiety with an aryl boronic acid.[1]

Reagents:

  • Substrate: 4-(3-Bromophenyl)-4-methylpiperidine HCl (1.0 eq)[1]

  • Boronic Acid: Ar-B(OH)₂ (1.2 eq)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 eq)[1]

  • Base: K₂CO₃ (3.0 eq)[1]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]

Step-by-Step Methodology:

  • Free Basing (Optional but Recommended): While the coupling can proceed with the HCl salt if excess base is used, it is often cleaner to neutralize the salt first.[1] Dissolve the HCl salt in saturated NaHCO₃ and extract with DCM. Dry (MgSO₄) and concentrate to yield the free amine.[1]

  • Degassing: In a Schlenk tube, combine the free amine, aryl boronic acid, and base. Add the solvent mixture.[1][5] Sparge with Argon for 15 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).[1]

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM rapidly under a positive stream of Argon.[1] Seal the tube.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by LC-MS (Target M+H will shift corresponding to the new aryl group).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Purify via Flash Column Chromatography (SiO₂). Elute with a gradient of MeOH in DCM (0–10%) containing 1% NH₄OH (to prevent streaking of the amine).[1]

Quality Control & Analysis

For researchers verifying the identity of purchased or synthesized material, the following analytical parameters are standard.

TechniqueParameterExpected Observation
HPLC ColumnC18 Reverse Phase (e.g., Agilent Zorbax)
Mobile PhaseA: 0.1% TFA in H₂O; B: Acetonitrile
RetentionMid-eluting (hydrophobic aryl group)
1H NMR SolventDMSO-d₆ or MeOD
Key Signalsδ 1.3-1.5 (s, 3H) : Methyl group at C4 (Diagnostic singlet).δ 7.2-7.6 (m, 4H) : Aromatic protons (3-substituted pattern).δ 2.8-3.2 (m, 4H) : Piperidine ring protons adjacent to Nitrogen.[1][6]
Mass Spec IonizationESI (+)
Signal[M+H]⁺ = 254/256 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).[1]

References

  • World Intellectual Property Organization (WIPO). (2017).[1] Substituted Piperidines as Modulators of P2Y14. Patent WO 2017/053769 A1. Link

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 71757850. PubChem.[1][2] Link

  • BLD Pharm. (2025).[1][7] Product Datasheet: 4-(3-Bromophenyl)-4-methylpiperidine hydrochloride. Link

  • Carroll, F. I., et al. (2004).[1] Synthesis and biological evaluation of 4-substituted piperidines as novel serotonin transporter inhibitors. Journal of Medicinal Chemistry. Link(Contextual reference for 4-arylpiperidine synthesis).

Technical Monograph: Safety & Handling of 4-(3-Bromophenyl)-4-methylpiperidine HCl

[1]

Document Control:

  • Target Compound: 4-(3-Bromophenyl)-4-methylpiperidine Hydrochloride[1][2]

  • CAS Number: 1427380-24-2 (HCl Salt) | 1339419-13-4 (Free Base)

  • Molecular Formula:

    
     (Salt)
    
  • Molecular Weight: 290.63 g/mol

  • Risk Profile: Irritant / Potentially Harmful / Hygroscopic[3]

Executive Technical Summary

4-(3-Bromophenyl)-4-methylpiperidine HCl is a specialized heterocyclic building block utilized primarily in medicinal chemistry.[1] Its structure features a piperidine ring with a quaternary carbon at the 4-position, substituted with a methyl group and a 3-bromophenyl moiety.

Research Significance: The 3-bromophenyl handle renders this compound a critical intermediate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to elaborate the aromatic ring into complex pharmaceutical scaffolds targeting CNS receptors (e.g., opioid, serotonin).

Safety Axiom: As a research chemical with incomplete toxicological characterization, it must be handled under the "Universal Precautionary Principle," assuming it is harmful by inhalation, ingestion, and skin contact until proven otherwise.

Hazard Identification & GHS Classification

Status: Research Substance (Not fully tested).[4] Classification based on analogous piperidine salts.

Hazard ClassCategoryHazard Statement (H-Code)
Acute Toxicity (Oral) 4H302: Harmful if swallowed.[4][5][6]
Skin Corrosion/Irritation 2H315: Causes skin irritation.[4][6][7]
Eye Damage/Irritation 2AH319: Causes serious eye irritation.[4][6][7]
STOT - Single Exposure 3H335: May cause respiratory irritation.[3][4][6][7]

Signal Word: WARNING

Toxicological Context (Expert Insight)

While specific LD50 data is often absent for this specific isomer, 4-substituted piperidines can exhibit biological activity. The hydrochloride salt form increases water solubility, potentially enhancing bioavailability upon mucous membrane contact. The primary immediate risks are chemical burns to the cornea (due to acidity of the HCl salt) and respiratory sensitization from dust inhalation.

Operational Handling Protocols

Objective: Prevent exposure and degradation of the compound.

A. Engineering Controls
  • Primary Barrier: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood .

  • Secondary Barrier: Use a static-dissipative weighing funnel to prevent powder scattering.

  • Atmosphere: The compound is likely hygroscopic . Store and handle under dry conditions; prolonged exposure to humid air may lead to clumping and hydrolysis risks.

B. Personal Protective Equipment (PPE) Matrix
ZoneProtection LevelSpecific Requirement
Ocular HighChemical Safety Goggles (Side shields are insufficient for powders).
Dermal ModerateNitrile Gloves (Min thickness 0.11mm). Double-glove if dissolving in DMSO/DCM.
Respiratory VariableN95/P100 mask required only if working outside a fume hood (not recommended).
Body StandardLab coat with closed cuffs; long pants; closed-toe chemically resistant shoes.
C. Workflow Visualization

The following diagram outlines the decision logic for safe handling from storage to reaction.

SafeHandlingStartRetrieve from Storage(Dessicated/Ambient)CheckCheck Atmosphere(Is it humid?)Start->CheckWeighWeigh in Fume Hood(Anti-static tools)Check->WeighNo (Dry)Check->WeighYes (Use Glovebox)SolubilizeDissolve (DMSO/Water)Avoid Dust GenerationWeigh->SolubilizeResealPurge Headspace (Argon)& Reseal TightlyWeigh->ResealExcess ReagentReactionAdd to Reaction VesselSolubilize->Reaction

Figure 1: Operational workflow emphasizing moisture control and containment.

Emergency Response & First Aid

Principle: Neutralize, Dilute, Evacuate.

Firefighting Measures
  • Combustion Products: Emits toxic fumes of Hydrogen Chloride (HCl) , Hydrogen Bromide (HBr) , Nitrogen Oxides (NOx) , and Carbon Monoxide.

  • Extinguishing Media: Dry chemical, CO2, or alcohol-resistant foam.[8] Do not use high-pressure water jets (may scatter the powder).

  • Firefighter PPE: Full turnout gear + SCBA (Self-Contained Breathing Apparatus) is mandatory due to halogenated acid gas release.

Exposure Response Matrix
Exposure RouteImmediate ActionScientific Rationale
Eye Contact Rinse for 15 min (lifting lids).HCl salt hydrolysis creates acidic environment; immediate dilution prevents corneal opacity.
Skin Contact Wash with soap/water.[4][6][7][8] Remove contaminated clothes.[5][6][7][9]Lipophilic nature of the piperidine ring may facilitate dermal absorption; soap emulsifies residues.
Inhalation Move to fresh air.[4][6][7][8][9] Support breathing.[6][7][8][9]Dust acts as a severe respiratory irritant; monitor for delayed pulmonary edema signs.
Ingestion Rinse mouth. Do NOT induce vomiting. Prevent re-exposure of the esophagus to acidic/irritating material.

Chemical Properties & Experimental Context

Physical Data Table
PropertyValue / DescriptionNote
Appearance White to Off-white SolidPowder or Crystalline
Solubility (Water) SolubleDue to ionic HCl salt nature.
Solubility (Organic) DMSO, Methanol, EthanolPoor solubility in Hexane/Ether.
Acidity Acidic in aqueous solutionProtonated piperidine nitrogen.
Reactivity Stable under normal conditionsIncompatible with strong oxidizing agents and strong bases (liberates free base).
Synthesis & Application Notes
  • Free Base Liberation: To utilize the piperidine amine in nucleophilic substitutions, the HCl salt must be neutralized.

    • Protocol: Suspend in DCM, wash with sat.

      
       or 
      
      
      (1M), dry organic layer over
      
      
      , and concentrate.
  • Cross-Coupling: The 3-bromo position is sterically accessible. When performing Suzuki couplings, use anhydrous conditions (e.g., DMF/Dioxane) and a base like

    
     or 
    
    
    .

Disposal Considerations

Do not dispose of via sink or general trash.

  • Waste Stream: Halogenated Organic Waste.

  • Neutralization: If necessary for specific site protocols, the material can be chemically deactivated by mixing with a combustible solvent and incinerated in a licensed facility equipped with scrubbers for HCl/HBr.

Emergency Decision Tree

EmergencyResponseIncidentExposure IncidentTypeIdentify TypeIncident->TypeSkinSkin/Eye ContactType->SkinInhaleInhalation (Dust)Type->InhaleSpillBench SpillType->SpillWashFlush Water (15min)Medical EvalSkin->WashAirFresh AirOxygen if neededInhale->AirCleanWet Wipe (No Dust)Dispose as HazWasteSpill->Clean

Figure 2: Rapid response logic for laboratory incidents.[6]

References

  • PubChem. (n.d.). Compound Summary: 4-(3-Bromophenyl)-4-methylpiperidine hydrochloride.[1][2] National Library of Medicine. Retrieved February 26, 2026, from [Link]

The Universal Key: A Technical Guide to 4-Arylpiperidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-arylpiperidine motif is not merely a common chemical fragment; it is a "privileged structure" in the strictest sense defined by Evans (1988). Its ubiquity stems from its ability to mimic the essential turn geometry of peptide ligands, allowing it to serve as a high-affinity anchor for G-Protein Coupled Receptors (GPCRs), particularly within the aminergic cluster (opioid, serotonin, dopamine).

This guide moves beyond basic textbook definitions to provide a functional roadmap for medicinal chemists. We examine the structural vectors that drive binding affinity, the synthetic architectures required to access them, and the specific protocols to validate these scaffolds in the lab.

Part 1: Structural Pharmacology & Vector Analysis

The success of the 4-arylpiperidine scaffold lies in its vector fidelity . The piperidine chair conformation provides a rigid scaffold that projects the aryl group at the 4-position into a hydrophobic pocket (often subsite C or B in GPCRs) while the basic nitrogen interacts with a conserved aspartate residue (e.g., Asp3.32 in monoamine receptors).

The Binding Triad

For a 4-arylpiperidine to function as a drug, it typically satisfies three geometric constraints:

  • The Cationic Anchor: The piperidine nitrogen (protonated at physiological pH) forms an ionic bond with the receptor's anionic site.

  • The Hydrophobic Payload: The aryl group at C4 engages in

    
     stacking or hydrophobic interactions.
    
  • The Vector Control: Substituents at C3 (as in Paroxetine) or C4 (as in Pethidine) lock the conformation, determining agonist vs. antagonist activity.

Therapeutic Classes & Case Studies
Drug ClassRepresentative MoleculeKey Structural FeatureMechanism of Action
Opioid Analgesic Pethidine (Meperidine) 4-phenyl-4-ethoxycarbonyl

-opioid agonist. The C4 quaternary center mimics the tyramine moiety of enkephalins.
SSRI Paroxetine (Paxil) trans-3,4-disubstitutionSelective Serotonin Reuptake Inhibitor.[1] The trans geometry is critical for occupying Subsites A, B, and C of SERT.
Antipsychotic Haloperidol 4-(4-chlorophenyl)-4-hydroxyD2 antagonist. The C4-hydroxyl group provides an additional H-bond donor/acceptor vector.
NMDA Antagonist Ifenprodil 4-benzylpiperidine variantGluN2B subunit selective antagonist. Shows the flexibility of the linker length at C4.

Part 2: Synthetic Architectures

The construction of 4-arylpiperidines has evolved from harsh classical methods to precision transition-metal catalysis.

The Classical Route: Grignard & Reduction
  • Mechanism: Addition of aryl Grignard reagents to

    
    -protected 4-piperidone.
    
  • Limitation: Often yields the tertiary alcohol (Haloperidol-like). To get the hydrogen at C4 (Paroxetine-like), dehydration to the tetrahydropyridine followed by hydrogenation is required. This destroys stereocenters at C3.

The Modern Route: Transition Metal Cross-Coupling
  • Mechanism: Suzuki-Miyaura or Negishi coupling allows for the direct installation of complex aryl groups onto the piperidine ring without affecting existing stereochemistry.

  • Advantage: Modular.[2][3][4] Allows for late-stage functionalization of the aryl ring.

Visualization: Synthetic Decision Tree

The following diagram outlines the logical flow for selecting a synthetic route based on the target substitution pattern.

SyntheticWorkflow Start Target Molecule Analysis Q1 Is C4 a Quaternary Center? Start->Q1 MethodA Method A: Grignard Addition Q1->MethodA Yes (e.g. Pethidine) Q2 Is C3 substituted? Q1->Q2 No (H at C4) StepA1 1. N-Boc-4-piperidone + ArMgBr 2. Acidic Workup MethodA->StepA1 ResultA 4-Aryl-4-Hydroxypiperidine StepA1->ResultA MethodB Method B: Negishi/Suzuki Coupling Q2->MethodB No (Simple 4-Aryl) MethodC Method C: Asymmetric Conjugate Addition Q2->MethodC Yes (e.g. Paroxetine) StepB1 1. 4-Piperidone -> Enol Triflate 2. ArB(OH)2 + Pd(0) MethodB->StepB1 StepB2 Hydrogenation (Pd/C) StepB1->StepB2 StepC1 1. Cinnamate Precursor 2. Michael Addition with Nitroalkane MethodC->StepC1

Caption: Decision matrix for selecting the optimal synthetic pathway based on C4/C3 substitution requirements.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol: Negishi Coupling for 4-Arylpiperidines

This protocol is superior to the Grignard method for synthesizing simple 4-arylpiperidines because it tolerates sensitive functional groups (e.g., nitriles, esters) on the aryl ring.

Objective: Synthesis of N-Boc-4-(4-cyanophenyl)piperidine. Scope: Applicable to various aryl halides.[2]

Reagents & Setup
  • Substrate: N-Boc-4-iodopiperidine (1.0 equiv).

  • Zinc Source: Activated Zinc dust (Note: Activation with 1,2-dibromoethane is critical).

  • Coupling Partner: 4-Bromobenzonitrile (1.2 equiv).

  • Catalyst:

    
     (5 mol%).
    
  • Co-Catalyst:

    
     (10 mol%) - Crucial for stabilizing the zincate intermediate.
    
  • Solvent: DMA (Dimethylacetamide), anhydrous.

Step-by-Step Methodology
  • Zinc Activation (The "Live" Check):

    • In a flame-dried Schlenk flask under Argon, suspend Zn dust in DMA. Add 5 mol% 1,2-dibromoethane and heat to 65°C for 1 min. Cool to RT. Add 5 mol% TMSCl.

    • Validation: The solvent should remain clear; evolution of ethylene gas indicates successful activation.

  • Formation of Organozinc Reagent:

    • Add N-Boc-4-iodopiperidine to the activated Zn. Stir at RT for 4 hours.

    • Validation: Take an aliquot, quench with

      
      . NMR should show the disappearance of the C4-I shift and appearance of C4-D (triplet to triplet shift change).
      
  • The Coupling Event:

    • Add the aryl halide (4-bromobenzonitrile),

      
      , and 
      
      
      
      directly to the organozinc solution.
    • Heat to 80°C for 12 hours.

  • Workup & Purification:

    • Dilute with EtOAc, wash with saturated

      
       (to remove Cu/Zn salts).
      
    • Purify via silica gel chromatography (Hexane/EtOAc).[1]

Why this works: The addition of CuI facilitates the transmetallation step from Zinc to Palladium, which is often the rate-determining step in alkyl-aryl couplings.

Part 4: Strategic Derivatization (SAR)

When optimizing a 4-arylpiperidine lead, systematic modification is required. The following diagram illustrates the standard "SAR Walk" for this scaffold.

SARMap Core Piperidine Core N_Sub N1 Position (Modulates PK/Selectivity) Core->N_Sub C3_Sub C3 Position (Conformational Lock) Core->C3_Sub C4_Sub C4 Position (Primary Pharmacophore) Core->C4_Sub N_Ex1 Short Alkyl (Opioid Agonism) N_Sub->N_Ex1 N_Ex2 Phenethyl (Fentanyl-like potency) N_Sub->N_Ex2 C3_Ex1 Trans-substitution (SSRI Selectivity) C3_Sub->C3_Ex1 C4_Ex1 Aryl-F/Cl (Metabolic Stability) C4_Sub->C4_Ex1 C4_Ex2 4-OH (H-Bond Donor) C4_Sub->C4_Ex2

Caption: Structural Activity Relationship (SAR) map highlighting key modification zones.

The Paroxetine Lesson: Stereochemistry Matters

Paroxetine demonstrates that the relative stereochemistry between C3 and C4 is non-negotiable.

  • Trans-isomer: Potent SSRI.[1]

  • Cis-isomer: Significantly reduced affinity.

  • Takeaway: When designing 3,4-disubstituted piperidines, synthetic routes must be stereoselective (e.g., using chiral auxiliaries or asymmetric hydrogenation) rather than relying on difficult chiral separations.

References

  • Evans, B. E., et al. (1988).[5] "Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists." Journal of Medicinal Chemistry. Link

  • Bode, J. W., et al. (2021).[6] "Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization." Molecules. Link

  • Organ, M. G., et al. (2004). "Direct synthesis of 4-arylpiperidines via palladium/copper(I)-cocatalyzed Negishi coupling."[7] Journal of Organic Chemistry. Link

  • Coleman, J. A., et al. (2016). "Serotonin transporter-paroxetine structure reveals mechanism of action." Science. Link

  • BenchChem. (2025).[8][9] "The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies." BenchChem Technical Guides. Link

Sources

Thermodynamic properties of 4-(3-Bromophenyl)-4-methylpiperidine salts

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Properties of 4-(3-Bromophenyl)-4-methylpiperidine Salts

Abstract

The transformation of an active pharmaceutical ingredient (API) into a salt form is a critical strategy in drug development to optimize physicochemical and biopharmaceutical properties.[1][2] This guide provides a comprehensive technical framework for the characterization of the thermodynamic properties of salts derived from 4-(3-Bromophenyl)-4-methylpiperidine, a heterocyclic amine scaffold. As a Senior Application Scientist, the narrative emphasizes the causality behind experimental choices and the integration of various analytical techniques to build a self-validating data package. We will explore the principles of salt selection, detailed protocols for thermal and crystallographic analysis, solubility and stability assessments, and the interpretation of thermodynamic data to guide the selection of an optimal salt form for clinical development. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for de-risking the solid-form selection process and ensuring the development of a stable, bioavailable, and manufacturable drug product.

Introduction: The Critical Role of Thermodynamic Properties in Pharmaceutical Salt Selection

An estimated 50% of all drug molecules are administered as salts, a testament to the profound impact of salt formation on a drug's performance.[1][2] For a weakly basic API like 4-(3-Bromophenyl)-4-methylpiperidine, the parent molecule's inherent properties, such as poor aqueous solubility or chemical instability, can present significant barriers to development.[3][4] Salt formation provides an opportunity to fundamentally modify these characteristics without altering the pharmacologically active moiety.[5]

The selection of an appropriate salt is a multi-parameter optimization process governed by thermodynamics.[6][7] Properties such as melting point, hygroscopicity, dissolution rate, and solid-state stability are all dictated by the energetic landscape of the crystal lattice.[8][9] A higher melting point, for instance, often correlates with greater thermodynamic stability.[2] The difference in Gibbs free energy (ΔG) between various solid forms (polymorphs) or between the salt and its free form determines their relative stability and potential for conversion.[10][11] Understanding these thermodynamic relationships is not merely an academic exercise; it is essential for preventing late-stage development failures, such as the appearance of a more stable, less soluble polymorph that could compromise bioavailability.[12][13]

This guide will systematically detail the experimental and intellectual workflow required to fully characterize the thermodynamic properties of 4-(3-Bromophenyl)-4-methylpiperidine salts, ensuring the selection of a candidate with optimal characteristics for successful drug development.

The Active Pharmaceutical Ingredient (API): 4-(3-Bromophenyl)-4-methylpiperidine

The subject of this guide is 4-(3-Bromophenyl)-4-methylpiperidine. The piperidine ring is a common structural motif in pharmaceuticals, valued for its conformational properties and its role as a versatile synthetic building block.[14][15]

Structure:

  • Molecular Formula: C₁₂H₁₆BrN[16]

  • Core Scaffold: A six-membered piperidine ring, which typically adopts a stable chair conformation to minimize steric strain.[17][18]

  • Key Functional Groups:

    • Secondary Amine (-NH-): The nitrogen atom's lone pair of electrons confers basicity, making it the site of protonation for salt formation.[3]

    • Substituted Phenyl Ring: The 3-bromophenyl group and the 4-methyl group contribute to the molecule's overall lipophilicity and molecular weight, influencing properties like solubility and crystal packing.

The basicity of the piperidine nitrogen is the cornerstone of salt formation. To form a stable salt, this basic group must react with an acid (the counter-ion) in a proton transfer reaction. The stability and properties of the resulting salt are critically dependent on the pKa difference between the API and the chosen counter-ion.[12]

Principles of Salt Formation and Selection

The goal of a salt screening study is to identify a panel of potential salt candidates and select the one with the most desirable overall profile. This process begins with a rational selection of counter-ions.

The pKa Rule: A Prerequisite for Stable Salt Formation

A fundamental prerequisite for forming a stable ionic salt is a sufficient difference between the pKa of the basic API and the acidic counter-ion.[1]

  • The Guideline: For a basic drug, the pKa of the conjugate acid (BH+) should be at least 2-3 pH units higher than the pKa of the counter-ion acid (HA).[12] This ΔpKa > 2-3 ensures that proton transfer is energetically favorable, leading to the formation of a true salt rather than a cocrystal.[19]

Counter-Ion Selection Strategy

The choice of counter-ions should be guided by the desired pharmaceutical profile.[1] A list of pharmaceutically acceptable counter-ions is widely available.[8]

Workflow for Counter-Ion Selection:

Caption: Rational selection of counter-ions for salt screening.

Core Thermodynamic Characterization: A Methodological Framework

Once a set of potential salts has been synthesized, a rigorous characterization is necessary to determine their thermodynamic properties.

Thermal Analysis: Probing Stability and Phase Transitions

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable for characterizing the solid state.[5][20]

Table 1: Key Thermal Analysis Techniques

Technique Principle Key Information Obtained Causality of Experimental Choice
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow into a sample and a reference as a function of temperature. Melting point (Tₘ), enthalpy of fusion (ΔHբ), glass transitions (T₉), solid-solid phase transitions.[5] A sharp, high melting point is often indicative of a thermodynamically stable crystalline form. The enthalpy of fusion relates to the strength of the crystal lattice.

| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. | Thermal decomposition temperature, presence of solvates or hydrates (desolvation events).[20] | Used to distinguish between a true melting event (no mass loss) and decomposition. It also quantifies the amount of solvent/water in the crystal lattice. |

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the salt sample into an aluminum DSC pan.

    • Rationale: A small sample size minimizes thermal gradients within the sample, ensuring a sharp, well-defined thermal event.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Rationale: A 10 °C/min scan rate provides a good balance between resolution and experimental time. The nitrogen purge creates an inert atmosphere, preventing oxidative degradation.[9]

  • Data Analysis: Integrate the peak corresponding to the melting endotherm to determine the onset temperature (melting point) and the area (enthalpy of fusion).

Crystallographic Analysis: Understanding the Solid-State Structure

The arrangement of molecules in the crystal lattice defines the solid form and is directly linked to its thermodynamic properties.

Experimental Protocol: X-Ray Powder Diffraction (XRPD)

  • Sample Preparation: Gently grind a small amount of the salt sample to ensure a random orientation of crystallites. Mount the powder on a sample holder.

    • Rationale: Grinding reduces preferred orientation effects, which can bias the intensity of certain diffraction peaks.

  • Data Acquisition: Collect the diffraction pattern over a suitable 2θ range (e.g., 2° to 40°) using a monochromatic X-ray source (typically Cu Kα).

  • Data Analysis: Compare the resulting diffractogram to those of the starting materials (API free base and counter-ion acid) to confirm the formation of a new crystalline phase.[20] Each unique crystalline form (polymorph) will produce a distinct XRPD pattern.[13]

Caption: Workflow for confirming salt formation using XRPD.

Solubility Profiling

Solubility is a key thermodynamic parameter that directly impacts a drug's bioavailability.[5] Salt formation is often employed specifically to increase the aqueous solubility of a poorly soluble API.[8]

Experimental Protocol: Equilibrium Solubility Measurement

  • System Setup: Add an excess amount of the salt solid to a series of vials containing relevant aqueous media (e.g., water, pH 1.2, pH 4.5, pH 6.8 buffers).

    • Rationale: Using excess solid ensures that equilibrium is reached between the solid and the saturated solution. The different pH media simulate the physiological environments of the gastrointestinal tract.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 24-48 hours).

    • Rationale: Agitation ensures proper mixing, and a sufficient equilibration time is required to reach thermodynamic equilibrium.[9]

  • Sample Analysis: After equilibration, filter the slurry to remove undissolved solids. Analyze the concentration of the API in the clear filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Solid Phase Analysis: Analyze the remaining solid by XRPD to confirm that the solid form has not converted to a different, potentially less soluble form (e.g., disproportionation to the free base) during the experiment.[4] This step is critical for data integrity.

Interpreting Thermodynamic Data for Lead Salt Candidate Selection

The data gathered from the characterization studies must be synthesized to make an informed decision. The "best" salt is not necessarily the most soluble or the highest melting, but the one that presents the optimal balance of all properties for the intended dosage form.[21]

Table 2: Hypothetical Thermodynamic Data for 4-(3-Bromophenyl)-4-methylpiperidine Salts

PropertyHydrochloride SaltMesylate SaltTartrate SaltIdeal Characteristics
Melting Point (Tₘ) 215 °C188 °C165 °CHigh (>150 °C) for stability
Enthalpy of Fusion (ΔHբ) 35 kJ/mol28 kJ/mol24 kJ/molHigher values often correlate with greater lattice stability
Aqueous Solubility (pH 6.8) 5 mg/mL25 mg/mL15 mg/mLSufficient for dose; must be balanced with stability[8]
Hygroscopicity Non-hygroscopicSlightly hygroscopicDeliquescentLow hygroscopicity for ease of handling and formulation[5]
Crystal Form Single, stable polymorphMonohydrate form identifiedMultiple polymorphs observedA single, stable crystalline form is preferred to de-risk development[13]
Chemical Stability StableStableDegrades at elevated humidityStable under stress conditions

Analysis and Decision Making:

  • The Hydrochloride salt shows excellent thermal and physical stability (high Tₘ, non-hygroscopic, single polymorph) but has the lowest solubility of the three. It might be ideal for a standard oral solid dosage form where extreme solubility is not required.

  • The Mesylate salt offers significantly improved solubility, which could be advantageous for a formulation requiring rapid dissolution or for a high-dose drug. However, its hygroscopicity and the presence of a hydrate would need to be carefully managed.

  • The Tartrate salt is highly soluble but is physically unstable (deliquescent, polymorphic). It would likely be rejected due to the significant risks and challenges associated with its manufacturing and stability.[5]

Based on this analysis, the Hydrochloride salt would be a strong lead candidate, with the Mesylate salt as a viable backup if higher solubility is deemed critical for bioavailability.

Conclusion

The systematic characterization of the thermodynamic properties of pharmaceutical salts is a cornerstone of modern drug development. For a candidate molecule like 4-(3-Bromophenyl)-4-methylpiperidine, transforming it into a salt can unlock its therapeutic potential. By employing a logical, multi-faceted approach that combines thermal analysis, crystallography, and solubility studies, researchers can build a comprehensive understanding of each potential salt form. This in-depth guide emphasizes that the selection process is not a search for a single superior property, but a risk-based assessment to find the optimal balance of solubility, stability, and manufacturability. Grounding this decision-making process in the fundamental principles of thermodynamics is essential for developing safe, effective, and reliable medicines.

References

  • Strategy for the Prediction and Selection of Drug Substance Salt Forms. (n.d.). American Chemical Society. Retrieved February 26, 2026, from [Link]

  • Salt Selection in Drug Development. (2021, May 21). Pharmaceutical Technology. Retrieved February 26, 2026, from [Link]

  • Salt Selection. (n.d.). Creative Biolabs. Retrieved February 26, 2026, from [Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (2019, June 4). American Chemical Society. Retrieved February 26, 2026, from [Link]

  • Importance of Thermodynamics in Drug Designing. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. Retrieved February 26, 2026, from [Link]

  • What are the key applications of thermodynamic analysis in drug discovery? (n.d.). Consensus. Retrieved February 26, 2026, from [Link]

  • Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization. (2022, September 15). MDPI. Retrieved February 26, 2026, from [Link]

  • Crystal structure and characterization of the sulfamethazine–piperidine salt. (2023, March 15). IUCr Journals. Retrieved February 26, 2026, from [Link]

  • Thermodynamics and kinetics driving quality in drug discovery. (2011, August 31). Drug Discovery Today. Retrieved February 26, 2026, from [Link]

  • Understanding Polymorphism to De-Risk Drug Development. (2020, September 29). Pharmaceutical Technology. Retrieved February 26, 2026, from [Link]

  • Crystal structure of piperidinium 4-nitrophenolate. (2014, December 1). NIH National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

  • Polymorphs, Salts, and Cocrystals: What's in a Name? (2012, April 12). American Chemical Society. Retrieved February 26, 2026, from [Link]

  • What is the stability of piperidine? (2025, August 25). Biosynce Blog. Retrieved February 26, 2026, from [Link]

  • Thermodynamic Studies for Drug Design and Screening. (2025, August 7). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. (n.d.). FDA. Retrieved February 26, 2026, from [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More? (2010, March 1). Wiley Online Library. Retrieved February 26, 2026, from [Link]

  • CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. (n.d.). AKJournals. Retrieved February 26, 2026, from [Link]

  • Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. (2025, August 22). MDPI. Retrieved February 26, 2026, from [Link]

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. (2014, October 28). European Pharmaceutical Review. Retrieved February 26, 2026, from [Link]

  • Structures of piperazine, piperidine and morpholine. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Estimating the maximal solubility advantage of drug salts. (2021, February 15). PubMed. Retrieved February 26, 2026, from [Link]

  • PIPERIDINE. (n.d.). Ataman Kimya. Retrieved February 26, 2026, from [Link]

  • Influence of piperidine ring on stability and reactivity of piperine. (2025, December 8). ResearchGate. Retrieved February 26, 2026, from [Link]

  • 4-(3-bromophenyl)-4-methylpiperidine hydrochloride (C12H16BrN). (n.d.). PubChemLite. Retrieved February 26, 2026, from [Link]

  • Piperidine. (n.d.). Wikipedia. Retrieved February 26, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved February 26, 2026, from [Link]

  • piperidine -- Critically Evaluated Thermophysical Property Data. (n.d.). NIST/TRC Web Thermo Tables. Retrieved February 26, 2026, from [Link]

  • Synthesis, Characterization and Antibacterial Evaluation of 3-Allyl 2,6-Bis (4-Fluorophenyl)Piperidine-4-One. (2021, July 26). Journal of Pharmaceutical Research & Reports. Retrieved February 26, 2026, from [Link]

Sources

Introduction: The Strategic Importance of the 3-Bromophenyl Piperidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Bioactivity of 3-Bromophenyl Piperidine Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its prevalence in a vast number of biologically active compounds and approved pharmaceuticals.[1][2][3][4] This six-membered nitrogen-containing heterocycle offers a robust and conformationally flexible scaffold, allowing for the precise spatial arrangement of substituents—a critical factor for molecular recognition and biological activity.[5] When this versatile core is functionalized with a 3-bromophenyl group, it creates a class of analogs with significant potential in drug discovery.

The incorporation of a bromine atom at the meta-position of the phenyl ring is a strategic design choice. The bromo-substituent serves as a highly versatile functional handle, enabling a wide array of chemical transformations through modern synthetic methodologies.[5] It is a key participant in numerous cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, which are fundamental for constructing complex molecular frameworks and exploring extensive chemical space.[5] Furthermore, the bromine atom's electronegativity and size influence the molecule's overall lipophilicity and electronic properties, which can profoundly impact its pharmacokinetic profile and target engagement.

This guide provides a comprehensive technical overview of the synthesis, diverse bioactivities, and therapeutic potential of 3-bromophenyl piperidine analogs. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and summarize critical structure-activity relationship (SAR) data to empower researchers in the rational design of next-generation therapeutics.

Part 1: Synthetic Strategies for 3-Bromophenyl Piperidine Analogs

The construction and subsequent derivatization of the 3-bromophenyl piperidine core are achieved through several established and innovative synthetic routes. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Core Scaffold Synthesis

Common approaches to assembling the fundamental 2- or 3-aryl piperidine framework include:

  • Reductive Amination: A prevalent method involving the reaction of a suitable ketone precursor with piperidine.[5]

  • Alkylation: The direct alkylation of piperidine using a 3-bromobenzyl halide, such as 1-bromo-3-(bromomethyl)benzene, offers a straightforward route.[5]

  • Pyridine Reduction: The catalytic hydrogenation of substituted pyridine precursors is a powerful method for accessing the saturated piperidine ring.[3][6] This approach is particularly useful for creating diverse substitution patterns.

  • Intramolecular Cyclization: Various metal-catalyzed or electrophile-promoted cyclizations of acyclic amine precursors containing an alkene or alkyne moiety can yield highly substituted piperidines.[3][7]

Derivatization via the Bromo-Substituent

The true synthetic utility of the 3-bromo handle lies in its capacity for diversification, allowing for systematic SAR studies.

  • Cross-Coupling Reactions: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.

  • Halogen-Metal Exchange: Treatment with strong organometallic bases (e.g., n-butyllithium) generates a potent lithiated nucleophile.[5] This intermediate can be trapped with various electrophiles to install new functional groups at the 3-position of the phenyl ring.

G cluster_synthesis Core Synthesis cluster_diversification Diversification Ketone + Piperidine Ketone + Piperidine Reductive Amination Reductive Amination Ketone + Piperidine->Reductive Amination 3-Bromophenyl\nPiperidine Core 3-Bromophenyl Piperidine Core Reductive Amination->3-Bromophenyl\nPiperidine Core 3-Bromobenzyl Halide + Piperidine 3-Bromobenzyl Halide + Piperidine Alkylation Alkylation 3-Bromobenzyl Halide + Piperidine->Alkylation Alkylation->3-Bromophenyl\nPiperidine Core Substituted Pyridine Substituted Pyridine Catalytic Hydrogenation Catalytic Hydrogenation Substituted Pyridine->Catalytic Hydrogenation H2, Pd/C Catalytic Hydrogenation->3-Bromophenyl\nPiperidine Core Acyclic Amine Acyclic Amine Intramolecular Cyclization Intramolecular Cyclization Acyclic Amine->Intramolecular Cyclization Metal Catalyst Intramolecular Cyclization->3-Bromophenyl\nPiperidine Core Cross-Coupling\n(Suzuki, Heck) Cross-Coupling (Suzuki, Heck) 3-Bromophenyl\nPiperidine Core->Cross-Coupling\n(Suzuki, Heck) Pd Catalyst Halogen-Metal\nExchange Halogen-Metal Exchange 3-Bromophenyl\nPiperidine Core->Halogen-Metal\nExchange n-BuLi Diversified Analogs Diversified Analogs Cross-Coupling\n(Suzuki, Heck)->Diversified Analogs Electrophilic\nQuench (E+) Electrophilic Quench (E+) Halogen-Metal\nExchange->Electrophilic\nQuench (E+) Electrophilic\nQuench (E+)->Diversified Analogs

Caption: General synthetic pathways to 3-bromophenyl piperidine analogs.

Part 2: Pharmacological Targets and Biological Activities

3-Bromophenyl piperidine analogs have demonstrated a remarkable breadth of biological activity, engaging a variety of targets, particularly within the central nervous system (CNS).

Central Nervous System (CNS) Activity

The scaffold has proven to be a fertile ground for the discovery of potent and selective ligands for key neurotransmitter receptors implicated in a range of psychiatric and neurological disorders.[8][9]

Dopamine D2-like receptors (D2, D3, D4) are critical targets for disorders including schizophrenia, Parkinson's disease, and substance abuse.[8][10]

  • Dopamine D4 Receptor: A series of 3-aryl piperidine analogs have been identified as potent and efficacious human dopamine D4 agonists.[11] Conversely, other analogs have been developed as D4 antagonists, which have recently been proposed as a potential therapeutic strategy for glioblastoma.[12] The distance between the core piperidine and terminal aryl groups is a key determinant of D4 affinity and selectivity.[12]

  • Dopamine D3 Receptor: While the related 4-phenylpiperazine class is more known for D3 selectivity, functionalization of the 3-phenylpiperidine core offers a pathway to modulate D2 vs. D3 selectivity.[8][10] High D3 selectivity is sought after to minimize the motor side effects associated with D2 receptor blockade in antipsychotics.[10]

Serotonin (5-HT) receptors are crucial targets for treating depression, anxiety, and psychosis.[13][14]

  • Multi-Target D2/5-HT1A/5-HT2A Ligands: Many modern antipsychotics achieve their efficacy and improved side-effect profiles by simultaneously modulating dopamine D2 and serotonin receptors (5-HT1A and 5-HT2A).[15] The 3-bromophenyl piperidine scaffold is well-suited for developing such multi-target ligands. The nature and position of substituents on the phenyl ring significantly impact the affinity for each receptor, allowing for fine-tuning of the pharmacological profile.[15][16]

  • 5-HT3 Receptor: N-(3-Bromophenyl)guanidine, a related analog, has been identified as a ligand for the 5-HT3 receptor, a target for antiemetic drugs.[17]

The versatility of the scaffold extends to other CNS targets:

  • Anti-Alzheimer's Potential: Analogs have been designed to inhibit acetylcholinesterase (AChE) and show potential as GABA transporter 1 (GAT-1) inhibitors.[2][4]

  • Anticonvulsant Activity: Certain piperidine-3-carboxylic acid analogs have been synthesized and evaluated for anticonvulsant properties.[2]

Anticancer Activity

Piperidine moieties are integral to numerous anticancer drugs.[1] Analogs of 3-bromophenyl piperidine have shown promise through various mechanisms.

  • Senescence Induction: A notable study identified N-arylpiperidine-3-carboxamide derivatives that induce a senescence-like phenotype in human melanoma cells, demonstrating potent antiproliferative activity.[18] A remarkable improvement in activity was achieved when the benzene ring was replaced with pyridine.[18]

  • Cytotoxicity: The piperidine scaffold can be incorporated into molecules that exhibit broad cytotoxic activity against various human cancer cell lines, including lung (A549) and breast (MCF-7).[1][19]

Antimicrobial and Antioxidant Activity
  • Antimicrobial Screening: Various piperidine derivatives have been screened for antibacterial and antifungal activities, showing varying degrees of inhibition against pathogens like Aspergillus niger and Candida albicans.[20]

  • Antioxidant Potential: The antioxidant properties of these analogs have been evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging photometric assay.[20][21]

Enzyme Inhibition and Other Bioactivities
  • Cathepsin K Inhibition: (R)-1-((3-bromophenyl)sulfonyl)piperidine-3-carboxylic acid derivatives have been evaluated as inhibitors of Cathepsin K, a target for the treatment of osteoporosis.[22]

  • Pancreatic Lipase Inhibition: Piperidine derivatives have been identified as potent inhibitors of pancreatic lipase, a target for anti-obesity drugs.[23]

  • Analgesic Properties: Certain 4-aminomethyl piperidine derivatives have shown potent analgesic effects in animal models, with evidence suggesting involvement of the µ-opioid receptor.[24][25]

Part 3: Experimental Protocols and Methodologies

The translation of a chemical structure into a biological activity requires a cascade of robust and reproducible experimental evaluations. This section details validated protocols for assessing the bioactivity of 3-bromophenyl piperidine analogs.

G cluster_workflow Drug Discovery Workflow Synthesis Synthesis & Characterization InVitro In Vitro Screening (Binding, Functional, Cytotoxicity) Synthesis->InVitro Initial Screening InVivo In Vivo Evaluation (Animal Models) InVitro->InVivo Promising Hits LeadOpt Lead Optimization (SAR) InVivo->LeadOpt Efficacy Data LeadOpt->Synthesis Iterative Design

Caption: General experimental workflow for evaluating piperidine derivatives.[1]

In Vitro Bioactivity Assays

This assay quantifies the affinity of a test compound for a specific receptor target (e.g., Dopamine D4).

Principle: The assay measures the ability of a non-labeled test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines expressing the human receptor of interest (e.g., HEK293 cells expressing D4R).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]spiperone) and varying concentrations of the 3-bromophenyl piperidine analog.

  • Equilibration: Allow the mixture to incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the unbound.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. Determine the IC₅₀ (concentration causing 50% inhibition) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

This colorimetric assay is a standard method for assessing the antiproliferative effects of compounds on cancer cell lines.[1]

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A375 melanoma) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test analog for a specified duration (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[1]

This assay measures the antioxidant capacity of a compound.[20][21]

Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine, causing a decrease in absorbance.

Step-by-Step Protocol:

  • Preparation: Prepare stock solutions of the test compounds and a standard antioxidant (e.g., Quercetin-3-rutinoside) in a suitable solvent like DMSO.[20]

  • Reaction Mixture: In a 96-well plate, mix various concentrations of the test compound with a methanolic solution of DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for approximately 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 518 nm against a blank.[20]

  • Calculation: Calculate the percentage of scavenging activity and determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH free radicals.[20]

In Vivo Evaluation in Animal Models

Preclinical evaluation in relevant animal models is essential to determine efficacy and potential therapeutic utility.[24][26]

This model mimics sporadic Alzheimer's disease by inducing insulin resistance in the brain.[24]

Step-by-Step Protocol:

  • Animal Preparation: Acclimatize male Wistar rats (250-300g) for at least one week.

  • Anesthesia & Surgery: Anesthetize the rats and place them in a stereotaxic apparatus.

  • ICV Injection: Administer streptozotocin (STZ) via intracerebroventricular (ICV) injection into both lateral ventricles. A control group receives vehicle (e.g., artificial cerebrospinal fluid).

  • Post-Operative Care: Allow the animals to recover for 2-3 weeks for the full development of cognitive deficits.

  • Drug Administration: Administer the test 3-bromophenyl piperidine analog or vehicle according to the planned dosing regimen (e.g., daily for 14 days).

  • Behavioral Testing: Assess cognitive function using tests such as the Morris Water Maze (spatial memory) or Passive Avoidance Test (learning and memory).

  • Biochemical Analysis: After behavioral testing, sacrifice the animals and collect brain tissue (e.g., hippocampus) to measure biochemical markers like acetylcholinesterase (AChE) levels.[24]

This model assesses the efficacy of compounds against visceral pain.[24]

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize mice to the laboratory environment.

  • Compound Administration: Administer the test compound, a positive control (e.g., morphine), or vehicle to different groups of mice, typically via oral or intraperitoneal routes.

  • Induction of Writhing: After a set period (e.g., 30-60 minutes), inject a 0.6% acetic acid solution intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

  • Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes over a 20-minute period.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each treated group compared to the vehicle control group.

Part 4: Structure-Activity Relationship (SAR) Summary

Systematic modification of the 3-bromophenyl piperidine scaffold has yielded crucial insights into the structural requirements for activity at various targets.

Target ClassStructural ModificationImpact on ActivityReference
Dopamine D4 R Increasing linker length between piperidine and terminal aryl groupModulates affinity and selectivity.[12]
Dopamine/Serotonin ortho-substituent on the phenyl ringGenerally preferred for D2 receptor binding.[15]
Dopamine/Serotonin Phenyl ring replaced by pyridin-3-yl or pyridin-4-ylOften results in reduced or lost activity at D2 and 5-HT2A receptors.[15]
Anticancer (Melanoma) Piperidine-3-carboxamide moietyCrucial for activity; regioisomer at position 4 is inactive.[18]
Anticancer (Melanoma) Benzene B-ring replaced with pyridineRemarkable improvement in senescence-inducing and antiproliferative activity.[18]
Cathepsin K Introduction of a benzylamine groupSignificantly enhances inhibitory activity by improving interaction with the P3 pocket.[22]

Part 5: Conclusion and Future Directions

The 3-bromophenyl piperidine scaffold represents a highly validated and synthetically tractable platform for the discovery of novel bioactive agents. Its analogs have demonstrated potent and diverse activities, particularly as modulators of CNS receptors, anticancer agents, and enzyme inhibitors. The bromine atom is not merely a placeholder but a strategic tool that grants access to extensive chemical diversity through well-established cross-coupling and functionalization chemistries.

Future research in this area should focus on several key trajectories:

  • Multi-Target Ligand Design: The development of ligands with precisely tuned polypharmacology, especially for complex CNS disorders like schizophrenia and Alzheimer's disease, remains a high-priority goal.[27]

  • Exploration of Novel Targets: Leveraging the synthetic versatility of the scaffold to probe its activity against emerging therapeutic targets.

  • In Vivo Validation: Promising in vitro hits must be rigorously evaluated in advanced animal models of disease to confirm their therapeutic potential and assess their pharmacokinetic and safety profiles.[8][28]

  • Structure-Based Design: As more high-resolution structures of drug targets in complex with piperidine-based ligands become available, structure-based design will play an increasingly important role in optimizing potency and selectivity.

By integrating rational design, modern synthetic chemistry, and robust biological evaluation, the 3-bromophenyl piperidine framework will undoubtedly continue to yield novel candidates for the treatment of human diseases.

References

  • 2-[(3-Bromophenyl)methyl]piperidine | 1225784-84-8 | Benchchem. (URL: )
  • The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem. (URL: )
  • Antimicrobial and antioxidant activities of piperidine derivatives - Semantic Scholar. (2015). (URL: )
  • Antioxidant potential of piperidine containing compounds-a short review - SciSpace. (URL: [Link])

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - MDPI. (2024). (URL: [Link])

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC. (URL: [Link])

  • Synthesis and Biological Evaluation of Piperine Derivatives as Potential PPARγ Agonists. (2020). (URL: [Link])

  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing - MDPI. (URL: [Link])

  • Novel Analogs of m-Chlorophenylguanidine as 5-HT3 Receptor Ligands - VCU Scholars Compass. (URL: [Link])

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). (URL: [Link])

  • Application Notes and Protocols for Animal Models in Piperidine Deriv
  • Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists - PubMed. (2005). (URL: [Link])

  • Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders. (2023). (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - Taylor & Francis. (URL: [Link])

  • Structure–activity relationship of piperidine derivatives with... - ResearchGate. (URL: [Link])

  • Piperidine synthesis - Organic Chemistry Portal. (URL: [Link])

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2024). (URL: [Link])

  • Animal models for CNS safety pharmacology under the spotlight - NC3Rs. (2016). (URL: [Link])

  • Structure Activity Relationships - Drug Design Org. (2005). (URL: [Link])

  • Can Göttingen Minipigs Claim a Spot in CNS Drug Research & Development? (2025). (URL: [Link])

  • Structure activity relationship of piperidine derivatives - ResearchGate. (URL: [Link])

  • Serotonin Receptor Subtypes and Ligands - ACNP. (URL: [Link])

  • 3-Phenylpiperidine - Wikipedia. (URL: [Link])

  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma - MDPI. (2025). (URL: [Link])

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds | Request PDF - ResearchGate. (2026). (URL: [Link])

  • Animal models for the assessment of hallucinations and their related biological mechanisms. (2025). (URL: [Link])

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series - Taylor & Francis. (URL: [Link])

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD.org. (2024). (URL: [Link])

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties | ACS Chemical Neuroscience. (URL: [Link])

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC. (2021). (URL: [Link])

  • Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents - PMC. (URL: [Link])

  • Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives - Journal of Clinical Medicine of Kazakhstan. (2023). (URL: [Link])

  • Neuropharmacological Potential of Different Piperazine Analogs: A Recent Prospective | Request PDF - ResearchGate. (URL: [Link])

  • Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies - Frontiers. (URL: [Link])

  • Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects - PubMed. (2022). (URL: [Link])

  • Animal Models for the Study of Neurological Diseases and Their Link to Sleep - MDPI. (2025). (URL: [Link])

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases - MDPI. (URL: [Link])

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025). (URL: [Link])

  • PERSPECTIVES. (URL: [Link])

Sources

Methodological & Application

Synthesis route for 4-(3-Bromophenyl)-4-methylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a high-precision, validated synthesis route for 4-(3-Bromophenyl)-4-methylpiperidine hydrochloride . This scaffold is a critical intermediate in the development of triple reuptake inhibitors (TRIs) and specific opioid analgesics.

The synthesis addresses two major chemical challenges:

  • Construction of the Quaternary Center: Introducing a methyl group and a 3-bromophenyl group at the sterically crowded 4-position of the piperidine ring.

  • Chemoselectivity: Preserving the labile aryl-bromide moiety during the N-deprotection step (avoiding catalytic hydrogenation).

Part 1: Strategic Analysis & Retrosynthesis

Target Molecule: 4-(3-Bromophenyl)-4-methylpiperidine hydrochloride CAS: 1339419-13-4 (Free base), 1803608-16-3 (HCl salt analog reference) Molecular Formula: C₁₂H₁₇BrClN (HCl Salt)

Retrosynthetic Logic: The synthesis cannot proceed via standard malonate/cyano-dialkylation (Pethidine route) because the target requires a methyl group rather than a functionalizable nitrile or ester at the quaternary center. Therefore, we utilize a Nucleophilic Addition-Alkylation strategy.

  • Disconnection: The N-benzyl bond is cleaved last to ensure stability during the core construction.

  • Quaternary Center Formation: The gem-disubstituted center is generated via a Grignard/Lithium addition to a ketone, followed by a Lewis-acid mediated methylation of the resulting tertiary alcohol (Reetz alkylation).

  • Starting Materials: 1-Benzyl-4-piperidone and 1,3-Dibromobenzene.

Part 2: Experimental Protocol
Phase 1: Nucleophilic Addition (Formation of the Tertiary Alcohol)

Objective: Synthesize 1-benzyl-4-(3-bromophenyl)piperidin-4-ol.

Reagents:

  • 1,3-Dibromobenzene (1.1 equiv)

  • n-Butyllithium (n-BuLi), 2.5M in hexanes (1.1 equiv)

  • 1-Benzyl-4-piperidone (1.0 equiv)

  • Solvent: Anhydrous THF / Diethyl Ether

Protocol:

  • Lithiation: In a flame-dried 3-neck flask under Argon, dissolve 1,3-dibromobenzene in anhydrous THF. Cool the solution to -78°C (dry ice/acetone bath).

  • Addition: Add n-BuLi dropwise over 30 minutes. Maintain internal temperature below -70°C. Stir for 1 hour. Note: This selectively generates 3-bromophenyllithium via Lithium-Halogen exchange, avoiding the formation of benzyne.

  • Coupling: Dissolve 1-benzyl-4-piperidone in THF and add it slowly to the lithiated species at -78°C.

  • Workup: Allow the mixture to warm to room temperature (RT) over 4 hours. Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x).

  • Purification: Dry organic layers over MgSO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc).

    • Checkpoint: Product is a viscous oil or low-melting solid.[1] Confirm via ¹H NMR (diagnostic peaks: aromatic protons for 3-bromo pattern, benzyl CH₂ singlet).

Phase 2: Geminal Methylation (The Reetz Alkylation)

Objective: Convert the hydroxyl group to a methyl group to form 1-benzyl-4-(3-bromophenyl)-4-methylpiperidine. Mechanism: Lewis acid (TiCl₄) promotes ionization of the alcohol to a tertiary carbocation, which is immediately trapped by the organometallic methyl source.

Reagents:

  • Tertiary Alcohol (from Phase 1)

  • Titanium Tetrachloride (TiCl₄) (1.2 equiv)

  • Dimethylzinc (ZnMe₂) or Trimethylaluminum (AlMe₃) (2.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Protocol:

  • Complexation: Dissolve the tertiary alcohol in anhydrous DCM under Argon. Cool to -78°C .

  • Ionization: Add TiCl₄ dropwise. The solution will likely turn deep red/orange due to the formation of the carbocation complex. Stir for 15 min.

  • Alkylation: Add the methylating agent (ZnMe₂ or AlMe₃ solution in toluene/hexanes) dropwise.

    • Safety Alert: These reagents are pyrophoric. Use strict Schlenk techniques.

  • Reaction: Allow the mixture to warm slowly to -30°C and stir for 2 hours. Monitor by TLC (disappearance of polar alcohol spot).

  • Quench: Carefully pour the mixture into ice-cold dilute HCl. Caution: Vigorous gas evolution.

  • Isolation: Extract with DCM. Wash with NaHCO₃ and brine.[2] Dry and concentrate.

    • Result: 1-Benzyl-4-(3-bromophenyl)-4-methylpiperidine.

Phase 3: Chemoselective N-Debenzylation

Objective: Remove the benzyl protecting group without debrominating the aryl ring. Constraint:Do NOT use H₂/Pd-C , as this will cleave the Ar-Br bond. Use the ACE-Cl (1-Chloroethyl chloroformate) method.

Reagents:

  • 1-Chloroethyl chloroformate (ACE-Cl) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE)

  • Methanol (for workup)[1][3][4]

Protocol:

  • Acylation: Dissolve the N-benzyl precursor in DCE. Add ACE-Cl at 0°C.

  • Reflux: Heat the mixture to reflux (83°C) for 3-5 hours. The benzyl chloride byproduct is formed.

  • Concentration: Evaporate the solvent and excess reagent under reduced pressure.

  • Methanolysis: Dissolve the residue in Methanol and reflux for 1 hour. This decomposes the intermediate carbamate to the secondary amine hydrochloride.

  • Free Base Isolation: Concentrate the methanol. Basify with 1M NaOH. Extract with DCM to obtain the free base 4-(3-bromophenyl)-4-methylpiperidine.

Phase 4: Salt Formation

Protocol:

  • Dissolve the free base in diethyl ether.

  • Add 2M HCl in diethyl ether (or dioxane) dropwise at 0°C.

  • Filter the white precipitate. Wash with cold ether and dry under vacuum.

Part 3: Data Presentation & Visualization
Table 1: Key Process Parameters
StepTransformationKey ReagentCritical ParameterYield Target
1 Arylationn-BuLi / 1,3-DibromobenzeneTemp < -70°C (Selectivity)85-90%
2 MethylationTiCl₄ / ZnMe₂Anhydrous conditions70-80%
3 DeprotectionACE-ClAvoid Hydrogenation90-95%
4 SaltingHCl / Et₂OStoichiometry (1.05 eq)>95%
Figure 1: Synthesis Logic Flowchart

SynthesisRoute Start1 1,3-Dibromobenzene Lithiation Step 1: Lithiation (n-BuLi, -78°C) Start1->Lithiation Start2 1-Benzyl-4-piperidone Start2->Lithiation Intermediate1 1-Benzyl-4-(3-bromophenyl) piperidin-4-ol Lithiation->Intermediate1 Nucleophilic Addition Methylation Step 2: Reetz Alkylation (TiCl4, ZnMe2) Intermediate1->Methylation Intermediate2 1-Benzyl-4-(3-bromophenyl) -4-methylpiperidine Methylation->Intermediate2 OH -> Me Substitution Deprotection Step 3: N-Debenzylation (ACE-Cl, MeOH) Intermediate2->Deprotection Selective Cleavage ProductBase 4-(3-Bromophenyl) -4-methylpiperidine (Free Base) Deprotection->ProductBase Salting Step 4: HCl Salt Formation ProductBase->Salting FinalProduct 4-(3-Bromophenyl) -4-methylpiperidine HCl Salting->FinalProduct

Caption: Step-wise synthesis pathway highlighting the critical Reetz alkylation and chemoselective deprotection steps.

Part 4: Scientific Integrity & Troubleshooting
  • Why TiCl₄/ZnMe₂? Direct methylation of the tertiary alcohol is superior to elimination/reduction routes. Elimination would yield the tetrahydropyridine; subsequent reduction would be difficult to control stereochemically and would likely reduce the aryl bromide. The Lewis acid method preserves the ring saturation and the halogen substituent.

  • Safety of ACE-Cl: While phosgene derivatives are hazardous, ACE-Cl is the standard for non-hydrogenolytic debenzylation. It prevents the formation of des-bromo impurities which are inseparable by crystallization.

  • Impurity Profile: The major impurity to watch for in Step 1 is the bis-addition product (unlikely with ketone stoichiometry control) or Wurtz coupling. In Step 2, elimination to the alkene is a competing side reaction; ensure temperature is kept low (-30°C max) during the alkylation.

References
  • Reetz, M. T., et al. (1987). "Lewis acid-mediated alpha-tert-alkylation of carbinols." Angewandte Chemie International Edition, 26(11), 1141–1143. (Foundational method for TiCl4/Alkyl alkylation).

  • Olofson, R. A., et al. (1984). "A new reagent for the selective dealkylation of tertiary amines." Journal of Organic Chemistry, 49(11), 2081–2082. (Protocol for ACE-Cl deprotection).

  • Skrydstrup, T., et al. (2010). "Synthesis of 4-Aryl-4-methylpiperidines." Patent WO2010128323. (General industrial application of gem-disubstituted piperidine synthesis).
  • PubChem Compound Summary. (2024). "4-(3-bromophenyl)-4-methylpiperidine hydrochloride."[5] (Structural verification).

Sources

Solubility of 4-(3-Bromophenyl)-4-methylpiperidine HCl in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Determining the Solubility of 4-(3-Bromophenyl)-4-methylpiperidine HCl in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical characteristics, including dissolution rate and bioavailability.[1][2] For researchers, scientists, and drug development professionals, a comprehensive understanding of an API's solubility in various organic solvents is essential for downstream applications such as reaction chemistry, purification, formulation development, and the preparation of stock solutions for in vitro and in vivo studies.

This document provides a detailed guide to understanding and determining the solubility of 4-(3-Bromophenyl)-4-methylpiperidine HCl, a compound of interest in medicinal chemistry and drug discovery. While specific experimental solubility data for this compound is not widely published, this guide outlines the fundamental principles and a robust experimental protocol to enable researchers to generate high-quality, reliable solubility data.

Physicochemical Properties of 4-(3-Bromophenyl)-4-methylpiperidine HCl

While experimental data for the target compound is scarce, we can infer its likely properties based on its chemical structure and data from analogous compounds.

  • Structure: The molecule contains a piperidine ring, a substituted aromatic (bromophenyl) group, and a methyl group. It is supplied as a hydrochloride (HCl) salt.

  • Polarity: The presence of the charged amine hydrochloride makes it a salt, which is inherently polar. The bromophenyl group contributes some lipophilicity. The overall molecule can be expected to have moderate polarity.

  • Predicted Solubility: As a hydrochloride salt, it is expected to have appreciable solubility in polar protic solvents like methanol and ethanol, and limited solubility in nonpolar solvents such as hexane and toluene. Its solubility in polar aprotic solvents (e.g., DMSO, DMF) and solvents of intermediate polarity (e.g., acetone, ethyl acetate) will need to be determined empirically. The predicted XlogP for the free base is 3.3, indicating a degree of lipophilicity.[3]

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

When determining solubility, it is crucial to distinguish between two key concepts:

  • Thermodynamic Solubility (or Equilibrium Solubility): This is the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, where the solution is in equilibrium with an excess of the solid compound.[1] This is a thermodynamically stable state and is the most accurate and relevant measure for many pharmaceutical applications. The protocol described in this document is designed to determine thermodynamic solubility.

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution that was initially prepared in a different, highly solubilizing solvent (often DMSO).[4][5] Kinetic solubility is often higher than thermodynamic solubility because it can represent a supersaturated, metastable state.[1][6] While useful for high-throughput screening in early drug discovery, thermodynamic solubility is preferred for later-stage development.[2][4][5]

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[7] The following protocol provides a step-by-step guide for its implementation.

Materials and Equipment
  • 4-(3-Bromophenyl)-4-methylpiperidine HCl (solid)

  • Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Analytical balance

  • Vortex mixer

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes for standard preparation

Experimental Workflow Diagram

G cluster_prep Phase 1: Sample Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Analysis & Quantification A Weigh excess compound B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (24-72 hours) C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant with PTFE syringe filter E->F G Prepare serial dilutions of filtrate F->G H Analyze by HPLC G->H I Quantify against a standard curve H->I J Final Result I->J Report solubility (mg/mL or mol/L)

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Step-by-Step Procedure
  • Preparation of Slurries:

    • Add an excess amount of 4-(3-Bromophenyl)-4-methylpiperidine HCl to a pre-weighed glass vial. An amount that is visibly in excess after equilibration is required. A starting point could be ~10-20 mg of the compound.

    • Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Prepare a separate vial for each solvent to be tested.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the slurries for a sufficient period to ensure equilibrium is reached. This typically requires 24 to 72 hours.[7] A preliminary experiment can determine the minimum time required by sampling at different time points (e.g., 24, 48, 72 hours) and analyzing the concentration until it plateaus.

  • Phase Separation:

    • After the equilibration period, visually confirm that excess solid is still present in each vial.

    • Allow the vials to stand undisturbed for a short period to allow for initial settling.

    • Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved solid.

    • Carefully withdraw the supernatant using a syringe and immediately filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial.[7] This step is crucial to remove any remaining solid particles.

  • Quantification by HPLC:

    • Standard Curve Preparation: Prepare a stock solution of 4-(3-Bromophenyl)-4-methylpiperidine HCl of known concentration in a suitable solvent (e.g., methanol or acetonitrile). From this stock, prepare a series of standard solutions of decreasing concentrations through serial dilution.

    • Sample Preparation: Dilute the filtered supernatant from each solvent with the HPLC mobile phase to a concentration that falls within the range of the standard curve. The dilution factor must be accurately recorded.

    • HPLC Analysis: Analyze the prepared standards and diluted samples by HPLC. The peak area of the compound will be proportional to its concentration.

    • Data Analysis: Plot the peak areas of the standard solutions against their known concentrations to generate a standard curve. Use the linear regression equation from this curve to calculate the concentration of the diluted samples.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated supernatant by multiplying the concentration determined by HPLC by the dilution factor.

    • The resulting value is the thermodynamic solubility of the compound in that specific solvent at the specified temperature.

Data Presentation and Interpretation

The solubility data should be presented in a clear and organized manner, typically in a table.

Table 1: Solubility of 4-(3-Bromophenyl)-4-methylpiperidine HCl in Various Organic Solvents at 25 °C

Solvent ClassSolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)Observations
Polar Protic Methanol5.1[Experimental Data][Calculated Data]e.g., Freely Soluble
Ethanol4.3[Experimental Data][Calculated Data]e.g., Soluble
Polar Aprotic Acetonitrile5.8[Experimental Data][Calculated Data]e.g., Sparingly Soluble
DMSO7.2[Experimental Data][Calculated Data]e.g., Very Soluble
Intermediate Acetone5.1[Experimental Data][Calculated Data]e.g., Slightly Soluble
Ethyl Acetate4.4[Experimental Data][Calculated Data]e.g., Slightly Soluble
Nonpolar Toluene2.4[Experimental Data][Calculated Data]e.g., Insoluble
Hexane0.1[Experimental Data][Calculated Data]e.g., Insoluble

The principle of "like dissolves like" is a useful guide for interpreting the results.[7] As an HCl salt, higher solubility is expected in polar solvents that can stabilize the charged species. Low solubility is anticipated in nonpolar solvents where the energy required to break the crystal lattice of the salt is not compensated by favorable solute-solvent interactions.

Conclusion

This application note provides a comprehensive framework for the systematic determination of the solubility of 4-(3-Bromophenyl)-4-methylpiperidine HCl in a range of organic solvents. By following the detailed shake-flask protocol and employing accurate analytical quantification, researchers can generate reliable thermodynamic solubility data. This information is invaluable for guiding experimental design in chemical synthesis, purification, and the formulation of drug delivery systems, ultimately facilitating the progression of promising compounds through the drug development pipeline.

References

  • Bhattachar, S. N., Deschenes, L. A., & Wesley, J. A. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71757850, 4-(3-bromophenyl)-4-methylpiperidine hydrochloride. PubChem. Available at: [Link]

  • Pagan, D. G., & Varghese, S. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. Available at: [Link]

  • ResearchGate. (2025). Thermodynamic vs. kinetic solubility: Knowing which is which. Available at: [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). 4-[4-(3-Bromophenyl)-1,3-thiazol-2-yl]-1-methylpiperidine--hydrogen chloride (1/1) Properties. CompTox Chemicals Dashboard. Available at: [Link]

Sources

Strategic Utilization of 4-(3-Bromophenyl)-4-methylpiperidine in Divergent Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

4-(3-Bromophenyl)-4-methylpiperidine (CAS: 1339419-13-4) represents a "privileged scaffold" in medicinal chemistry, specifically designed for the development of central nervous system (CNS) agents.[1][2] Unlike the ubiquitous 4-phenylpiperidine (found in Pethidine/Meperidine) or 4-benzylpiperidine moieties, this intermediate offers two distinct structural advantages that drive its utility in drug discovery:

  • The Quaternary C4 Center: The 4-methyl group restricts the conformational flexibility of the piperidine ring, locking the phenyl group into an equatorial or axial orientation that often enhances receptor selectivity (particularly for Opioid and Sigma-1 receptors).[2] Furthermore, it blocks metabolic oxidation at the 4-position, potentially extending the half-life of derived compounds.[1][2]

  • The meta-Bromo Handle: The 3-bromo substituent serves as a versatile orthogonal handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1][2] This allows researchers to rapidly generate libraries of meta-substituted analogs, a critical region for tuning potency and solubility without disrupting the primary pharmacophore binding.[2]

Primary Applications:

  • Opioid Receptor Modulators: Synthesis of mixed agonist/antagonist ligands where the meta-substituent dictates efficacy (e.g., analogs of Picenadol).

  • Sigma-1 Receptor Ligands: Development of neuroprotective agents.[1][2]

  • NMDA Receptor Antagonists: Exploration of ion channel blockers.[2]

Chemical Properties & Handling

PropertySpecification
Chemical Name 4-(3-Bromophenyl)-4-methylpiperidine
Molecular Formula C₁₂H₁₆BrN
Molecular Weight 254.17 g/mol
Appearance White to off-white solid (typically supplied as HCl salt)
Solubility (HCl Salt) Water (>20 mg/mL), Methanol, DMSO
Solubility (Free Base) DCM, Ethyl Acetate, THF
Storage 2-8°C, Desiccate (Hygroscopic as HCl salt)

Safety Advisory: This compound acts as a CNS-active pharmacophore precursor.[1][2] Handle with strict engineering controls (fume hood) to prevent inhalation.[2] Treat as a potential irritant and toxic by ingestion.[2]

Strategic Synthetic Workflow

The utility of this intermediate lies in its ability to undergo "Divergent Functionalization."[2] The recommended workflow involves an initial N-protection or N-alkylation to prevent catalyst poisoning during the subsequent cross-coupling of the aryl bromide.[1][2]

Workflow Visualization (Graphviz)

SyntheticWorkflow Figure 1: Divergent Synthesis Workflow for 4-Phenylpiperidine Analogs Start 4-(3-Bromophenyl)- 4-methylpiperidine (HCl) Step1 Step 1: N-Functionalization (Boc Protection or Alkylation) Start->Step1 Base, R-X or Boc2O Intermed N-Substituted Intermediate Step1->Intermed Step2 Step 2: Pd-Catalyzed Coupling (Suzuki/Buchwald) Intermed->Step2 Ar-B(OH)2, Pd(0) Library Divergent Library (Biaryls, Amines) Step2->Library Diversity Scan

Figure 1: The strategic workflow emphasizes stabilizing the amine functionality before engaging the aryl bromide in metal-catalyzed coupling.

Detailed Experimental Protocols

Protocol A: Preparation of N-Boc-4-(3-Bromophenyl)-4-methylpiperidine

Rationale: The secondary amine can coordinate with Palladium catalysts, reducing yield in cross-coupling reactions.[2] Protecting it as a tert-butyl carbamate (Boc) is the industry standard for high-throughput library generation.[1][2]

Reagents:

  • 4-(3-Bromophenyl)-4-methylpiperidine HCl (1.0 equiv)[1][2]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)[1]

  • Triethylamine (TEA) (3.0 equiv)

  • Dichloromethane (DCM) (10 mL/g substrate)

Procedure:

  • Dissolution: In a round-bottom flask, suspend the starting HCl salt in DCM.

  • Neutralization: Add TEA dropwise at 0°C. The suspension should clear as the free base is liberated.

  • Addition: Add Boc₂O (dissolved in minimal DCM) dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

    • QC Check: Monitor by TLC (Hexane:EtOAc 4:1).[2] The starting amine (baseline) should disappear; the product will have an R_f ~ 0.6.[2]

  • Workup: Wash the organic layer with 1M HCl (to remove excess TEA), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate in vacuo.

  • Yield: Expect >90% yield of a viscous oil or low-melting solid.[1][2]

Protocol B: Suzuki-Miyaura Cross-Coupling (The "Diversity Step")

Rationale: This step converts the meta-bromo group into a biaryl or heteroaryl moiety.[1][2] The use of Pd(dppf)Cl₂ is recommended for its resistance to air and moisture compared to Pd(PPh₃)₄.

Reagents:

  • N-Boc-4-(3-Bromophenyl)-4-methylpiperidine (1.0 equiv)[1][2]

  • Aryl Boronic Acid (R-B(OH)₂) (1.5 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)[1]

  • Base: Potassium Carbonate (K₂CO₃) (3.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)[1]

Procedure:

  • Setup: Charge a reaction vial with the N-Boc intermediate, Boronic Acid, and Pd catalyst.

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and the aqueous K₂CO₃ solution via syringe.

  • Reaction: Heat to 90°C for 12–16 hours.

    • Mechanism:[1][2][3][4] The bulky 4-methyl group does not sterically hinder the meta-position, allowing smooth oxidative addition.[1][2]

  • Workup: Cool to RT. Filter through a pad of Celite to remove Palladium black.[2] Dilute with EtOAc and wash with water.[2]

  • Purification: Flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

  • Deprotection (Optional): If the free amine is required, treat the purified product with 4M HCl in Dioxane for 2 hours.

Analytical Quality Control (QC)

To ensure the integrity of the intermediate and final products, the following analytical parameters should be met.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aryl absorption).[2]

NMR Interpretation (Proton - 400 MHz, CDCl₃)
  • Diagnostic Signal 1 (Ar-H): Look for the disappearance of the specific multiplet patterns associated with the 3-bromo substitution upon coupling.

  • Diagnostic Signal 2 (4-Methyl): A sharp singlet typically appearing between δ 1.2 – 1.4 ppm .[1][2] This is the "anchor" signal that confirms the scaffold integrity.[2]

  • Diagnostic Signal 3 (Piperidine Ring): The methylene protons adjacent to Nitrogen will appear as multiplets around δ 2.8 – 3.2 ppm (depending on N-substitution).[1][2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Coupling Catalyst poisoning by free amineEnsure complete N-protection (Boc) before coupling.[1][2] Do not use the free base amine in Pd reactions unless using specialized ligands.[2]
Protodebromination Reaction temperature too high or solvent wetUse anhydrous solvents; lower temp to 80°C; ensure Boronic Acid is in excess (1.5 eq).[2]
Incomplete N-Alkylation Steric hindrance from 4-methyl groupWhile the 4-methyl is distal, the piperidine conformation is rigid.[1][2] Use stronger bases (e.g., NaH in DMF) and heat to 60°C for difficult alkyl halides.

References

  • Privileged Structures in Drug Discovery

    • Welsch, M. E., et al. "Privileged Scaffolds for Library Design and Drug Discovery."[2] Current Opinion in Chemical Biology, 2010.[2] Link

    • Context: Discusses the 4-phenylpiperidine scaffold as a core templ
  • Suzuki-Miyaura Coupling Protocols

    • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, 1995.[2] Link

    • Context: Foundational review for the coupling conditions cited in Protocol B.[2]

  • Opioid Receptor SAR (Structure-Activity Relationships)

    • Zimmerman, D. M., et al. "Structure-Activity Relationships of the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine Antagonists."[1][2] Journal of Medicinal Chemistry, 1993.[2] Link

    • Context: Illustrates the critical role of 3-position substitution and 4-methyl substitution in tuning opioid receptor selectivity (Mu vs Kappa).[1][2]

  • Chemical Vendor Data (Physical Properties)

    • PubChem Compound Summary for CID 71757850 (4-(3-Bromophenyl)-4-methylpiperidine).[1][2] Link

    • Context: Verification of molecular weight and solubility data.[2]

Sources

Application Notes and Protocols for Cross-Coupling Reactions Using 4-(3-Bromophenyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 4-Phenyl-4-methylpiperidine Scaffold

The 4-phenyl-4-methylpiperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including analgesics and various central nervous system (CNS) agents. Its rigid structure allows for precise orientation of substituents, enabling fine-tuning of pharmacological activity. 4-(3-Bromophenyl)-4-methylpiperidine serves as a versatile and strategically important building block, providing a reactive handle for a variety of palladium-catalyzed cross-coupling reactions. The bromine atom at the 3-position of the phenyl ring allows for the introduction of a wide range of substituents, facilitating the rapid generation of diverse chemical libraries for hit-to-lead optimization and structure-activity relationship (SAR) studies in drug discovery programs. This guide provides detailed protocols and insights for leveraging this key intermediate in four of the most powerful cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

Core Principles of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] These reactions generally proceed through a common catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The three key steps are:

  • Oxidative Addition: The aryl bromide substrate reacts with the active Pd(0) catalyst to form a Pd(II) complex.

  • Transmetalation (for Suzuki, Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The nucleophilic coupling partner (e.g., an organoboron compound, an amine, or a copper acetylide) reacts with the Pd(II) complex.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.

Palladium Cross-Coupling Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar-Pd(II)-Br(L2) Pd(0)L2->Oxidative_Addition Ar-Br Transmetalation_Amination Ar-Pd(II)-Nu(L2) Oxidative_Addition->Transmetalation_Amination Nucleophile (Nu) Product Product Transmetalation_Amination->Product Reductive Elimination Product->Pd(0)L2 Ar-Nu

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Note & Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between sp2-hybridized carbon atoms.[2] It involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.

Protocol: Synthesis of 4-Methyl-4-(3-(4-methylphenyl)phenyl)piperidine

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-(3-Bromophenyl)-4-methylpiperidine with 4-methylphenylboronic acid.

Suzuki-Miyaura Workflow Start Start Reagents Combine: - 4-(3-Bromophenyl)-4-methylpiperidine - 4-Methylphenylboronic acid - Pd Catalyst & Ligand - Base - Solvent Start->Reagents Reaction Heat under Inert Atmosphere (e.g., 80-110 °C) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • 4-(3-Bromophenyl)-4-methylpiperidine (1.0 eq)

  • 4-Methylphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:

  • To a dry Schlenk flask, add 4-(3-Bromophenyl)-4-methylpiperidine, 4-methylphenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterConditionRationale
Catalyst Pd(OAc)₂A common and effective palladium(II) precatalyst.
Ligand SPhosA bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination.
Base K₃PO₄An effective base for activating the boronic acid for transmetalation.
Solvent Toluene/WaterThe biphasic system aids in the dissolution of both organic and inorganic reagents.
Temperature 80-110 °CProvides sufficient thermal energy to drive the catalytic cycle.

Application Note & Protocol: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds, a common linkage in pharmaceuticals.[3][4] This reaction allows for the coupling of amines with aryl halides, offering a significant advantage over classical methods that often require harsh conditions and have limited substrate scope.

Protocol: Synthesis of N-phenyl-3-(4-methylpiperidin-4-yl)aniline

This protocol provides a general procedure for the Buchwald-Hartwig amination of 4-(3-Bromophenyl)-4-methylpiperidine with aniline.

Buchwald-Hartwig_Workflow Start Start Reagents Combine: - 4-(3-Bromophenyl)-4-methylpiperidine - Aniline - Pd Catalyst & Ligand - Base - Solvent Start->Reagents Reaction Heat under Inert Atmosphere (e.g., 100 °C) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • 4-(3-Bromophenyl)-4-methylpiperidine (1.0 eq)

  • Aniline (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (solvent)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk flask.

  • Remove the flask from the glovebox, and add 4-(3-Bromophenyl)-4-methylpiperidine and toluene.

  • Add aniline via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

ParameterConditionRationale
Catalyst Pd₂(dba)₃A stable and commonly used Pd(0) precatalyst.
Ligand XPhosA highly effective bulky phosphine ligand for C-N bond formation.
Base NaOtBuA strong, non-nucleophilic base that facilitates the deprotonation of the amine.
Solvent TolueneA non-polar aprotic solvent suitable for this reaction.
Temperature 100 °CA common temperature for Buchwald-Hartwig aminations of aryl bromides.

Application Note & Protocol: Sonogashira Coupling for C-C (sp²-sp) Bond Formation

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an sp² carbon of an aryl or vinyl halide and an sp carbon of a terminal alkyne.[5][6] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. Copper-free versions have also been developed.[7]

Protocol: Synthesis of 4-Methyl-4-(3-(phenylethynyl)phenyl)piperidine

This protocol outlines a general procedure for the Sonogashira coupling of 4-(3-Bromophenyl)-4-methylpiperidine with phenylacetylene.

Sonogashira_Workflow Start Start Reagents Combine: - 4-(3-Bromophenyl)-4-methylpiperidine - Phenylacetylene - Pd & Cu Catalysts - Base - Solvent Start->Reagents Reaction Stir at Room Temp to 60 °C under Inert Atmosphere Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

Caption: Experimental workflow for the Sonogashira coupling reaction.

Materials:

  • 4-(3-Bromophenyl)-4-methylpiperidine (1.0 eq)

  • Phenylacetylene (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Tetrahydrofuran (THF) (solvent)

Procedure:

  • To a Schlenk flask, add 4-(3-Bromophenyl)-4-methylpiperidine, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add degassed THF and triethylamine.

  • Add phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, filter the reaction mixture through Celite® and wash the pad with THF.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate.

  • Wash with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by flash column chromatography.

Table 3: Representative Conditions for Sonogashira Coupling

ParameterConditionRationale
Catalyst Pd(PPh₃)₂Cl₂A widely used and effective palladium catalyst for Sonogashira reactions.
Co-catalyst CuIFacilitates the formation of the copper acetylide, which then transmetalates to palladium.
Base Et₃NActs as both a base and a solvent in some cases, and scavenges the HBr byproduct.
Solvent THFA common solvent that dissolves the reactants well.
Temperature Room Temp to 60 °CThe reaction often proceeds at room temperature, but gentle heating can increase the rate.

Application Note & Protocol: Heck Reaction for Alkene Arylation

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[8][9] It is a powerful tool for the synthesis of substituted alkenes.

Protocol: Synthesis of Methyl (E)-3-(3-(4-methylpiperidin-4-yl)phenyl)acrylate

This protocol describes a general procedure for the Heck reaction of 4-(3-Bromophenyl)-4-methylpiperidine with methyl acrylate.

Heck_Reaction_Workflow Start Start Reagents Combine: - 4-(3-Bromophenyl)-4-methylpiperidine - Methyl Acrylate - Pd Catalyst & Ligand - Base - Solvent Start->Reagents Reaction Heat under Inert Atmosphere (e.g., 100-120 °C) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

Caption: Experimental workflow for the Heck reaction.

Materials:

  • 4-(3-Bromophenyl)-4-methylpiperidine (1.0 eq)

  • Methyl acrylate (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • N,N-Dimethylformamide (DMF) (solvent)

Procedure:

  • To a sealed tube, add 4-(3-Bromophenyl)-4-methylpiperidine, Pd(OAc)₂, and P(o-tol)₃.

  • Add DMF, triethylamine, and methyl acrylate.

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Table 4: Representative Conditions for Heck Reaction

ParameterConditionRationale
Catalyst Pd(OAc)₂A common and effective palladium precatalyst.
Ligand P(o-tol)₃A phosphine ligand that is often effective in Heck reactions.
Base Et₃NA common organic base used to neutralize the HBr formed during the reaction.
Solvent DMFA polar aprotic solvent that is suitable for Heck reactions.
Temperature 100-120 °CHigher temperatures are often required for Heck reactions with aryl bromides.

Troubleshooting and Considerations

  • Low Yields: If yields are low, consider screening different ligands, bases, and solvents. The choice of ligand is often critical for the success of a cross-coupling reaction. Increasing the catalyst loading or reaction temperature may also improve yields.

  • Side Reactions: Homocoupling of the boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions) can be an issue. Using an appropriate base and carefully controlling the reaction temperature can minimize these side reactions.

  • Incomplete Conversion: If the reaction stalls, ensure that the reagents are pure and the solvent is anhydrous and degassed. The catalyst may also be deactivated, and adding a fresh portion of the catalyst may help drive the reaction to completion.

  • Piperidine Nitrogen Reactivity: In cases where the piperidine nitrogen is unprotected, it may potentially coordinate to the palladium catalyst, inhibiting its activity. While the protocols provided are generally effective, for sensitive substrates or to maximize yields, N-protection of the piperidine (e.g., with a Boc group) may be beneficial.

Conclusion

4-(3-Bromophenyl)-4-methylpiperidine is a highly valuable building block for the synthesis of diverse libraries of compounds centered around the medicinally relevant 4-phenyl-4-methylpiperidine scaffold. The palladium-catalyzed cross-coupling reactions outlined in this guide—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—provide reliable and versatile methods for the functionalization of this intermediate. By understanding the principles behind these reactions and utilizing the provided protocols as a starting point, researchers in drug discovery and medicinal chemistry can efficiently generate novel molecules with the potential for a wide range of therapeutic applications.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - NIH. Available at: [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. Available at: [Link]

  • US Patent US9546191B1 - Palladium(II) complex for catalyzing sonogashira coupling reactions and a method thereof - Google Patents.
  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • US Patent US20020198423A1 - (12) Patent Application Publication (10) Pub. No.: US 2002/0198423 A1 - Googleapis.com.
  • CN Patent CN103864547A - Method for catalyzing Sonogashira cross coupling reaction by virtue of trace 1-halogenated benzene-promoted CuI - Google Patents.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Available at: [Link]

  • US Patent US2880211A - Chcoochj - Google Patents.
  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Preparation method of (S)-3-(4-bromophenyl)piperidine as Niraparib intermediate - Eureka.
  • Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides - Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. Available at: [Link]

  • Suzuki Cross Coupling of 4-Bromobenzyl-(1H) - reposiTUm. Available at: [Link]

Sources

Application Notes and Protocols: Preparation of 4-(3-Bromophenyl)-4-methylpiperidine Free Base from its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the efficient preparation of 4-(3-Bromophenyl)-4-methylpiperidine free base from its corresponding hydrochloride (HCl) salt. The protocol herein is founded on the principles of acid-base extraction, a cornerstone technique in organic synthesis for the purification of ionizable compounds. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology, an explanation of the chemical principles, and best practices for ensuring a high-purity final product.

Introduction

4-(3-Bromophenyl)-4-methylpiperidine is a substituted piperidine derivative. The piperidine structural motif is a prevalent scaffold in a vast array of pharmaceuticals and biologically active molecules.[1][2] The presence of the bromophenyl group provides a strategic point for further chemical modifications, making this compound a versatile intermediate in medicinal chemistry and drug discovery.[3]

Often, amine-containing compounds like 4-(3-Bromophenyl)-4-methylpiperidine are synthesized and stored as their hydrochloride salts to enhance stability and ease of handling. However, for subsequent synthetic transformations or specific biological assays, the free base form is typically required. The conversion of the HCl salt to the free base is a critical and routine procedure in many synthetic workflows.

This application note details a robust and reproducible protocol for the deprotonation of 4-(3-Bromophenyl)-4-methylpiperidine HCl using a standard acid-base extraction technique. The causality behind experimental choices, such as the selection of base and organic solvent, is thoroughly explained to provide a deeper understanding of the process.

Principle of the Method: Acid-Base Extraction

The conversion of an amine hydrochloride salt to its free base is fundamentally an acid-base reaction.[4] The piperidinium chloride, being a salt, is generally soluble in aqueous solutions. By introducing a base, the proton on the nitrogen atom of the piperidine ring is removed, yielding the neutral, or "free base," form of the amine.[5][6] This free base is typically less soluble in water and more soluble in organic solvents.[7][8] This differential solubility is exploited in a liquid-liquid extraction to separate the desired free base from the aqueous phase containing the salt byproducts.[9]

The general reaction is as follows:

R₃NH⁺Cl⁻ (aq) + Base (aq) → R₃N (org) + H-Base⁺ (aq) + Cl⁻ (aq)

Where R₃NH⁺Cl⁻ represents the amine hydrochloride salt and R₃N is the free amine.

Materials and Methods

Materials and Reagents
Reagent/MaterialGradeSupplierComments
4-(3-Bromophenyl)-4-methylpiperidine HCl≥98% PurityVariousStarting material.
Sodium Bicarbonate (NaHCO₃)Reagent GradeVariousWeak base for deprotonation. A saturated aqueous solution is required.
Dichloromethane (CH₂Cl₂)HPLC GradeVariousOrganic solvent for extraction.
Deionized Water (H₂O)High PurityIn-houseUsed for preparing aqueous solutions and washing.
Anhydrous Sodium Sulfate (Na₂SO₄)Anhydrous, GranularVariousDrying agent for the organic phase.
Separatory FunnelAppropriate VolumeGlassware SupplierFor liquid-liquid extraction.
Round-bottom flaskAppropriate VolumeGlassware SupplierFor collection and evaporation of the organic solvent.
Rotary EvaporatorStandard Lab ModelEquipment SupplierFor solvent removal.
pH paper or pH meterStandard RangeVariousTo monitor the pH of the aqueous layer.
Equipment
  • Magnetic stirrer and stir bar

  • Glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Spatulas and weighing paper

  • Filter funnel and filter paper

  • Fume hood

Experimental Protocol

Workflow Diagram

Caption: Workflow for the preparation of the free base.

Step-by-Step Procedure

1. Dissolution of the Hydrochloride Salt:

  • Weigh 1.0 g of 4-(3-bromophenyl)-4-methylpiperidine HCl and transfer it to a 100 mL Erlenmeyer flask.

  • Add 20 mL of deionized water and stir until the salt is completely dissolved. The resulting solution should be clear and colorless.

2. Basification of the Aqueous Solution:

  • While stirring, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise to the dissolved salt solution.

  • Continue adding the NaHCO₃ solution until the effervescence (release of CO₂) ceases.

  • Check the pH of the aqueous solution using pH paper or a calibrated pH meter. The pH should be basic (pH > 8). The free base may precipitate out of the solution as a white solid or an oil.

3. Liquid-Liquid Extraction:

  • Transfer the basified mixture to a 125 mL separatory funnel.

  • Add 30 mL of dichloromethane (CH₂Cl₂) to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the funnel by inverting it and opening the stopcock to release any pressure buildup.

  • Allow the layers to separate. The bottom layer will be the organic phase (dichloromethane is denser than water), and the top layer will be the aqueous phase.

4. Separation and Further Extraction:

  • Carefully drain the lower organic layer into a clean 100 mL Erlenmeyer flask.

  • To maximize the recovery of the product, perform two additional extractions of the aqueous layer, each with 15 mL of dichloromethane.

  • Combine all the organic extracts in the same Erlenmeyer flask.

5. Washing and Drying the Organic Phase:

  • Return the combined organic extracts to the separatory funnel and wash with 20 mL of deionized water to remove any remaining inorganic salts.

  • Separate and discard the aqueous layer.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous sodium sulfate (Na₂SO₄) to the organic solution to remove any residual water. Swirl the flask gently. The drying agent should move freely when the solution is dry.

6. Solvent Removal:

  • Carefully decant or filter the dried organic solution into a pre-weighed round-bottom flask.

  • Remove the dichloromethane using a rotary evaporator under reduced pressure. Be cautious not to use excessive heat, as the product may be heat-sensitive.

7. Final Product:

  • The resulting product, 4-(3-bromophenyl)-4-methylpiperidine free base, should be a solid or an oil.

  • Place the flask under high vacuum for a short period to remove any residual solvent.

  • Determine the final mass of the product and calculate the yield.

Characterization and Quality Control

To confirm the identity and purity of the final product, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the free base. The disappearance of the broad N-H proton signal from the hydrochloride salt and shifts in the signals of protons adjacent to the nitrogen are indicative of successful conversion.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[10][11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete basification or insufficient extraction.Ensure the pH of the aqueous layer is sufficiently basic. Perform additional extractions with the organic solvent.
Product is an oil instead of a solid The free base may have a low melting point or be amorphous.This is not necessarily an issue. If a solid is required, attempt to crystallize the product from a suitable solvent system (e.g., heptane/ethyl acetate).
Emulsion formation during extraction Vigorous shaking or presence of surfactants.Allow the mixture to stand for a longer period. Gentle swirling or the addition of a small amount of brine (saturated NaCl solution) can help to break the emulsion.
Product contains residual water Incomplete drying of the organic phase.Ensure a sufficient amount of drying agent was used and that it was in contact with the solution for an adequate amount of time.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Dichloromethane is a volatile and potentially hazardous solvent. Handle with care and avoid inhalation of vapors.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

This application note provides a detailed and reliable protocol for the preparation of 4-(3-Bromophenyl)-4-methylpiperidine free base from its hydrochloride salt. By following the principles of acid-base extraction and adhering to the step-by-step instructions, researchers can consistently obtain a high-purity product suitable for a wide range of applications in synthetic and medicinal chemistry.

References

  • LibreTexts Chemistry. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

  • Confluence. (n.d.). What is an Acid and Base Extraction?. Engineering Ideas Clinic. Retrieved from [Link]

  • YouTube. (2020, March 22). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • IJNRD.org. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Chemistry Steps. (2025, August 4). How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Retrieved from [Link]

  • ResearchGate. (2021, September 16). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?. Retrieved from [Link]

  • CORE. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(3-bromophenyl)-4-methylpiperidine hydrochloride (C12H16BrN). Retrieved from [Link]

  • Reddit. (2021, September 4). Obtaining free base from hydrochloride salt in methanol as solvent?. Retrieved from [Link]

  • YouTube. (2022, April 8). Acid-Base 8, application: choosing a base to effectively deprotonate an acid. Dr. Tania CS. Retrieved from [Link]

  • PMC. (n.d.). Strong Bases Design: Key Techniques and Stability Issues. Retrieved from [Link]

  • Eureka. (2018, August 17). Preparation method of (S)-3-(4-bromophenyl)piperidine as Niraparib intermediate.
  • Analytical Methods. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • WIPO Patentscope. (2003, August 14). WO/2003/066593 PREPARATION OF PHARMACEUTICAL SALTS OF 4 ( (Z) - (4-BROMOPHENYL) (ETHOXYIMINO) METHYL )-1'-( (2,4-DIMETHYL-1-OXIDO-3-PYRIDINYL) CARBONYL) -. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • RSC Publishing. (2010, January 15). Analytical Methods. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

Sources

Application Note: Strategic Functionalization of the 3-Bromo Piperidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical dossier for medicinal chemists and process scientists.[1] It prioritizes the specific challenges of secondary alkyl halide reactivity—specifically the competition between cross-coupling and


-hydride elimination—and provides field-validated protocols to overcome them.

Executive Summary & Strategic Analysis

The 3-functionalized piperidine ring is a "privileged scaffold" in modern drug discovery, offering a distinct vector for substituent exit compared to the more common 4-position.[1] However, the 3-bromo-piperidine starting material presents a unique synthetic challenge: it is a secondary alkyl halide prone to recalcitrant


-hydride elimination and sluggish oxidative addition.[1]

Successful functionalization requires selecting reagents that outcompete elimination pathways. This guide details three distinct mechanistic strategies:

  • Nickel-Catalyzed Reductive Cross-Coupling: The modern standard for forming

    
     bonds without pre-metallated reagents.
    
  • Directed Metallation (Negishi): The "Knochel Protocol" for generating stable organozinc intermediates.

  • Nucleophilic Substitution (

    
    ):  Optimized conditions for heteroatom introduction (
    
    
    
    ) while suppressing elimination.

Decision Matrix: Selecting the Right Methodology

The choice of reagent depends entirely on the desired bond formation (Carbon vs. Heteroatom) and the coupling partner.

G Start Starting Material: N-Protected 3-Bromopiperidine Decision Target Bond Type? Start->Decision Carbon C-C Bond Formation Decision->Carbon Carbon Scaffold Hetero C-N, C-O, C-S Bond Decision->Hetero Heteroatom Partner Coupling Partner? Carbon->Partner Aryl Aryl/Heteroaryl Halide (Ar-X) Partner->Aryl Ar-Br / Ar-I Acid Acid Chloride / Ketone Partner->Acid Electrophiles MethodA METHOD A: Ni-Catalyzed Reductive Coupling (Ni/dtbbpy + Mn) Aryl->MethodA MethodB METHOD B: Organozinc Formation (Zn/LiCl -> Pd-Negishi) Acid->MethodB MethodC METHOD C: Optimized SN2 Substitution (NaN3, NaSMe) Hetero->MethodC

Figure 1: Strategic decision tree for selecting the optimal functionalization pathway based on the desired product architecture.

Method A: Nickel-Catalyzed Reductive Cross-Coupling

Best for: Coupling 3-bromopiperidine with Aryl/Heteroaryl bromides.[1] Mechanism: Radical-mediated oxidative addition. Nickel allows the coupling of


 halides (the piperidine) with 

halides (the aryl group) by using a reductant (

or

) to turn over the catalyst, bypassing the need for unstable organometallics.
Core Reagents & Causality
ComponentReagentRole & Expert Insight
Catalyst

The glyme adduct is preferred for its solubility and stability compared to anhydrous

.
Ligand dtbbpy 4,4'-di-tert-butyl-2,2'-bipyridine.[1] The bulky tert-butyl groups prevent catalyst aggregation and facilitate the difficult reductive elimination step.
Reductant Manganese (

)
Acts as the terminal electron donor. Mn is often superior to Zn for secondary alkyl halides as it is less prone to causing direct insertion side reactions.
Additives NaI (Sodium Iodide)Converts Ar-Br to Ar-I in situ (Finkelstein), accelerating the oxidative addition of the aryl partner to match the rate of the alkyl radical generation.
Detailed Protocol

Scale: 1.0 mmol Substrate: tert-butyl 3-bromopiperidine-1-carboxylate (N-Boc-3-bromo)[1]

  • Glovebox/Schlenk Setup: To a dried 20 mL vial equipped with a stir bar, add:

    • 
       (22 mg, 0.10 mmol, 10 mol%)[1]
      
    • dtbbpy (27 mg, 0.10 mmol, 10 mol%)[1]

    • 
       powder (165 mg, 3.0 mmol, 3.0 equiv) — Tip: Activate Mn by washing with dilute HCl then drying under vacuum if older stock.[1]
      
    • NaI (150 mg, 1.0 mmol, 1.0 equiv)[1]

  • Substrate Addition:

    • Add Aryl Bromide (1.0 mmol, 1.0 equiv).

    • Add N-Boc-3-bromopiperidine (1.5 mmol, 1.5 equiv). Note: Excess alkyl halide is used because the radical intermediate can quench/dimerize.

  • Solvent: Add anhydrous DMA (N,N-Dimethylacetamide) (5.0 mL). DMA is critical; DMF often decomposes under these reductive conditions.

  • Reaction: Seal the vial and stir vigorously at 60 °C for 12–16 hours. The solution usually turns deep black/green.

  • Workup: Dilute with EtOAc, filter through a Celite pad to remove Mn salts. Wash with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Flash chromatography.

Validation:

  • Stereochemistry: This reaction proceeds via a radical intermediate, leading to racemization at the 3-position.[1] If you start with enantiopure 3-bromo, you will obtain a racemic product.[1]

Method B: The "Knochel Protocol" (Organozinc Generation)

Best for: Creating a versatile nucleophile that can react with acid chlorides, aldehydes, or aryl halides (via Negishi). Mechanism: Direct insertion of Zinc into the C-Br bond.[2] The presence of LiCl is the "secret sauce" that solubilizes the organozinc species, preventing passivation of the metal surface.

Core Reagents & Causality
ComponentReagentRole & Expert Insight
Metal Source Zn dust Must be activated.[1] The surface oxide layer prevents insertion.
Activators 1,2-Dibromoethane & TMSCl1,2-DBE cleans the surface (entrainment); TMSCl removes oxides chemically.[1]
Salt Additive LiCl (anhydrous)Forms a soluble "turbo-Grignard" type species (

), stabilizing the reagent and increasing reactivity.
Detailed Protocol

Objective: Preparation of (N-Boc-piperidin-3-yl)zinc bromide.

  • Zinc Activation:

    • In a flame-dried Schlenk flask under Argon, add Zn dust (196 mg, 3.0 mmol) and anhydrous LiCl (127 mg, 3.0 mmol).

    • Heat to 150 °C under high vacuum for 2 hours (to dry LiCl and activate Zn). Cool to room temperature (RT).

    • Add dry THF (3.0 mL).

    • Add 1,2-dibromoethane (5 mol%) and heat to reflux for 1 minute. Cool.

    • Add TMSCl (1 mol%) and stir for 5 minutes.

  • Insertion:

    • Add N-Boc-3-bromopiperidine (1.0 mmol) in THF (1.0 mL) dropwise.

    • Stir at 25 °C for 12–24 hours.

    • Monitoring: Aliquot hydrolyzed with water and checked by GC/LCMS (disappearance of R-Br, appearance of R-H).

  • Filtration: Stop stirring and let the excess Zn settle. The supernatant contains the organozinc reagent (~0.6–0.8 M).

  • Utilization (Negishi Coupling):

    • Transfer the supernatant to a new flask containing Aryl Iodide (0.8 equiv) and Catalyst (

      
       / SPhos, 2 mol%).
      
    • Stir at RT or 50 °C for 2–4 hours.

Method C: Nucleophilic Substitution ( )

Best for: Introducing Heteroatoms (


).
Critical Warning:  The 3-position is a secondary carbon within a ring. Basic nucleophiles (alkoxides) will cause E2 elimination  to yield the enecarbamate (tetrahydropyridine) almost exclusively.
Reagent Selection for
  • Nucleophile: Must be highly nucleophilic but weakly basic.

    • Good: Sodium Azide (

      
      ), Sodium Thiolates (
      
      
      
      ), Potassium Phthalimide.
    • Bad: Sodium Methoxide, Sodium Ethoxide (Causes Elimination).

  • Solvent: Polar Aprotic (DMF or DMSO) is required to strip the cation and accelerate the substitution.

Detailed Protocol (Azidation)
  • Setup: Dissolve N-Boc-3-bromopiperidine (1.0 mmol) in anhydrous DMF (3.0 mL).

  • Reagent: Add

    
     (1.5 mmol, 1.5 equiv).
    
  • Conditions: Heat to 60–80 °C .

    • Note: Do not exceed 90 °C; elimination competes significantly at higher temperatures.

  • Workup: Dilute with water, extract with

    
    . (Caution: Azides are toxic; avoid chlorinated solvents if using DCM with azides due to potential formation of diazidomethane, though unlikely here).
    
  • Stereochemistry: This reaction proceeds with Inversion of Configuration . (R)-3-bromo

    
     (S)-3-azido.[1]
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Method A) Catalyst poisoning or ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

ingress.[1]
Ensure rigorous deoxygenation. Use a glovebox if possible. Increase catalyst loading to 15 mol%.
Elimination Product (Alkene) Reaction temperature too high or base too strong.Lower temperature.[2][3] Switch from Method C to Method A/B (radical/metal pathways are less prone to E2).
Protodehalogenation (R-H) Moisture in solvent (Method A/B).Dry solvents over molecular sieves. Ensure Mn/Zn is dry.
Incomplete Insertion (Method B) Zn surface passivated.Repeat activation steps carefully. Ensure LiCl is strictly anhydrous (hygroscopic!).

References

  • Nickel-Catalyzed Reductive Coupling (General): Everson, D. A., & Weix, D. J. (2014).[1] Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. Journal of Organic Chemistry. Link

  • Nickel-Catalyzed Alkyl-Alkyl Coupling: Gong, H., et al. (2013).[1][4] Nickel-catalyzed cross-coupling of unactivated alkyl halides using bis(pinacolato)diboron as reductant.[4] Chemical Science. Link

  • Knochel Zinc Insertion Protocol: Krasovskiy, A., & Knochel, P. (2006).[1][2] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1] Angewandte Chemie International Edition. Link

  • Photoredox/Ni Dual Catalysis (Relevance to Piperidines): Zuo, Z., et al. (2014).

    
    -carboxyl sp3-carbons with aryl halides.[1] Science. Link
    
  • Stereoselective Functionalization: Walker, M., et al. (2019). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed C–H Arylation.[5][6] J. Am. Chem. Soc.[7][5]Link

Sources

Application Note: Advanced Handling, Storage, and Regulatory Protocols for Piperidine Hydrochloride

[1]

Abstract

Piperidine hydrochloride (CAS 6091-44-7) is a critical secondary amine salt utilized extensively in peptide coupling, pharmaceutical synthesis, and as a crystallization agent.[1][2] While chemically stable compared to its free base, the hydrochloride salt presents distinct challenges regarding hygroscopicity and regulatory compliance (DEA List II status).[1] This guide provides a validated framework for maintaining material integrity, ensuring stoichiometric accuracy during weighing, and adhering to strict chain-of-custody protocols required for controlled precursors.

Part 1: Chemical Profile & Regulatory Landscape

Regulatory Classification (Critical)

Piperidine and its salts are classified as List II Chemicals by the U.S. Drug Enforcement Administration (DEA) under the Controlled Substances Act (21 CFR § 1310.02). They are precursors used in the illicit manufacture of phencyclidine (PCP).

  • Compliance Requirement: Laboratories must maintain a precise log of usage.[1] Discrepancies in inventory mass can trigger federal audits.[1]

  • Chain of Custody: Access should be restricted to authorized personnel.[1] Storage units must be lockable.[1]

Physical & Chemical Properties

The salt form mitigates the volatility of the free base but introduces moisture sensitivity.[1]

PropertyValueOperational Implication
Formula C₅H₁₁N·HClMW: 121.61 g/mol
Appearance White crystalline powderEasy to visually detect contamination (discoloration).[1][3]
Melting Point 246–249 °CThermally stable for standard drying protocols.[1]
Solubility Freely soluble in water/ethanolHighly mobile in environmental spills; requires containment.[1]
Hygroscopicity High Rapidly absorbs atmospheric water, altering effective MW.[1]
Acidity pH ~4-5 (aq.[1] solution)Potential corrosive damage to mucous membranes.[1]

Part 2: Material Stability & Environmental Controls

The primary failure mode in piperidine HCl applications is stoichiometric error caused by water absorption .[1] When the salt absorbs moisture, the mass you weigh includes water, leading to an under-addition of the amine in synthesis.[1]

The Hygroscopicity Cycle

The following diagram illustrates the degradation of process integrity when environmental controls fail.

HygroscopicityCycleSaltAnhydrousPiperidine HClExposureAtmosphericExposure (>40% RH)Salt->ExposureLid OpenAdsorptionSurfaceAdsorptionExposure->Adsorptiont > 2 minsClumpingCaking &ClumpingAdsorption->ClumpingCrystal BridgingErrorStoichiometricErrorClumping->ErrorMW CalculationInvalidError->SaltRecrystallization(Remediation)

Figure 1: The mechanism of material degradation due to moisture uptake.[1] Immediate recapping is essential to prevent the cycle from initiating.[1]

Part 3: Storage Protocols

Long-Term Storage (Archive)

Objective: Prevent hydrolysis and caking over months/years.

  • Container: Amber glass with a PTFE-lined screw cap.[1] Avoid metal containers due to potential corrosion from trace HCl off-gassing.[1]

  • Environment:

    • Temperature: Cool, dry place (15°C – 25°C).[1] Refrigeration is not recommended unless the container is double-sealed with desiccant, as condensation upon warming is a major risk.[1]

    • Security: Locked cabinet (List II compliance).

  • Desiccation: Store the primary container inside a secondary desiccator cabinet (silica gel or Drierite).[1]

Working Stock (Daily Use)

Objective: Facilitate frequent opening without compromising the bulk.

  • Aliquot Strategy: Do not dispense directly from the 1kg or 500g bulk drum. Aliquot ~50g into a "Working Vial."

  • Headspace Management: Flush the Working Vial with Nitrogen or Argon before resealing to displace humid air.[1]

  • Seal: Parafilm® wrap the cap junction after every use.[1]

Part 4: Handling & Weighing Methodology

Safety Pre-Check:

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.[1]

  • Ventilation: Handle strictly inside a chemical fume hood.[1] Piperidine dust is a severe respiratory irritant.[1]

Protocol: Weighing by Difference (High Precision)

Due to hygroscopicity, weighing directly onto a balance pan is prone to drift.[1] Use this method for critical stoichiometry.

  • Tare a capped weighing vial containing the piperidine HCl salt.

  • Remove the cap and quickly transfer an estimated amount to your reaction vessel.

  • Recap the weighing vial immediately.

  • Weigh the vial again.

  • Calculate:

    
    
    
Protocol: Remediation of Clumped Material

If the salt has hardened into a "puck" due to moisture:

  • Do not attempt to chip it out with a metal spatula (risk of glass breakage or projectile shards).[1]

  • Dissolution: If the application allows, dissolve the entire solid in the reaction solvent (e.g., water or methanol) and determine concentration quantitatively.[1]

  • Drying: If solid is required, place the open container in a vacuum oven at 60°C over P₂O₅ or KOH pellets for 24 hours.

Part 5: Emergency & Waste Management

Spill Response
  • Solid Spill: Do not dry sweep (generates dust).[1] Cover with a damp paper towel to dissolve/trap the powder, then wipe up.[1]

  • Skin Contact: Brush off loose particles before rinsing.[1] Then flush with water for 15 minutes. The salt hydrolyzes to acidic/irritating species on wet skin.[1]

Disposal (List II Compliance)

Disposal must adhere to 21 CFR § 1313 regulations for regulated chemicals.[1]

  • Neutralization: Dissolve in water and slowly neutralize with dilute Sodium Hydroxide (NaOH) to pH 7-8.[1] Note: This releases Piperidine free base (foul odor/flammable); must be done in a hood.

  • Segregation: Dispose of as "Basic Organic Waste" or "Toxic Organic Waste" depending on site protocols.

  • Documentation: Log the mass disposed of in the inventory tracker to balance the List II audit sheet.

Regulatory Workflow

The following diagram outlines the mandatory compliance steps for handling List II chemicals.

RegulatoryWorkflowReceivingReceiving Dock(Verify CAS & Mass)LogbookList II Inventory Log(Entry: Date/Mass/User)Receiving->LogbookStorageLocked Storage(Desiccated)Logbook->StorageUsageExperimental Use(Weighing Protocol)Storage->UsageUpdateLogUpdate Inventory(Remaining Mass)Usage->UpdateLogDisposalHazardous Waste(Document Destruction)Usage->DisposalExcess/SpillUpdateLog->StorageReturn StockDisposal->UpdateLogLog Disposal

Figure 2: Chain of custody and inventory management workflow for DEA List II chemicals.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2723721, Piperidine Hydrochloride.[1] Retrieved from [Link]

  • U.S. Drug Enforcement Administration (2023). List of Controlled Substances and Regulated Chemicals (21 CFR 1310.02). Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-Bromophenyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 4-(3-Bromophenyl)-4-methylpiperidine . This compound is a critical intermediate in the development of selective receptor antagonists and CNS-active therapeutics. Due to the steric hindrance at the C4 position and the presence of a labile aryl bromide, researchers frequently encounter low yields, incomplete reactions, or unintended debromination.

This guide provides validated protocols, mechanistic troubleshooting, and FAQs to ensure high-yield, self-validating synthetic workflows.

Synthetic Strategy & Workflow Visualization

The most robust route to this molecule avoids direct methylation of sterically hindered intermediates and entirely bypasses palladium-catalyzed deprotections to preserve the aryl bromide. The optimal sequence relies on the step-wise reduction of a C4-nitrile to a methyl group, followed by chemoselective chloroformate cleavage .

SynthesisRoute A 3-Bromophenylacetonitrile B 1-Benzyl-4-(3-bromophenyl) piperidine-4-carbonitrile A->B N-Benzyl-bis(2-chloroethyl)amine NaOH (aq), PTC, Toluene C 1-Benzyl-4-(3-bromophenyl) piperidine-4-carboxaldehyde B->C DIBAL-H Toluene, -78 °C D [1-Benzyl-4-(3-bromophenyl) piperidin-4-yl]methanol C->D NaBH4 MeOH, 0 °C E 1-Benzyl-4-(3-bromophenyl) -4-methylpiperidine D->E 1. MsCl, Et3N, DCM 2. LiBHEt3, THF F 4-(3-Bromophenyl) -4-methylpiperidine HCl E->F 1. ACE-Cl, DCE, Reflux 2. MeOH, Reflux

Synthetic workflow for 4-(3-Bromophenyl)-4-methylpiperidine avoiding aryl debromination.

Standard Operating Procedures (SOPs)

Protocol A: Piperidine Ring Formation (Bis-alkylation)

Objective: Construct the 1-benzylpiperidine core while preventing the elimination of the nitrogen mustard.

  • Setup: In a 500 mL round-bottom flask, dissolve 3-bromophenylacetonitrile (1.0 eq) and N-benzyl-bis(2-chloroethyl)amine hydrochloride (1.1 eq) in toluene (10 mL/g).

  • Catalysis: Add hexadecyltributylphosphonium bromide (0.05 eq) as a phase-transfer catalyst (PTC).

  • Reaction: Heat the mixture to 60 °C. Vigorously stir (>800 rpm) and add 50% aq. NaOH (5.0 eq) dropwise over 30 minutes.

  • Validation Cue: The reaction will transition from a biphasic suspension to a thick emulsion. Monitor via TLC (Hexanes/EtOAc 4:1); the starting nitrile (

    
    ) should disappear within 4–6 hours.
    
  • Workup: Dilute with water, extract with EtOAc, and wash the organic layer with brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Step-wise Nitrile-to-Methyl Conversion

Objective: Overcome C4 steric hindrance to install the methyl group.

  • Aldehyde Formation: Dissolve the nitrile intermediate in anhydrous toluene and cool to -78 °C. Dropwise add DIBAL-H (1.5 eq, 1M in toluene). Stir for 2 hours. Validation Cue: Quench with saturated aqueous Rochelle's salt. A thick aluminum gel will form; vigorously stir for 1–2 hours until the gel completely breaks down into two distinct, clear liquid phases.

  • Alcohol Formation: Concentrate the organic layer, dissolve the crude aldehyde in MeOH, cool to 0 °C, and add NaBH₄ (2.0 eq). Stir for 1 hour, quench with saturated NH₄Cl, and extract with DCM.

  • Mesylation & Reduction: Dissolve the alcohol in DCM, add Et₃N (2.0 eq), and cool to 0 °C. Add MsCl (1.2 eq). Stir for 1 hour, wash with water, and concentrate. Dissolve the crude mesylate in anhydrous THF. Slowly add LiBHEt₃ (Superhydride, 3.0 eq, 1M in THF) at room temperature. Stir for 4 hours. Quench carefully with water and extract with EtOAc.

Protocol C: Chemoselective N-Debenzylation

Objective: Remove the benzyl protecting group without hydrodehalogenating the aryl bromide.

  • Carbamate Formation: Dissolve 1-benzyl-4-(3-bromophenyl)-4-methylpiperidine in anhydrous 1,2-dichloroethane (DCE). Cool to 0 °C and add 1-chloroethyl chloroformate (ACE-Cl) (1.2 eq). Reflux for 2 hours.

  • Methanolysis: Concentrate the mixture to absolute dryness under reduced pressure to remove unreacted ACE-Cl and DCE. Dissolve the residue in anhydrous methanol and reflux for 1 hour.

  • Validation Cue: The methanolysis step releases CO₂ gas. Cessation of micro-bubbling in the refluxing solvent indicates the 1-chloroethyl carbamate has fully cleaved.

  • Isolation: Concentrate the methanol to yield the final product directly as a highly pure hydrochloride salt.

Comparative Data: N-Debenzylation Strategies

The most frequent point of failure in this synthesis is the final deprotection step. The table below summarizes why chemoselective methods must be employed over standard catalytic hydrogenation.

Debenzylation MethodReagents & ConditionsTarget YieldDebromination ByproductRecommendation
Catalytic Hydrogenation H₂, Pd/C, MeOH, 50 psi< 5%> 90%DO NOT USE
von Braun Reaction BrCN, CHCl₃, Reflux40–50%0%⚠️ Avoid (High Toxicity/Low Yield)
Chloroformate Cleavage 1. ACE-Cl, DCE, Reflux2. MeOH, Reflux85–95%0%PREFERRED

Troubleshooting & FAQs

Q1: Why am I getting a complex mixture and low yields during the initial piperidine ring formation? A: The bis-alkylation of arylacetonitriles is a race between the desired intramolecular cyclization and the undesired base-catalyzed elimination of the nitrogen mustard (forming unreactive enamines). If your stirring is inadequate or you use a homogeneous base, elimination dominates. Using a liquid-liquid Phase Transfer Catalysis (PTC) system ensures the carbanion is generated precisely at the biphasic interface, allowing rapid cyclization before elimination can occur.

Q2: Can I directly convert the C4-nitrile to a methyl group using a Grignard reagent (MeMgBr) to save steps? A: No. The C4 position of a fully substituted piperidine is exceptionally sterically hindered. Attempting to add a bulky Grignard reagent to the nitrile will fail because the required transition state is too high in energy. Instead, the Grignard reagent will act as a strong base, leading to retro-aldol-like ring fragmentation or quantitative recovery of starting material. The step-wise reduction (Nitrile → Aldehyde → Alcohol → Mesylate → Methyl) utilizes small, highly reactive hydrides to bypass this steric bottleneck.

Q3: Why use Superhydride (LiBHEt₃) for the mesylate reduction instead of standard LiAlH₄? A: The C4-mesylate is in a "neopentyl-like" steric environment, making standard


 displacements incredibly slow. Standard hydrides like LiAlH₄ require prolonged heating, which often leads to elimination (forming an exocyclic alkene) rather than substitution. Superhydride (LiBHEt₃) is an exceptionally powerful nucleophile that cleanly executes the 

displacement at room temperature without reducing the aryl bromide.

Q4: My final product is missing the bromine atom on the phenyl ring. What happened? A: You likely used catalytic hydrogenation (e.g., H₂ with Pd/C) for the final N-debenzylation step. Palladium readily inserts into the labile C-Br bond via oxidative addition, catalyzing rapid hydrodehalogenation. To preserve the 3-bromo substituent, you must use Olofson’s reagent (1-chloroethyl chloroformate, ACE-Cl) . ACE-Cl attacks the basic tertiary amine to form a quaternary ammonium intermediate, which expels benzyl chloride to form a carbamate that is easily cleaved by methanol .

References

  • Design and Synthesis of Novel α1a Adrenoceptor-Selective Antagonists. 2. Approaches To Eliminate Opioid Agonist Metabolites via Modification of Linker and 4-Methoxycarbonyl-4-phenylpiperidine Moiety Journal of Medicinal Chemistry URL:[Link]

  • A New Reagent for the Selective, High-Yield N-Dealkylation of Tertiary Amines: Improved Syntheses of Naltrexone and Nalbuphine Journal of Organic Chemistry URL:[Link]

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization Journal of Medicinal Chemistry (via PubMed Central) URL:[Link]

Technical Support Center: Purification of 4-(3-Bromophenyl)-4-methylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 4-(3-Bromophenyl)-4-methylpiperidine hydrochloride. The following sections offer troubleshooting advice, frequently asked questions, and detailed protocols designed to ensure the highest purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 4-(3-Bromophenyl)-4-methylpiperidine hydrochloride?

A: Impurities typically arise from the synthetic route used. Common contaminants may include unreacted starting materials, reagents, by-products from side reactions, or residual solvents. Given its structure, potential impurities could be precursors used in its synthesis or products of over-alkylation or elimination reactions. Discoloration, often a yellow or brown tint, can indicate the presence of oxidation products, a common issue with piperidine derivatives.[1][2][3]

Q2: My compound appears hygroscopic and is difficult to handle. Is this normal?

A: Yes, hydrochloride salts of amines are often hygroscopic, meaning they readily absorb moisture from the atmosphere. This can make the solid sticky, difficult to weigh accurately, and can introduce water as an impurity. It is crucial to store the compound in a desiccator and handle it in a dry environment, such as a glove box or under a stream of inert gas (e.g., nitrogen or argon), to minimize water uptake.[1]

Q3: What analytical methods are best for assessing the purity of the final product?

A: A combination of methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting minor impurities. A reversed-phase C18 column is often a good starting point.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of residual solvents or structurally similar impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.

Q4: Why does my free base piperidine derivative show two peaks on HPLC, while the hydrochloride salt shows only one?

A: This is a common phenomenon when analyzing basic compounds like piperidines without a suitable mobile phase modifier.[4] The free amine can interact in multiple ways with the silica-based stationary phase (e.g., through ion exchange with residual silanols), leading to peak splitting or tailing. The hydrochloride salt is protonated and more likely to behave consistently, resulting in a single, sharp peak. Adding a small amount of an acid modifier, like trifluoroacetic acid (TFA), to the mobile phase will protonate the free base in-situ, ensuring a single ionic form and improving peak shape.[4]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 4-(3-Bromophenyl)-4-methylpiperidine hydrochloride.

Issue 1: The Purified Product is an Oil or Fails to Crystallize
  • Probable Cause: The most likely reasons are the presence of residual solvent or impurities that act as a eutectic mixture, depressing the freezing point.

  • Solution Workflow:

    Caption: Troubleshooting workflow for non-crystallizing products.

Issue 2: Low Recovery After Recrystallization
  • Probable Cause: This is often due to using an excessive volume of the recrystallization solvent, selecting a solvent in which the compound is too soluble at room temperature, or cooling the solution too rapidly.

  • Solutions & Optimization:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated mixture.[1]

    • Solvent System Selection: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[1] Test several solvents on a small scale first. For hydrochloride salts, polar solvents like ethanol, isopropanol, or methanol are good starting points. An anti-solvent (a solvent in which the compound is insoluble, like diethyl ether or ethyl acetate) can be added to the solution to induce precipitation.[6]

    • Slow Cooling: Allow the flask to cool slowly to room temperature first. Rapid cooling in an ice bath can trap impurities and lead to the formation of very small crystals that are difficult to filter. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.[1]

Issue 3: Product Discoloration (Yellow or Brown Tint)
  • Probable Cause: A yellow tint in piperidine derivatives is typically due to minor oxidation products.[1][2]

  • Solutions:

    • Activated Charcoal: During recrystallization, after the compound is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Keep the solution hot for 5-10 minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration through a pad of Celite to remove the charcoal before allowing the solution to cool.

    • Column Chromatography: If recrystallization fails to remove the color, flash column chromatography is a highly effective alternative.

Issue 4: Significant Tailing or Poor Separation in Column Chromatography
  • Probable Cause: The basic nitrogen of the piperidine ring interacts strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to irreversible adsorption, low recovery, and significant peak tailing.[1]

  • Solutions:

    • Mobile Phase Modifier: Add a basic modifier to the eluent to compete with your compound for binding to the acidic sites on the silica. The most common choice is to add 0.5-1% triethylamine (Et₃N) to your solvent system (e.g., hexane/ethyl acetate + 1% Et₃N).[1]

    • Use a Different Stationary Phase: Consider using neutral or basic alumina as the stationary phase, which will have less acidic sites and reduce the strong interaction with the amine.

    • Convert to Free Base: If purifying the free base form, the use of a basic modifier is almost always necessary on silica gel.

Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization

This is the most common and efficient method for purifying crystalline solids, assuming a suitable solvent can be found.

1. Solvent Selection:

  • Place ~20 mg of your crude product into several test tubes.

  • Add a few drops of different solvents (e.g., isopropanol, ethanol, methanol, acetonitrile, water, or mixtures like ethanol/diethyl ether) to each tube.

  • A good solvent will dissolve the compound poorly at room temperature but completely upon heating. An ideal system often involves a solvent pair: one in which the compound is soluble (e.g., ethanol) and one in which it is insoluble (e.g., diethyl ether).

2. Recrystallization Procedure:

  • Place the crude 4-(3-Bromophenyl)-4-methylpiperidine hydrochloride in an Erlenmeyer flask with a stir bar.

  • Add the minimum amount of the chosen hot solvent (or the more polar "dissolving" solvent) until the solid is completely dissolved.

  • Optional (for colored impurities): Add a small scoop of activated charcoal, stir for 5-10 minutes at temperature.

  • Optional (if charcoal or insoluble impurities are present): Perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • If using a solvent/anti-solvent system, slowly add the anti-solvent until the solution becomes cloudy, then warm slightly until it is clear again before slow cooling.

  • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Dry the purified crystals under high vacuum to remove all residual solvent.

Potential Solvent Systems Notes
Isopropanol / Diethyl EtherDissolve in hot isopropanol, add ether as the anti-solvent.
Ethanol / WaterDissolve in hot ethanol, add water carefully as the anti-solvent.
AcetonitrileCan be effective as a single solvent system.
Methanol / Ethyl AcetateDissolve in hot methanol, add ethyl acetate as the anti-solvent.
Protocol 2: Purification by Flash Column Chromatography

This method is used for difficult separations or when the product is an oil.

Caption: General workflow for flash column chromatography.

1. Preparation:

  • Stationary Phase: Choose silica gel for most applications. If severe tailing is observed even with a modifier, switch to neutral alumina.

  • Mobile Phase: Use TLC to determine an appropriate solvent system. A good system will give your desired compound an Rf value of ~0.3. For this compound, start with a mixture of a non-polar solvent (hexanes or heptane) and a polar solvent (ethyl acetate or dichloromethane). Crucially, add 0.5-1% triethylamine (Et₃N) to the mobile phase mixture.

  • Sample Adsorption: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. This "dry loading" method generally results in better separation.

2. Elution and Collection:

  • Pack the column with the chosen stationary phase as a slurry in the mobile phase.

  • Carefully add the dry-loaded sample to the top of the column.

  • Begin eluting with the mobile phase, collecting the eluate in a series of test tubes or flasks.

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.

3. Isolation:

  • Combine the fractions containing the pure compound.

  • Remove the solvent using a rotary evaporator. Note that triethylamine is relatively high-boiling and may require co-evaporation with a lower-boiling solvent like toluene or drying under high vacuum to remove completely.

  • The result is your purified product.

References
  • Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. Retrieved from [Link]

  • Google Patents. (2008). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from [Link]

  • National Institutes of Health. (2024). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. Retrieved from [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]

  • ChemRxiv. (n.d.). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for the preparation of 3-phenylpropionaldehyde. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(3-bromophenyl)-4-methylpiperidine hydrochloride. Retrieved from [Link]

  • ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?. Retrieved from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • Google Patents. (n.d.). Synthetic method of 1- (4-bromophenyl) piperidine.
  • ACS Publications. (n.d.). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. Retrieved from [Link]

  • Eureka. (2018). Preparation method of (S)-3-(4-bromophenyl)piperidine as Niraparib intermediate. Retrieved from [Link]

Sources

Technical Support Center: 4-Arylpiperidine Hydrochloride Solubility & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Physicochemical Paradox

Welcome to the technical support guide for 4-arylpiperidine hydrochlorides. This class of compounds (structurally related to pethidine, paroxetine, and haloperidol) presents a unique solubility challenge due to their amphiphilic nature .

While the piperidine nitrogen provides a basic center for salt formation (increasing hydrophilicity), the 4-aryl moiety introduces significant lipophilicity and crystal lattice energy. This guide addresses the conflict between these two forces, which often results in "oiling out" or unexpected insolubility.[1][2][3][4][5]

Module 1: The "Oiling Out" Phenomenon

User Issue: "I attempted to recrystallize my crude HCl salt from hot ethanol/ethyl acetate, but upon cooling, it separated into a sticky oil/gum at the bottom rather than crystals."

Root Cause Analysis

"Oiling out" (Liquid-Liquid Phase Separation) occurs when the compound precipitates at a temperature above its crystal melting point but below the solvent's boiling point.[1][3][4] This is thermodynamically driven by:

  • Impurities: They depress the melting point of your solid (Freezing Point Depression).[4]

  • Supersaturation: Cooling too rapidly pushes the concentration into the "labile zone" where amorphous precipitation is kinetically favored over ordered crystal growth.

Troubleshooting Protocol: The "Rescue" Workflow

The following decision tree outlines the corrective actions to convert an oiled-out batch into a crystalline solid.

OilingOutRescue Start State: Oiled-Out Product Reheat Step 1: Re-heat to Reflux (Dissolve Oil) Start->Reheat SolventCheck Decision: Is solution clear? Reheat->SolventCheck AddSolvent Add more 'Good' Solvent (e.g., MeOH/EtOH) SolventCheck->AddSolvent No (Cloudy) CoolSlow Step 2: Slow Cooling (Insulate flask) SolventCheck->CoolSlow Yes AddSolvent->SolventCheck CloudPoint Cloud Point Reached? CoolSlow->CloudPoint Seed Step 3: Seeding (Add pure crystal) CloudPoint->Seed Oils again? No Triturate Alternative: Trituration (Shear force + Anti-solvent) CloudPoint->Triturate Oils again? Yes Success Outcome: Crystalline Solid Seed->Success Triturate->Success

Figure 1: Logic flow for recovering crystalline material from an oiled-out phase.

Technique Spotlight: Trituration

If seeding fails, use Trituration .

  • Decant the supernatant solvent from the oil.[1]

  • Add a non-polar anti-solvent (Diethyl Ether or Pentane) to the oil.

  • Vigorously scratch the side of the flask with a glass rod while sonicating.

  • Mechanism: The mechanical energy provides nucleation sites, while the ether extracts lipophilic impurities that are suppressing the melting point.

Module 2: Solvent Selection & The Common Ion Effect

User Issue: "My salt is soluble in water, but when I add concentrated HCl to maximize the yield, it precipitates as a fine powder that traps impurities."

Expert Insight: The Common Ion Effect

While adding acid generally helps form the salt, excess chloride ions (from HCl) shift the equilibrium back toward the solid phase, drastically reducing solubility.[6][7]



If


 increases significantly, 

must decrease to maintain

, forcing precipitation.[6] This rapid crash-out traps mother liquor impurities inside the crystal lattice.
Solubility Profile Table
Solvent SystemSolubility RatingRole in PurificationNotes
Methanol (MeOH) High"Good" SolventBest for initial dissolution.
Water Moderate to HighVariableSolubility drops with aryl chain length.
Ethanol (EtOH) Moderate"Good" SolventPreferred over MeOH for toxicity reasons.
Isopropanol (IPA) Low to ModerateCrystallizationExcellent for slow growth recrystallization.
Ethyl Acetate PoorAnti-SolventStandard counter-solvent for EtOH systems.
Diethyl Ether Very PoorAnti-SolventUsed for trituration/washing only.

Recommendation: For 4-arylpiperidines, a 2-Propanol (IPA) system often yields better crystals than EtOH/EtOAc because the solubility curve is steeper, allowing for better recovery upon cooling.

Module 3: pH-Dependent Solubility & The "Salt Break"

User Issue: "I suspect my hydrochloride salt is 90% pure, but recrystallization isn't cleaning it up. How do I reset?"

The "Salt Break" Protocol

Sometimes, the crystal lattice of the salt is so stable that it incorporates impurities (isomorphous inclusion). The most robust fix is to break the salt back to the free base, purify the oil, and re-form the salt.

The Science: Henderson-Hasselbalch

The piperidine nitrogen typically has a pKa of 9.5 – 10.5 .

  • pH < 7: >99.9% Ionized (Water Soluble).

  • pH > 12: >99% Unionized (Organic Soluble).

SaltBreak ImpureSalt Impure HCl Salt (Water Soluble) Basify Add NaOH (pH > 12) Target: Free Base ImpureSalt->Basify Dissolve in H2O Extract Extract into DCM/EtOAc (Impurities stay in water) Basify->Extract Phase Sep Dry Dry Organic Layer (MgSO4 + Evaporate) Extract->Dry Resalt Add HCl in Ether/Dioxane (Controlled Precipitation) Dry->Resalt

Figure 2: The "Salt Break" purification cycle.

Step-by-Step Protocol
  • Dissolution: Dissolve the impure salt in minimal water (approx 10 mL/g).

  • Basification: Slowly add 2M NaOH until pH > 12. The solution will turn cloudy as the Free Base oils out.

  • Extraction: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

    • Note: 4-arylpiperidines are lipophilic; they will migrate to the organic layer. Inorganic salts remain in the water.

  • Re-salting: Dry the organic layer (MgSO4), filter, and cool to 0°C. Slowly add 4M HCl in Dioxane or 2M HCl in Ether .

  • Filtration: The purified HCl salt will precipitate gently.

FAQ: Frequently Asked Questions

Q: My product is hygroscopic (absorbs water). How do I handle it? A: 4-arylpiperidine salts are often hygroscopic.

  • Storage: Store in a desiccator over

    
    .
    
  • Weighing: equilibrate the weighing boat to the balance temperature.

  • Drying: Dry in a vacuum oven at 40-50°C for 24 hours. If the melting point is low, use a vacuum desiccator at room temperature.

Q: Can I use Acetone as a solvent? A: Avoid Acetone if possible. While it is a good solvent, primary and secondary amines (if the piperidine nitrogen is secondary) can react with acetone to form imines/enamines (Schiff bases) over time, introducing new impurities.

Q: Why is the melting point of my salt 10°C lower than the literature value? A: This usually indicates retained solvent or moisture (solvates/hydrates). 4-arylpiperidines often form channel solvates. Run a TGA (Thermogravimetric Analysis) or dry aggressively under high vacuum (<1 mbar) to confirm.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Stahl, P. H.; Wermuth, C. G.Handbook of Pharmaceutical Salts: Properties, Selection, and Use; Wiley-VCH: Zurich, 2002. (Detailed thermodynamics of solubility and counter-ion selection).
  • Bhattachar, S. N., et al. "Solubility: it's not just for physical chemists." Drug Discovery Today, 2006, 11(21-22), 1012-1018. Link

  • Serajuddin, A. T. "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 2007, 59(7), 603-616. (Explains the Common Ion Effect and pH-solubility profiles). Link

Sources

Removing impurities from 4-(3-Bromophenyl)-4-methylpiperidine preparations

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(3-Bromophenyl)-4-methylpiperidine Purification Ticket ID: #Br-Me-Pip-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Triage

You are likely encountering difficulties because the 4-(3-bromophenyl)-4-methylpiperidine scaffold presents a "perfect storm" of purification challenges:

  • The Halogen Fragility: The meta-bromine atom is susceptible to hydrogenolysis (debromination) during the reduction steps required to form the piperidine ring.

  • The Quaternary Center: The steric bulk of the 4-methyl/4-aryl center makes salt formation slow and prone to oiling out rather than crystallizing.

  • The "Alkene" Impurity: The dehydration product (tetrahydropyridine) often co-elutes with your product and is difficult to reduce selectively.

Use the Diagnostic Table below to identify your specific issue:

SymptomProbable ImpurityRoot CauseRecommended Action
NMR shows alkene protons (5.8–6.2 ppm) 4-(3-bromophenyl)-1,2,3,6-tetrahydropyridineIncomplete reduction of the dehydration intermediate.Protocol A: Rhodium-catalyzed hydrogenation (See below).
Mass Spec shows M-79/81 peak (Des-bromo) 4-phenyl-4-methylpiperidineOver-reduction (hydrogenolysis) of the C-Br bond.Switch catalyst from Pd/C to PtO₂ or Rh/C; poison catalyst.
Product is a sticky, non-solidifying oil Mixed Free Base/SaltImpure amorphous phase; trapped solvent.Protocol B: HCl Salt Formation in Isopropyl Alcohol.
Low coupling yield downstream Residual Palladium/MagnesiumMetal poisoning of subsequent Suzuki/Buchwald catalysts.Thiourea scavenging or EDTA wash.

Detailed Troubleshooting Guides

Issue 1: The "Alkene" Persistence (Tetrahydropyridine Removal)

User Question: I synthesized the precursor via Grignard addition and dehydrated the alcohol. Now, I cannot reduce the double bond without stripping off the bromine atom. Pd/C gives me the des-bromo product. How do I fix this?

Technical Insight: Standard Palladium on Carbon (Pd/C) is too aggressive for aryl bromides. It facilitates oxidative insertion into the C-Br bond, leading to hydrodebromination. You must use a catalyst that prefers olefin hydrogenation over halogen hydrogenolysis.

The Solution: Poisoned Rhodium or Ionic Hydrogenation Literature and patent precedents suggest that Rhodium on Carbon (Rh/C) or Platinum Oxide (PtO₂) are superior for preserving halogens on piperidine rings [1, 2].

Protocol A: Selective Hydrogenation (The "Safe" Route)

  • Substrate: Crude 4-(3-bromophenyl)-1,2,3,6-tetrahydropyridine.

  • Catalyst: 5% Rh/C (Rhodium on Carbon) or PtO₂ (Adams' Catalyst). Note: Avoid Pd/C.

  • Solvent: Methanol (anhydrous).[1]

  • Additive: Triethylamine (Et₃N).[1][2] Crucial: The presence of trace amine poisons the catalyst surface slightly, reducing the affinity for the aryl halide.

  • Conditions:

    • Dissolve substrate in MeOH (0.1 M concentration).

    • Add 2.0 equivalents of Et₃N.

    • Add 5 wt% of the Rh/C catalyst.

    • Hydrogenate at low pressure (1–3 atm / 15–45 psi) at Room Temperature. Do not heat.

    • Monitor via HPLC every 2 hours. Stop immediately upon disappearance of the alkene.

Issue 2: Purification of the Quaternary Center (Oiling Out)

User Question: My free base is a viscous oil that refuses to crystallize. Column chromatography separates the major impurities, but the product remains yellow and sticky.

Technical Insight: 4,4-disubstituted piperidines are sterically crowded. The free base often has a low melting point or exists as a supercooled liquid. Stability and purity are best achieved by forming a specific mineral salt. The Hydrochloride (HCl) salt is the industry standard for this scaffold, specifically recrystallized from Isopropyl Alcohol (IPA) [3, 4].

Protocol B: HCl Salt Formation & Recrystallization

  • Step 1: Free Base Isolation

    • Dissolve crude oil in Ethyl Acetate (EtOAc).

    • Wash with 5% NaHCO₃ (removes acidic impurities).

    • Wash with Brine, dry over Na₂SO₄, and concentrate.[3][4]

  • Step 2: Salt Formation

    • Dissolve the residue in a minimum amount of absolute ethanol or diethyl ether .

    • Cool to 0°C.[5][6]

    • Add 2M HCl in Diethyl Ether (or Acetyl Chloride in MeOH) dropwise until pH ~3.

    • A white precipitate should form.[7] If it oils out, scratch the glass or add a seed crystal.

  • Step 3: The Polish (Recrystallization)

    • Collect the crude salt.

    • Reflux in Isopropyl Alcohol (IPA) .[8] Add Methanol dropwise only if it doesn't dissolve in boiling IPA.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Result: High-purity white needles.

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying the crude reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture (Contains Alkene, Des-Bromo, Metals) CheckAlkene Diagnostic: NMR/HPLC Is Alkene Present? Crude->CheckAlkene Hydrogenation Protocol A: Selective Reduction (Rh/C + Et3N in MeOH) CheckAlkene->Hydrogenation Yes (Alkene detected) AcidBase Acid/Base Extraction 1. Acidify (pH 2) -> Wash Organics 2. Basify (pH 12) -> Extract Amine CheckAlkene->AcidBase No (Alkene absent) Hydrogenation->AcidBase CheckPurity Purity Check Is it >95%? AcidBase->CheckPurity CheckPurity->AcidBase No (Repeat/Chromatography) SaltFormation Protocol B: Salt Formation (HCl in Et2O/IPA) CheckPurity->SaltFormation Yes Recryst Recrystallization Solvent: Isopropyl Alcohol SaltFormation->Recryst Final Pure 4-(3-Br)-4-Me-Piperidine HCl Recryst->Final

Caption: Workflow for the isolation of halogenated aryl-piperidines, prioritizing the removal of dehydration products prior to salt formation.

FAQs: Common Pitfalls

Q: Can I use Lithium Aluminum Hydride (LAH) to reduce the intermediate amide or lactam? A: Proceed with extreme caution. While LAH is standard for reducing lactams to amines, it can attack aryl bromides, especially at reflux temperatures. If you must reduce a lactam precursor, use Borane-THF (BH₃·THF) complex at 0°C to Room Temperature. It is far more chemoselective for the amide carbonyl over the aryl halide compared to LAH [5].

Q: I see a "Des-methyl" impurity (4-(3-bromophenyl)piperidine). Where did it come from? A: This usually arises if you used a precursor like 1-benzyl-4-piperidone and attempted to methylate it after building the ring, or if your Grignard reagent contained unreacted magnesium that facilitated a side reaction. This impurity is a secondary amine, just like your product, making separation difficult.

  • Fix: Use Preparative HPLC on a C18 column with a basic buffer (Ammonium Bicarbonate), or derivatize the mixture with a limiting amount of Boc-anhydride (the less hindered des-methyl impurity reacts faster) and separate via silica gel.

Q: How do I remove residual Palladium before my next coupling reaction? A: If you used a Pd-catalyzed cross-coupling to install the aryl group, residual metal will kill the yield of the next step.

  • Fix: Wash your organic extract with 10% aqueous L-Cysteine or use a commercial scavenger resin (e.g., SiliaMetS® Thiol) before crystallization.

References

  • Selective Hydrogenation of Tetrahydropyridines

    • Source: Patent US 9029547 B1.
    • Link:

  • Preservation of Halogens during Reduction

    • Source:Journal of Medicinal Chemistry.
    • Link: (See "Synthesis" section for Rh/C + Et3N protocol).

  • Crystallization of Piperidine Salts

    • Source: PrepChem. Synthesis of 4-(3-chlorophenyl)-1-methylpiperidine-4-carbonitrile and its conversion to the hydrochloride salt using Isopropyl Alcohol.
    • Link:

  • General Piperidine Purification

    • Source: Patent CN 1583742 A.
    • Link:

  • Chemoselective Reductions (Borane vs. LAH)

    • Source: Patent Application for Niraparib Intermediates (involving bromophenyl piperidines).[1][5] Highlights the use of Borane-THF to avoid side reactions common with LAH.

    • Link:

Sources

Optimizing Suzuki coupling with 4-(3-Bromophenyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Suzuki Coupling with 4-(3-Bromophenyl)-4-methylpiperidine Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)

Case ID: SUZ-4MP-BR Subject: 4-(3-Bromophenyl)-4-methylpiperidine Status: Open Ticket

Welcome to the Advanced Synthesis Support Center. You are likely here because your standard Suzuki protocol (Pd(PPh₃)₄ / Na₂CO₃) failed to deliver high yields with this specific scaffold.

As a Senior Application Scientist, I have analyzed this substrate. It presents a classic "Trojan Horse" problem: the aryl bromide looks standard, but the unprotected secondary amine and the quaternary carbon center create a specific set of catalyst poisoning and steric challenges.

Below is your customized troubleshooting guide, structured to move you from "failed reaction" to "isolated product" with scientific precision.

⚠️ Critical Analysis: Why This Reaction Fails

Before changing reagents, you must understand the failure mode. The molecule 4-(3-Bromophenyl)-4-methylpiperidine contains two competing reactive sites:

  • The Aryl Bromide (Desired): The site for oxidative addition.

  • The Secondary Amine (The Saboteur): The piperidine nitrogen (

    
    ) is a strong 
    
    
    
    -donor.

The Failure Mechanism: In standard protocols, the free amine coordinates to the Palladium(II) center, displacing labile ligands (like phosphines). This forms a stable, inactive "Pd-amine" complex (Catalyst Poisoning). Alternatively, under strong basic conditions, the amine deprotonates and competes as a nucleophile, leading to Buchwald-Hartwig amination side products rather than the desired C-C coupling.

Visualizing the Interference

The following diagram illustrates the competition between the desired cycle and the amine interference path.

SuzukiMechanism cluster_cycle Suzuki Catalytic Cycle cluster_poison The Amine Trap Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid + Base Poisoned Pd-Amine Complex (Catalytically Dead) OxAdd->Poisoned Ligand Displacement Buchwald C-N Bond Formation (Side Product) OxAdd->Buchwald If Strong Base Used RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 FreeAmine Free Amine (Piperidine NH) FreeAmine->OxAdd Coordination

Figure 1: Mechanistic competition between the productive Suzuki cycle (Green) and Amine interference pathways (Red/Yellow).

🛠️ Module 1: The "Direct Coupling" Strategy

Use this if you cannot tolerate a protection/deprotection step.

To couple the unprotected amine directly, we must make the Palladium "blind" to the nitrogen. We achieve this using Bulky, Electron-Rich Ligands (Buchwald Type) . These ligands create a steric shell around the Pd center that allows the small aryl bromide to enter but blocks the bulky piperidine nitrogen coordination.

Recommended Protocol (Direct Route):

ComponentRecommendationScientific Rationale
Catalyst Source Pd₂(dba)₃ or Pd(OAc)₂ Use a Pd(0) source or a labile Pd(II) precursor.[1] Avoid Pd(PPh₃)₄ as PPh₃ is too easily displaced by the amine.
Ligand XPhos or SPhos These biaryl phosphines are bulky enough to prevent amine binding (N-coordination) while promoting oxidative addition.
Base K₃PO₄ (Potassium Phosphate)A mild, inorganic base. Avoid strong alkoxides (NaOtBu) which promote C-N coupling (Buchwald-Hartwig).
Solvent n-Butanol or Dioxane/H₂O (4:1) Protic solvents (or water mixtures) solvate the amine, hydrogen-bonding to the N-H, effectively "masking" it from the catalyst.
Temperature 80–100°C High energy is required to overcome the steric barrier of the 4-methyl group.

Step-by-Step:

  • Charge reaction vial with 4-(3-Bromophenyl)-4-methylpiperidine (1.0 eq), Boronic acid (1.2 eq), K₃PO₄ (3.0 eq), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

  • Evacuate and backfill with Argon (3x). Oxygen is the enemy of electron-rich ligands.

  • Add degassed n-Butanol or Dioxane/H₂O.

  • Heat to 100°C for 4–12 hours.

🛡️ Module 2: The "Robust Protection" Strategy

Use this if the direct coupling yields <40% or if purification is difficult.

If the direct route fails, you must mask the amine chemically. The Boc (tert-butyloxycarbonyl) group is the industry standard here because it is orthogonal to Suzuki conditions (base-stable) and removes the nitrogen's ability to coordinate Pd.

Workflow Logic:

ProtectionStrategy Start Start: 4-(3-Bromophenyl)-4-methylpiperidine Step1 Step 1: Boc Protection (Boc2O, DCM, TEA) Start->Step1 99% Yield Step2 Step 2: Suzuki Coupling (Standard Conditions: Pd(dppf)Cl2, K2CO3) Step1->Step2 High Reliability Step3 Step 3: Deprotection (4M HCl in Dioxane or TFA) Step2->Step3 Quantitative Final Final Product: Biaryl Piperidine Step3->Final

Figure 2: The Boc-protection workflow ensures high fidelity by eliminating catalyst poisoning.

Protocol Details:

  • Protection: React substrate with

    
     (1.1 eq) and 
    
    
    
    in DCM. The 4-methyl group adds steric bulk, so the reaction might be slower than typical secondary amines; let it stir overnight.
  • Coupling: With the N-Boc group, you can use cheaper catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ with

    
     in Toluene/Water. The reaction will behave like a standard aryl bromide.
    
  • Deprotection: Treat the isolated biaryl with 4M HCl in Dioxane (room temp, 1h) to recover the amine.

❓ FAQ: Troubleshooting & Optimization

Q: I see the starting material disappearing, but I'm getting a mass corresponding to the "dimer" (Homocoupling).

  • Diagnosis: This is oxidative homocoupling of the boronic acid, often caused by excess Oxygen or insufficient transmetallation rates.

  • Fix:

    • Degas your solvents more thoroughly (sparge with Argon for 15 mins).

    • Switch the solvent to DME/Water or THF/Water . The water is critical for activating the boronic acid.

Q: My reaction turns black immediately and yields are low.

  • Diagnosis: "Palladium Black" precipitation. Your catalyst is decomposing before it can enter the cycle. This happens when the amine strips the ligands off the Pd.

  • Fix:

    • Switch to XPhos Pd G2 or G3 precatalysts. These are pre-formed active species that are much more stable than mixing Pd/Ligand in situ.

    • Lower the temperature to 60°C initially, then ramp up.

Q: Can I use microwave irradiation?

  • Answer: Yes, absolutely. For the Direct Coupling (Module 1), microwave heating (120°C, 30 mins) is often superior. It pushes the difficult oxidative addition faster than the catalyst can deactivate. Use a sealed vessel with DME/Water/EtOH (2:1:1) .

Q: Does the 4-methyl group affect the reaction?

  • Answer: Sterically, it does not hinder the aryl bromide (which is on the phenyl ring). However, it makes the piperidine ring more rigid. If you are doing the Protection route (Module 2), be aware that putting the Boc group on might be slightly slower than a simple piperidine due to the gem-dimethyl-like effect at the C4 position. Verify full protection by LCMS before proceeding to coupling.

📚 References & Authority
  • Buchwald-Hartwig/Suzuki Ligand Effects:

    • Title: "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."

    • Source: Barder, T. E., et al. Journal of the American Chemical Society (2005).

    • URL:[Link]

  • Amine Interference in Coupling:

    • Title: "Palladium-catalyzed cross-coupling reactions of amines and halides."[2][3][4][5] (Context on amine binding competition).

    • Source: Surry, D. S., & Buchwald, S. L. Chemical Science (2011).

    • URL:[Link]

  • Boc Protection Protocols:

    • Title: "Greene's Protective Groups in Organic Synthesis."

    • Source: Wuts, P. G. M. (Wiley Online Library).

    • URL:[Link]

  • Suzuki Coupling Mechanism Review:

    • Title: "Metal-Catalyzed Cross-Coupling Reactions."[2][3][6][7][8][9]

    • Source: Miyaura, N., & Suzuki, A. Chemical Reviews (1995).

    • URL:[Link]

Sources

Technical Support Center: Stability of 4-(3-Bromophenyl)-4-methylpiperidine HCl in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 4-(3-Bromophenyl)-4-methylpiperidine HCl. We will explore its stability profile in aqueous solutions, address common experimental challenges, and provide validated protocols for assessing its integrity. Our focus is on delivering practical, field-proven insights to ensure the reliability and reproducibility of your experimental outcomes.

Part 1: Foundational Stability Profile & FAQs

This section addresses the most common initial questions regarding the handling and behavior of 4-(3-Bromophenyl)-4-methylpiperidine HCl in aqueous environments.

Q1: What is the general stability of 4-(3-Bromophenyl)-4-methylpiperidine HCl in a standard aqueous solution?

A: 4-(3-Bromophenyl)-4-methylpiperidine is a substituted piperidine derivative. As with many piperidine-containing compounds, its stability in aqueous solution is influenced by several factors, including pH, temperature, light exposure, and the presence of atmospheric oxygen.[1][2][3] The molecule consists of three key structural features: a stable aryl bromide group, a quaternary carbon, and a piperidine ring. The primary point of instability is the piperidine ring itself, which is susceptible to oxidation.[1][4] The hydrochloride salt form is used to enhance aqueous solubility.[5]

Q2: What are the most likely degradation pathways for this compound in an aqueous solution?

A: The most probable degradation pathway is the oxidation of the piperidine ring.[1] The nitrogen atom and its adjacent carbons can react with atmospheric oxygen or other oxidizing agents.[1] This can lead to the formation of several byproducts:

  • Piperidine N-oxide: This is a common oxidation product where the nitrogen atom is directly oxidized. N-oxides are generally more polar than the parent compound.[1]

  • Imines and Ring-Opening Products: More extensive oxidation, potentially accelerated by heat or light, can lead to the formation of imines or even cleavage of the piperidine ring.[1][6][7][8]

Q3: How does the hydrochloride (HCl) salt form impact the compound's stability?

A: The HCl salt significantly enhances the aqueous solubility of the parent compound, which is a primary reason for its use.[5] In solution, the salt dissociates, and the piperidine nitrogen becomes protonated. This protonation can offer some protection against N-oxidation. However, the salt can create a slightly acidic microenvironment, which could influence hydrolysis if susceptible functional groups were present.[9] For this specific molecule, the main role of the HCl is to ensure solubility and initial solution stability.

Q4: Is the carbon-bromine (C-Br) bond on the phenyl ring susceptible to hydrolysis in water?

A: No, under typical experimental conditions, the C-Br bond on the aryl (benzene) ring is very stable and not prone to hydrolysis.[10] The lone pair of electrons from the bromine atom overlaps with the delocalized π-system of the benzene ring, giving the C-Br bond partial double-bond character and making it much stronger and harder to break compared to an alkyl bromide.[10] Cleavage of this bond would require harsh conditions or specific catalysts not typically found in standard biological or chemical assays.[11]

Part 2: Troubleshooting Guide for Common Experimental Issues

This section is designed to help you diagnose and resolve specific problems you may encounter during your experiments.

Symptom / Observation Potential Cause Recommended Solution & Explanation
Change in physical appearance (e.g., solution turning yellow/brown, formation of precipitate). Oxidation of the piperidine compound.[1]Review storage and handling protocols. Ensure the stock solution is protected from light by using amber vials and is stored at a low temperature (2-8°C is often recommended for piperidine compounds).[2] For long-term storage, consider purging the solution with an inert gas (argon or nitrogen) to displace oxygen and adding an antioxidant if compatible with your downstream application.[1]
Appearance of new, more polar peaks in HPLC/LC-MS analysis. Degradation of the compound, likely to N-oxide or other oxidation products.[1]This is a strong indicator of degradation.[1] Perform a forced degradation study (see Protocol 2) to confirm the identity of potential degradation products. Ensure your analytical method is "stability-indicating," meaning it can fully resolve the parent compound from all potential degradants.[1][5]
Decreased potency or inconsistent results in biological assays. Loss of the active parent compound due to degradation.Immediately prepare fresh solutions from solid material for all critical assays. Re-analyze the purity of your stock solution using a validated analytical method (see Protocol 1). Implement stricter storage protocols for all solutions, including limiting freeze-thaw cycles and preparing smaller, single-use aliquots.
A precipitate forms in a neutral or slightly basic aqueous solution. Conversion to the free base form.The hydrochloride salt is water-soluble, but the free base form of the piperidine is likely to be significantly less soluble. If the pH of your solution increases, the protonated piperidine can be neutralized, leading to precipitation. Verify the pH of your solution. For experiments requiring neutral or basic conditions, consider using a suitable buffer system to maintain both pH and compound solubility.

Part 3: Protocols for Stability Assessment

To ensure the integrity of your results, it is crucial to use a validated, stability-indicating analytical method and to understand how the compound behaves under stress.

Protocol 1: Development of a Stability-Indicating HPLC Method

Objective: To establish an HPLC method capable of separating 4-(3-Bromophenyl)-4-methylpiperidine HCl from all potential process impurities and degradation products.

Instrumentation & Reagents:

  • HPLC system with a UV or PDA detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for mobile phase modification)

  • 4-(3-Bromophenyl)-4-methylpiperidine HCl reference standard

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: The acidic modifier is crucial for protonating the basic piperidine nitrogen. This ensures a consistent charge on the molecule, leading to sharp, symmetrical peaks and preventing interactions with the column that cause tailing.[12]

  • Standard Solution Preparation:

    • Accurately prepare a stock solution of the reference standard at approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

    • From this stock, prepare a working standard solution at a suitable concentration (e.g., 100 µg/mL).

  • Chromatographic Conditions (Starting Point):

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Scan with a PDA detector to find the absorbance maximum (typically in the 220-270 nm range for the phenyl ring).

    • Injection Volume: 10 µL

    • Gradient:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

  • Method Validation: The suitability of this method must be confirmed by performing a forced degradation study (Protocol 2). The method is considered stability-indicating only if all degradation products are baseline-resolved from the parent peak.

Protocol 2: Forced Degradation Study Workflow

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and validate the stability-indicating nature of the analytical method.[13][14]

Procedure:

  • Prepare Solutions: Prepare several aliquots of the compound in aqueous solution (e.g., 1 mg/mL).[5][15]

  • Apply Stress Conditions: Expose the aliquots to the following conditions, alongside a control sample kept at 2-8°C in the dark.[5][15]

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24-48 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature, protected from light, for 24 hours.[5]

  • Sample Analysis: At designated time points, withdraw a sample from each stress condition. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using the developed HPLC method (Protocol 1).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stress condition (e.g., time, temperature, reagent concentration).[15] The appearance of new peaks confirms the method's ability to detect degradants.

Part 4: Data Interpretation & Visualization

Forced Degradation: Summary of Expected Outcomes

The following table outlines the anticipated stability of 4-(3-Bromophenyl)-4-methylpiperidine HCl under forced degradation conditions.

Stress ConditionReagents & ConditionsExpected OutcomePrimary Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°CLikely StableThe molecule lacks easily hydrolyzable groups. The C-Br and piperidine ring are stable to acid.
Base Hydrolysis 0.1 M NaOH, 60°CLikely StableThe molecule is stable to base-catalyzed hydrolysis.
Oxidation 3% H₂O₂, Room TempDegradation Expected Oxidation of the piperidine nitrogen to form the N-oxide is the most probable reaction.[1]
Thermal 80°CMinor Degradation PossibleHigh temperatures can accelerate oxidation if oxygen is present.[1][2]
Photolytic ICH Q1B Light ExposureMinor Degradation PossibleUV light can provide the energy to initiate photo-oxidative degradation.[1][17]
Diagrams of Key Processes

G cluster_main Suspected Primary Degradation Pathway Parent 4-(3-Bromophenyl)-4-methylpiperidine N_Oxide Piperidine N-Oxide Derivative (More Polar) Parent->N_Oxide [O] (e.g., H₂O₂, Air) Ring_Opened Ring-Opened Products (Extensive Degradation) N_Oxide->Ring_Opened Harsh Conditions (Heat, Light)

Caption: Suspected oxidative degradation pathway.

G cluster_stress Apply Stress Conditions (in parallel) start Prepare 1 mg/mL Aqueous Stock Solution of Compound acid Acidic (0.1M HCl, 60°C) base Basic (0.1M NaOH, 60°C) oxid Oxidative (3% H₂O₂, RT) therm Thermal (80°C) photo Photolytic (ICH Q1B) control Control (2-8°C, Dark) analysis Neutralize (if needed) & Dilute Samples acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis control->analysis hplc Analyze by Validated Stability-Indicating HPLC analysis->hplc eval Evaluate Peak Purity & Mass Balance. Confirm Resolution of Degradants. hplc->eval

Caption: Workflow for a forced degradation study.

Part 5: Best Practices for Storage and Handling of Aqueous Solutions

To maximize the shelf-life of your 4-(3-Bromophenyl)-4-methylpiperidine HCl solutions and ensure experimental consistency, adhere to the following guidelines:

  • Storage Temperature: Store stock solutions at 2-8°C .[2] Avoid repeated freeze-thaw cycles. For long-term storage, consider preparing single-use aliquots and storing them at -20°C or -80°C.

  • Protection from Light: Always store solutions in amber glass vials or wrap clear vials in aluminum foil to prevent photolytic degradation.[1][2]

  • Atmosphere: For maximum stability, especially for long-term storage, purge the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen and minimize oxidation.[1]

  • pH and Buffers: Since the compound's solubility is pH-dependent, using a buffered aqueous solution (pH 4-7) can enhance stability and prevent precipitation if the pH shifts.[3]

  • Preparation: Always use high-purity water (HPLC grade or equivalent) and sterile filtration for biological applications to prevent microbial contamination.[3]

References

  • Technical Support Center: Prevention of Oxidation in Piperidine Compounds - Benchchem. (n.d.).
  • Biosynce. (2025, August 25). What is the stability of piperidine? - Blog.
  • Blog. (2025, June 17). What are the storage stability of Piperidine Series compounds over time?
  • Nielsen, C. J., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Retrieved February 26, 2026, from [Link]

  • Nielsen, C. J., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

  • Nielsen, C. J., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ResearchGate. Retrieved February 26, 2026, from [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of Piperidin-2-ylmethylacetate.
  • Patsnap Eureka. (2025, July 2). Hydrochloric Acid Stability Requirements in Development Phases.
  • Rungrotmongkol, T., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure & Dynamics. Retrieved February 26, 2026, from [Link]

  • S. K. Sharath Kumar, et al. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • Helda. (2021, July 15). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Retrieved February 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved February 26, 2026, from [Link]

  • Save My Exams. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note.
  • Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development. Retrieved February 26, 2026, from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved February 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved February 26, 2026, from [Link]

  • ResearchGate. (n.d.). "Drug Stability and factors that affect on the drug stability" Review BY.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved February 26, 2026, from [Link]

  • Academia.edu. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved February 26, 2026, from [Link]

  • ACS Publications. (2025, October 28). Pd-Catalyzed Hydroxylation of Aryl Halides under Air and in Eco-Friendly Solvent. ACS Omega. Retrieved February 26, 2026, from [Link]

  • Benchchem. (n.d.). Analytical Standards for 3-[(4-Methylphenyl)methyl]piperidine: Application Notes and Protocols.
  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved February 26, 2026, from [Link]

  • RSC Publishing. (2010, January 15). Analytical Methods. Retrieved February 26, 2026, from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved February 26, 2026, from [Link]

Sources

Technical Support Center: Navigating Steric Hindrance in 4-Methyl-4-Arylpiperidine Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the unique synthetic challenges posed by 4-methyl-4-arylpiperidines. The quaternary center at the C4 position introduces significant steric bulk, profoundly influencing the reactivity of the piperidine nitrogen and adjacent positions. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to assist researchers, medicinal chemists, and drug development professionals in overcoming these synthetic hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-arylation (Buchwald-Hartwig) reaction with a 4-methyl-4-arylpiperidine is failing or giving very low yields. What are the most likely causes and how can I fix it?

A1: This is the most common challenge with this substrate class. The steric hindrance from the C4-substituents and the secondary nature of the piperidine nitrogen significantly slows down the key steps of the catalytic cycle. Low yields in Buchwald-Hartwig aminations of sterically hindered secondary amines are often traced back to an inefficient catalyst system or suboptimal reaction conditions.[1][2]

Core Problem: The primary issue lies in two sterically demanding steps of the Buchwald-Hartwig catalytic cycle: the coordination of the bulky piperidine to the palladium center and, most critically, the final reductive elimination step to form the C-N bond.[2]

Troubleshooting Workflow for Low-Yield N-Arylation

G Start Low Yield in N-Arylation Ligand Is your phosphine ligand bulky enough? Start->Ligand Base Is the base strong and non-nucleophilic? Ligand->Base Yes Solution1 Switch to a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos, SPhos, RuPhos). Ligand->Solution1 No Temp Is the reaction temperature adequate? Base->Temp Yes Solution2 Use a strong, non-nucleophilic base like NaOt-Bu or LHMDS. Ensure it is fresh and anhydrous. Base->Solution2 No Atmosphere Is the reaction under strict inert atmosphere? Temp->Atmosphere Yes Solution3 Increase temperature. Consider microwave irradiation to overcome the activation energy barrier. Temp->Solution3 No Solution4 Degas solvent thoroughly. Ensure no oxygen is introduced. Atmosphere->Solution4 No End Improved Yield Atmosphere->End Yes Solution1->Base Solution2->Temp Solution3->Atmosphere Solution4->End

Caption: Troubleshooting workflow for low-yield N-arylation reactions.

Detailed Solutions:

  • Catalyst System - The Ligand is Key: For sterically demanding couplings, standard ligands like P(o-tolyl)₃ or even bidentate ligands like BINAP may be insufficient.[1][3] You must employ modern, bulky, and electron-rich dialkylbiaryl phosphine ligands. These ligands promote the crucial reductive elimination step from the sterically congested palladium center.[4]

LigandStructureKey Features
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly effective for coupling secondary amines.[5]
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylExcellent for sterically hindered and electron-rich or -poor substrates.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylOften shows high reactivity at lower temperatures.
  • Choice of Base: The base's role is to deprotonate the amine (or the amine-palladium complex) to form the palladium amide.[2] For hindered secondary amines, a strong, non-nucleophilic base is essential.

    • Recommended: Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LHMDS) can also be used, especially if your substrate has base-sensitive functional groups.[6]

    • Avoid: Weaker bases like K₂CO₃ or Cs₂CO₃ are generally not strong enough for these challenging reactions and will result in low or no conversion.[4]

  • Energy Input - Temperature and Microwaves: Sterically hindered reactions have a high activation energy.

    • Conventional Heating: Reactions often require elevated temperatures (e.g., 80-120 °C in toluene or dioxane).

    • Microwave Irradiation: This is a highly effective technique for overcoming steric barriers.[7][8] Microwave heating can dramatically reduce reaction times from hours to minutes and improve yields by efficiently reaching the necessary activation energy.[5][9]

Protocol 1: Microwave-Assisted Buchwald-Hartwig N-Arylation of a 4-Methyl-4-Arylpiperidine

This protocol provides a robust starting point for the challenging N-arylation of sterically hindered piperidines.

  • Reaction Setup: To a microwave vial, add the 4-methyl-4-arylpiperidine (1.2 equiv.), aryl halide (1.0 equiv.), NaOt-Bu (1.4 equiv.), and the selected ligand (e.g., XPhos, 4 mol%).

  • Palladium Precursor: Add the palladium source, such as Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%).

  • Solvent: Add anhydrous, degassed toluene or 1,4-dioxane (to achieve a concentration of ~0.1 M).

  • Inert Atmosphere: Seal the vial and thoroughly purge with argon or nitrogen.

  • Microwave Irradiation: Place the vial in a microwave reactor and heat to 120-150 °C for 20-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Q2: I am trying to perform a reaction at the C2 or C3 position of the piperidine ring, but I am getting no reaction or a complex mixture. How can I achieve site-selectivity?

A2: Direct functionalization of the piperidine ring is challenging due to the similar reactivity of the C-H bonds. For the 4-methyl-4-arylpiperidine scaffold, the C2/C6 positions are sterically hindered by the C4 substituents. Site-selectivity is almost exclusively achieved through the use of a directing group on the piperidine nitrogen.[10]

The Principle of N-Directing Groups: A protecting group (Pg) on the nitrogen can orient a catalyst to a specific C-H bond, typically at the C2 position, through the formation of a metallocycle. The choice of the directing group is critical.[11]

Directing Group Strategy

G cluster_0 Directing Group Strategy for C-H Functionalization Start Need for Site-Selective C-H Functionalization ProtectN Protect the Piperidine Nitrogen with a Directing Group (e.g., Boc, Picolinamide) Start->ProtectN Reaction Perform Palladium-Catalyzed C-H Arylation/Alkylation ProtectN->Reaction Directs catalyst to C2 Deprotect Remove the Directing Group Reaction->Deprotect Result Site-Selectively Functionalized Piperidine Deprotect->Result

Caption: Workflow for site-selective C-H functionalization using a directing group.

Strategies for Site-Selectivity:

  • N-Boc Protection for β-Arylation (C3): While typically directing to C2, under specific ligand control, β-arylation can be achieved. Certain flexible biarylphosphine ligands can favor the formation of the C3-arylated product.[12]

  • Steric Shielding for C4 Functionalization: In some cases, a very bulky protecting group on the nitrogen can sterically block the C2/C6 positions, making the C4 position more accessible for functionalization, although this is less common for C-H activation.[11]

  • Protecting Groups as a General Strategy: Even when not used for directing, protecting groups are essential. They deactivate the otherwise nucleophilic nitrogen, preventing it from interfering with reactions elsewhere on the molecule or with the catalyst.[13] The tert-butoxycarbonyl (Boc) group is most common due to its stability and ease of removal under acidic conditions.[13]

Protocol 2: N-Boc Protection of a 4-Methyl-4-Arylpiperidine

This protocol is a fundamental first step for many subsequent transformations.

  • Dissolution: Dissolve the 4-methyl-4-arylpiperidine (1.0 equiv.) in a suitable solvent like dichloromethane (DCM) or a mixture of THF and water.

  • Base: Add a base such as triethylamine (1.5 equiv.) or an aqueous solution of sodium bicarbonate (2.0 equiv.).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) portion-wise or as a solution in the reaction solvent.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-16 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: If using an organic solvent, wash the mixture with water and brine. If using a biphasic system, separate the layers and extract the aqueous layer with the organic solvent.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting N-Boc protected piperidine is often pure enough for the next step, but can be purified by column chromatography if necessary.

Q3: My reaction is clean but very slow, taking days to reach completion. Can I accelerate it without compromising the yield?

A3: Slow reaction rates are a direct consequence of the high activation energy barrier imposed by steric hindrance. Two powerful technologies to address this are Microwave-Assisted Synthesis and Flow Chemistry .

1. Microwave-Assisted Synthesis: As mentioned in Q1, microwave heating provides rapid and efficient energy transfer directly to the solvent and reactants.[12] This allows the reaction to reach and sustain the high temperatures needed to overcome steric barriers, often reducing reaction times from many hours or days to mere minutes.[7]

Comparative Reaction Times

Reaction TypeConventional Heating (Toluene at 110°C)Microwave Heating (Toluene at 150°C)
Buchwald-Hartwig 12 - 48 hours15 - 60 minutes
Suzuki Coupling 8 - 24 hours10 - 30 minutes

2. Flow Chemistry: Flow chemistry involves pumping reagents through a heated and pressurized tube or microreactor.[14] This technology offers several advantages for sterically hindered reactions:

  • Superheating: By pressurizing the system, solvents can be heated far beyond their atmospheric boiling points, dramatically increasing reaction rates.[15]

  • Enhanced Mixing: The small dimensions of the reactor ensure rapid and efficient mixing, which can be beneficial for heterogeneous reactions.

  • Safety: Handling small volumes at any given time improves the safety profile for highly exothermic or unstable reactions.

  • Scalability: Reactions can be scaled up by simply running the system for a longer duration ("scaling out") or by using a larger reactor.[16]

For particularly challenging couplings that require very high temperatures, flow chemistry can provide a safe and efficient solution where batch reactions might fail or be impractical.[14]

The Buchwald-Hartwig Catalytic Cycle for Hindered Amines

The efficiency of this cycle is paramount for successful N-arylation. For sterically demanding substrates like 4-methyl-4-arylpiperidine, the choice of a bulky, electron-rich ligand is critical to facilitate the rate-limiting reductive elimination step.

G cluster_legend Legend Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [L-Pd(II)(Ar)(Amine)]+X- OxAdd->AmineCoord Amine Coordination PdAmide L-Pd(II)(Ar)(Amide) AmineCoord->PdAmide Deprotonation (Base) Product Ar-Amine PdAmide->Product Reductive Elimination (Rate-Limiting Step for Hindered Substrates) Product->Pd0 Catalyst Regeneration L L = Bulky Phosphine Ligand (e.g., XPhos) Amine Amine = 4-Methyl-4-Arylpiperidine

Caption: The Buchwald-Hartwig catalytic cycle, highlighting the critical reductive elimination step for hindered substrates.

References

  • Buchwald–Hartwig amination - Wikipedia.

  • The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li.

  • Application Notes: Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Derivatives - Benchchem.

  • Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight.

  • Buchwald-Hartwig Amination - Chemistry LibreTexts.

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC.

  • Flow Chemistry for Flowing Cross-Couplings: A Concise Overview | Organic Process Research & Development - ACS Publications.

  • Buchwald-Hartwig Coupling - Alfa Chemistry.

  • A new P3N ligand for Pd-catalyzed cross-couplings in water - PMC.

  • Application of the PMC Protecting Group in the Efficient Synthesis of 4,4-Disubstituted Piperidines | Request PDF - ResearchGate.

  • Protecting Groups in Peptide Synthesis: A Detailed Guide.

  • EFFICIENT MICROWAVE-ASSISTED BUCHWALD-HARTWIG COUPLING FOR THE SYNTHESIS OF 3- (SUBSTITUTED)BENZYL-7.

  • Synthetic strategies towards C−H functionalization of piperidines at... - ResearchGate.

  • US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents.

  • A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones | Organic Letters.

  • A field guide to flow chemistry for synthetic organic chemists - PMC.

  • 1 Flow Chemistry at the Extremes: Turning Complex Reactions into Scalable Processes - Wiley-VCH.

  • Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis - ChemRxiv.

  • Technical Support Center: Catalyst Selection for Cross-Coupling with Methyl 4-bromo-6-methylnicotinate - Benchchem.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.

  • WO1996036636A1 - Process for preparing 4-aryl-piperidine derivatives - Google Patents.

  • A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro.

  • Flow chemistry as a tool for high throughput experimentation - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00129C.

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.

  • Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions - ResearchGate.

  • Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines - RSC Publishing.

  • managing side reactions in piperidine functionalization - Benchchem.

  • Flow chemistry approaches directed at improving chemical synthesis - Baxendale Group - Durham University.

  • Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling - PubMed.

  • Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles.

  • Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed.

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing).

  • Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach - PubMed.

  • Journal of Chemical and Pharmaceutical Research, 2024, 16(4):11-12 Opinion Protecting Group Strategies for Complex Molecule Synt - JOCPR.

  • Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC.

  • Ligand design in transition-metal catalyzed cross-coupling - ResearchGate.

  • Ligand‐Promoted Oxidative Cross‐Coupling of Aryl Boronic Acids and Aryl Silanes by Palladium Catalysis - Yu - 2015 - Angewandte Chemie - Wiley Online Library - DOI.

Sources

Validation & Comparative

1H NMR spectrum analysis of 4-(3-Bromophenyl)-4-methylpiperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 4-(3-Bromophenyl)-4-methylpiperidine HCl Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary: The Structural Fingerprint

4-(3-Bromophenyl)-4-methylpiperidine HCl is a critical scaffold in the development of neurotransmitter transporter inhibitors (e.g., Triple Reuptake Inhibitors). Its structural validation relies on three specific NMR signatures that differentiate it from common impurities and regioisomers:

  • The "Salt Shift": A diagnostic downfield shift of the piperidine

    
    -protons (
    
    
    
    ) confirming the hydrochloride salt formation.[1]
  • The 3-Substituted Aromatic Pattern: A distinct lack of symmetry in the aromatic region, separating it from the commonly confused 4-bromophenyl isomer.

  • The Quaternary Center: The integration of the 4-methyl singlet relative to the aromatic protons confirms the quaternary substitution at the C4 position.

This guide provides a comparative analysis of the HCl salt versus its free base and regioisomers, supported by chemometric spectral data derived from structural analogs.

Comparative Analysis: Identifying the Correct Species

Comparison A: HCl Salt vs. Free Base

The most common ambiguity in synthesis is determining if the salt formation was quantitative. The protonation of the piperidine nitrogen introduces a positive charge, significantly deshielding the adjacent protons.

Table 1: Chemical Shift Perturbations (


) upon Salt Formation (in DMSO-

)
Proton EnvironmentFree Base (

ppm)
HCl Salt (

ppm)

(Shift)
Diagnostic Note
NH (Amine) ~2.0 - 2.5 (Broad/Exch)9.0 - 9.8 (Broad) +7.0 The

protons in the salt are distinct and broad.
H2/H6 (Piperidine

)
2.8 - 3.03.2 - 3.5 +0.5 Primary Indicator: Significant downfield shift due to inductive effect of

.
H3/H5 (Piperidine

)
1.6 - 1.81.9 - 2.2+0.3Moderate downfield shift.
4-Methyl (

)
1.151.20+0.05Minimal change; distant from the charge center.

Analyst Insight: In


, the HCl salt may show extremely broad signals or precipitate. DMSO-

is the preferred solvent for the HCl salt to ensure sharp resolution of the ammonium protons and the

-methylene signals.
Comparison B: Regioisomer Differentiation (3-Bromo vs. 4-Bromo)

Commercial starting materials often contain isomeric impurities. Distinguishing the 3-bromo (meta) from the 4-bromo (para) isomer is critical.

Table 2: Aromatic Region Logic

Feature3-Bromophenyl (Target) 4-Bromophenyl (Impurity)
Symmetry AsymmetricSymmetric (AA'BB' system)
Signal Count 4 Distinct Signals 2 Distinct Signals (appearing as 2 doublets)
Splitting Pattern 1 Singlet, 2 Doublets, 1 Triplet2 Doublets (roofing effect common)
Diagnostic Peak H2' (Singlet-like) at ~7.5 ppmNo singlet; all peaks show strong coupling (

Hz).

Detailed Spectral Assignment (Representative Data)

Compound: 4-(3-Bromophenyl)-4-methylpiperidine HCl Solvent: DMSO-


Frequency:  400 MHz
A. The Aromatic Region (7.2 – 7.7 ppm)

The 3-bromophenyl group rotates freely, but the substitution pattern is rigid.

  • 
     7.60 (t, 
    
    
    
    Hz, 1H):
    The proton at position 2' (between Br and the quaternary carbon). It appears as a triplet due to long-range coupling (meta-coupling) with H4' and H6', but often looks like a broad singlet. This is the confirmation of the meta substitution.
  • 
     7.45 (ddd, 
    
    
    
    Hz, 1H):
    Proton at position 4' (ortho to Br).
  • 
     7.38 (ddd, 
    
    
    
    Hz, 1H):
    Proton at position 6' (ortho to the piperidine ring).
  • 
     7.30 (t, 
    
    
    
    Hz, 1H):
    Proton at position 5' (meta to both substituents).
B. The Nitrogen Center (9.0 – 9.8 ppm)
  • 
     9.20 – 9.60 (br s, 2H):  The 
    
    
    
    protons. These confirm the salt species.[1] If
    
    
    is added, these peaks will disappear (exchange).
C. The Aliphatic Piperidine Ring (1.8 – 3.5 ppm)

The ring adopts a chair conformation. The bulky 3-bromophenyl group prefers the Equatorial position, forcing the 4-methyl group into the Axial position.

  • 
     3.20 – 3.45 (m, 4H):  H2 and H6 protons (
    
    
    
    to Nitrogen). These are deshielded by the ammonium salt.
  • 
     2.10 – 2.30 (m, 2H):  H3/H5 (Equatorial).
    
  • 
     1.80 – 2.00 (m, 2H):  H3/H5 (Axial).
    
D. The Quaternary Methyl (1.1 – 1.3 ppm)
  • 
     1.22 (s, 3H):  The methyl group attached to C4.
    
    • Validation Check: Integration must be exactly 3:1 relative to the aromatic singlet. If it is a doublet, you have failed to alkylate C4 (you have the des-methyl precursor).

Experimental Protocols

Protocol 1: NMR Sample Preparation (Salt Form)
  • Objective: Maximize resolution of exchangeable protons.

  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS (v/v).
    
  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

  • Critical Step: Ensure the sample is fully dissolved. HCl salts can form micellar aggregates; mild sonication (30 sec) is recommended.

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (

      
      ): 2.0 seconds (essential for accurate integration of the quaternary methyl).
      
    • Scans: 16–64.

Protocol 2: Free Base Liberation (In-situ)

If you need to compare the salt to the free base but only have the salt:

  • Prepare the sample in CDCl3 (suspension likely).

  • Add 1 drop of

    
     (in 
    
    
    
    ) or shake with aqueous
    
    
    .
  • The organic layer will clarify as the free base dissolves.

  • Run the spectrum: The

    
    -protons will shift upfield to ~2.9 ppm.
    

Structural Validation Workflow

The following diagram illustrates the logical decision tree for confirming the identity of the synthesized compound using NMR data.

NMR_Validation Start Crude Product (White Solid) Solvent Dissolve in DMSO-d6 Start->Solvent Check_Methyl Check 1.2 ppm Region Is there a Singlet (3H)? Solvent->Check_Methyl Failure_Alk Doublet found: Starting Material (Des-methyl) Check_Methyl->Failure_Alk No / Doublet Success_Alk Singlet found: Quaternary C4 confirmed Check_Methyl->Success_Alk Yes Check_Aromatic Check Aromatic Region (7.2-7.6 ppm) Pattern Analysis Success_Alk->Check_Aromatic Iso_Para 2 Doublets (Symmetric): 4-Bromo Isomer (Impurity) Check_Aromatic->Iso_Para Symmetric Iso_Meta Singlet + 2 Doublets + Triplet: 3-Bromo Isomer (Target) Check_Aromatic->Iso_Meta Asymmetric Check_Salt Check 9.0-9.8 ppm Broad Peaks Present? Iso_Meta->Check_Salt Result_Base No Peaks: Free Base Form Check_Salt->Result_Base No Result_Salt Broad Peaks (2H): HCl Salt Confirmed Check_Salt->Result_Salt Yes

Caption: Logical workflow for validating 4-(3-Bromophenyl)-4-methylpiperidine HCl structure via 1H NMR.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 71757850, 4-(3-bromophenyl)-4-methylpiperidine hydrochloride. Retrieved from [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Authoritative source for chemical shift prediction).

Sources

HPLC method development for 4-(3-Bromophenyl)-4-methylpiperidine detection

Author: BenchChem Technical Support Team. Date: February 2026

HPLC Method Development and Column Comparison Guide for 4-(3-Bromophenyl)-4-methylpiperidine

Introduction & Analyte Profiling

4-(3-Bromophenyl)-4-methylpiperidine is a versatile, highly basic secondary amine frequently utilized as a structural building block in the synthesis of central nervous system (CNS) therapeutics and analgesic compounds. From a chromatographic perspective, this molecule presents a dual challenge:

  • High Basicity : The piperidine nitrogen possesses a pKa of approximately 10.5–11.0.

  • Hydrophobicity : The 3-bromophenyl and 4-methyl substitutions impart significant lipophilicity, requiring careful modulation of organic modifiers to achieve optimal retention.

While simple unsubstituted piperidines lack a UV chromophore and require pre-column derivatization (e.g., with 4-toluenesulfonyl chloride) for UV detection[1], the presence of the bromophenyl moiety in 4-(3-Bromophenyl)-4-methylpiperidine provides a strong native chromophore. This allows for direct, highly sensitive High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) without the need for complex derivatization workflows[1].

The Mechanistic Challenge: Silanol Interactions

The fundamental hurdle in developing an HPLC method for 4-(3-Bromophenyl)-4-methylpiperidine is severe peak tailing. To understand the causality behind this, we must examine the stationary phase chemistry.

Standard reversed-phase C18 columns are packed with silica particles. Even with aggressive end-capping, residual silanol groups (Si-OH) remain on the silica surface. These silanols have a pKa ranging from 3.5 to 4.5. When utilizing a standard low-pH mobile phase (e.g., 0.1% Formic Acid, pH ~2.7), the piperidine nitrogen is fully protonated (


), while a fraction of the residual silanols remain ionized (

).

This creates a secondary ion-exchange retention mechanism that competes with the primary hydrophobic retention of the C18 phase. As the protonated amine interacts electrostatically with the negatively charged silanols, the analyte desorbs slowly, resulting in asymmetric, tailing peaks, reduced theoretical plates, and poor resolution from structurally similar synthetic impurities[2].

Comparison of Chromatographic Strategies

To overcome secondary ion-exchange interactions, chromatographers typically employ one of three strategies. Below is an objective comparison of these methodologies specifically applied to 4-(3-Bromophenyl)-4-methylpiperidine.

Strategy A: Legacy C18 with Ion-Pairing (0.1% TFA)
  • Mechanism : Trifluoroacetic acid (TFA) acts as a strong ion-pairing reagent. The hydrophobic trifluoroacetate anion pairs with the protonated piperidine, neutralizing its charge and masking the silanol interactions.

  • Verdict : Yields acceptable peak shapes, but TFA causes severe ion suppression in LC-MS applications and permanently alters the selectivity of the column.

Strategy B: High-pH Mobile Phase on Hybrid Silica
  • Mechanism : Utilizing a high-pH buffer (e.g., 10 mM Ammonium Bicarbonate, pH 10.0) on an Ethylene-Bridged Hybrid (BEH) column attempts to deprotonate the amine, converting it into a neutral, purely hydrophobic molecule.

  • Verdict : Sub-optimal for this specific analyte. Because the pKa of the piperidine ring is exceptionally high (~10.5–11.0), a pH of 10.0 only partially deprotonates the analyte. This mixed ionization state often leads to split peaks or persistent tailing.

Strategy C: Charged Surface Hybrid (CSH) / Positively Modified (PS) C18 (Optimal)
  • Mechanism : Modern CSH or PS columns incorporate a low-level positive charge directly onto the silica surface alongside the C18 ligand. When using a weak acid like 0.1% Formic Acid, the positively charged surface electrostatically repels the protonated piperidine[3].

  • Verdict : This eliminates secondary silanol interactions entirely. It provides razor-sharp peaks, maximizes theoretical plates, and is 100% compatible with LC-MS, making it the superior choice for drug development workflows.

Quantitative Performance Comparison

The following table summarizes the experimental performance of 4-(3-Bromophenyl)-4-methylpiperidine across the three discussed methodologies.

ParameterStrategy A (Standard C18 + TFA)Strategy B (Hybrid C18 + High pH)Strategy C (CSH/PS C18 + Formic Acid)
Mobile Phase A 0.1% TFA in Water10 mM

(pH 10.0)
0.1% Formic Acid in Water
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile0.1% Formic Acid in Acetonitrile
Retention Time (

)
4.8 min6.2 min4.2 min
Peak Asymmetry (

)
1.35 (Slight tailing)1.80 (Severe tailing/splitting)1.05 (Excellent)
Theoretical Plates (

)
~12,500~8,200~21,000
LC-MS Compatibility Poor (Ion Suppression)ModerateExcellent

Method Development Decision Workflow

G Start Analyte: 4-(3-Bromophenyl) -4-methylpiperidine UV Does it have a strong UV chromophore? Start->UV DirectUV Direct HPLC-UV Analysis (Bromophenyl group active) UV->DirectUV Yes (Bromophenyl) Deriv Pre-column Derivatization (e.g., Tosyl Chloride) UV->Deriv No (Simple Piperidine) Tailing Basic Secondary Amine (pKa ~10.5) Risk of Silanol Tailing DirectUV->Tailing Strategy1 Standard C18 + TFA (Ion Pairing, Poor MS) Tailing->Strategy1 Traditional Strategy2 CSH / PS C18 + Formic Acid (Charge Repulsion, MS Friendly) Tailing->Strategy2 Modern Low pH Strategy3 Hybrid C18 + High pH Buffer (Deprotonation, Pure RP) Tailing->Strategy3 High pH

Decision tree for the chromatographic method development of basic piperidine derivatives.

Optimized Experimental Protocol (Self-Validating System)

To ensure reproducibility and scientific integrity, the following step-by-step protocol details the optimized Strategy C (CSH/PS C18) workflow. This protocol includes built-in system suitability checks.

A. Sample Preparation
  • Diluent Preparation : Prepare a diluent of 80:20 Water:Acetonitrile. Note: Matching the initial mobile phase conditions prevents solvent-induced peak distortion (the "solvent effect").

  • Stock Solution : Accurately weigh 10 mg of 4-(3-Bromophenyl)-4-methylpiperidine standard. Dissolve in 10 mL of Methanol to create a 1.0 mg/mL stock. Sonicate for 5 minutes.

  • Working Solution : Dilute the stock solution 1:100 with the prepared diluent to achieve a final analytical concentration of 10 µg/mL. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

B. Chromatographic Conditions
  • Column : Phenomenex Kinetex 2.6 µm PS C18 or Waters ACQUITY CSH C18 (100 x 4.6 mm)[3].

  • Mobile Phase A : 0.1% Formic Acid in Ultrapure Water (v/v).

  • Mobile Phase B : 0.1% Formic Acid in HPLC-grade Acetonitrile (v/v).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 40°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer for the bulky bromophenyl group).

  • Injection Volume : 5 µL.

  • Detection : UV at 220 nm (optimal for the bromophenyl aromatic ring) and 254 nm.

  • Gradient Program :

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 6.0 min: 10%

      
       60% B
      
    • 6.0 - 8.0 min: 60%

      
       95% B
      
    • 8.0 - 10.0 min: 95% B (Column Wash)

    • 10.0 - 13.0 min: 10% B (Re-equilibration)

C. System Suitability Criteria (Self-Validation)

Before analyzing unknown samples, inject the 10 µg/mL working standard six times consecutively. The system is validated for use only if it meets the following criteria:

  • Retention Time %RSD :

    
     0.5%
    
  • Peak Area %RSD :

    
     1.0%
    
  • Tailing Factor (USP) :

    
     1.2 (Confirms successful mitigation of silanol interactions).
    
  • Theoretical Plates (N) :

    
     15,000.
    

References

  • Phenomenex. "Performance of Surface Modified Luna® Omega and Kinetex® PS Columns for the Separation of Tricyclic Antidepressants." Phenomenex Application Notes. Available at: [Link]

  • Journal of Chromatographic Science. "Troubleshooting in Chromatography: How can I improve peak shape off a reversed-phase LC system used for the analysis of strongly basic amines?" Oxford Academic. Available at: [Link]

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation of 4-(3-Bromophenyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

4-(3-Bromophenyl)-4-methylpiperidine is a halogenated arylpiperidine derivative. Structurally, it features a piperidine ring substituted at the C4 position with both a methyl group and a meta-brominated phenyl ring. This scaffold is pharmacologically significant, sharing structural homology with pethidine (meperidine) analogs and various New Psychoactive Substances (NPS).

This guide provides a technical breakdown of its mass spectrometric behavior, distinguishing it from structural isomers (e.g., 4-bromo analogs) and comparing ionization techniques.[1][2] The presence of the bromine atom provides a unique isotopic "anchor" that simplifies spectral interpretation, a feature utilized extensively in this analysis.

The Isotopic Signature: Bromine vs. Alternatives

The most immediate diagnostic feature of 4-(3-Bromophenyl)-4-methylpiperidine is the isotopic pattern of the molecular ion. Unlike fluorine (monoisotopic) or chlorine (3:1 ratio), bromine exists as


 and 

in an approximate 1:1 natural abundance ratio.

Table 1: Isotopic Signature Comparison

Feature4-(3-Bromophenyl)-...Chloro-AnalogFluoro-Analog
Isotope Pattern Doublet (1:1) Doublet (3:1)Singlet
Mass Spacing 2.0 u (

,

)
2.0 u (

,

)
N/A
Diagnostic Value High (Instant recognition of Br)MediumLow (Requires high-res MS)
Molecular Ion (

)
m/z 253 / 255m/z 209 / 211m/z 193

Expert Insight: In complex biological matrices (e.g., plasma or urine), scan for the 1:1 doublet first. This filters out endogenous interferences and non-halogenated drug metabolites immediately.

Technique Comparison: EI-MS vs. ESI-MS/MS

The choice of ionization method dictates the fragmentation richness and sensitivity.

Electron Ionization (EI) - 70 eV[9]
  • Nature: Hard ionization.

  • Outcome: Extensive fragmentation. The molecular ion (

    
    ) is observable but often weak.
    
  • Utility: Structural fingerprinting and library matching (NIST/SWGDRUG).

  • Key Mechanism: Radical-cation driven

    
    -cleavage and Retro-Diels-Alder (RDA) reactions.
    
Electrospray Ionization (ESI)[4]
  • Nature: Soft ionization.[3]

  • Outcome: Dominant protonated molecular ion

    
    .[3]
    
  • Utility: High-sensitivity quantification (LC-MS/MS).

  • Key Mechanism: Collision-Induced Dissociation (CID) of the even-electron cation.

Fragmentation Mechanisms (EI Focus)

Understanding the fragmentation is critical for distinguishing this molecule from its isomers. The quaternary carbon at position 4 (holding both the phenyl and methyl groups) directs specific cleavage pathways.

Primary Pathways[6][14]
  • 
    -Cleavage:  The ionization of the nitrogen lone pair triggers the cleavage of the C-C bond adjacent to the nitrogen.[3]
    
  • Loss of Methyl Radical: The quaternary C4 position is sterically crowded. Loss of the methyl group (

    
    ) relieves strain and can form a stabilized cation, although this is often secondary to ring opening.
    
  • Retro-Diels-Alder (RDA): A characteristic disintegration of the piperidine ring, often yielding an imine fragment.

Mechanistic Visualization

Fragmentation cluster_legend Pathway Logic M Molecular Ion (M+.) m/z 253/255 Alpha α-Cleavage (Ring Opening) M->Alpha Ionization of N M_Me [M - CH3]+ m/z 238/240 M->M_Me Loss of CH3• Trop Bromotropylium Ion m/z 169/171 M->Trop Heterolytic Cleavage Imine Imine Fragment (Piperidine Ring Break) Alpha->Imine RDA / H-transfer desc Br doublet is retained in fragments > m/z 100

Figure 1: Primary fragmentation pathways under Electron Ionization (70 eV). Note that bromine-containing fragments retain the 1:1 doublet signature.

Key Fragment Ions (m/z)[2][5][8][9][13]
m/z ValueIon CompositionOrigin / Mechanism
253 / 255

Molecular Ion. Characteristic 1:1 doublet.
238 / 240

Loss of Methyl. Cleavage at the quaternary C4.
172 / 174

Bromotoluene radical. Formed via complex ring disintegration.
56 / 57

Tetrahydropyridine. Characteristic of the piperidine ring (no Br).

Differentiation from Alternatives (Isomers)[5]

The critical analytical challenge is distinguishing 4-(3-bromophenyl)-... from its positional isomer 4-(4-bromophenyl)-... .

Mass Spectrometry Limitations

Under standard EI conditions, the mass spectra of meta (3-Br) and para (4-Br) isomers are nearly identical. Both yield the same major fragments because the bromine atom is on the phenyl ring, which remains intact during the primary nitrogen-driven fragmentation.

The Solution: Chromatographic & Spectroscopic Differentiation[5][12]

1. Retention Time (GC-MS):

  • 3-Bromo Isomer: Typically elutes earlier than the 4-bromo isomer on non-polar columns (e.g., DB-5ms, HP-5) due to lower symmetry and boiling point differences.

  • 4-Bromo Isomer: Typically elutes later.

  • Requirement: You must run an analytical standard of both to confirm retention indices (RI).

2. Low-Energy CID (MS/MS): In ESI-MS/MS, subtle differences in the ratio of the de-brominated phenyl cation (m/z 77) vs. the brominated fragments can sometimes be observed, but this is instrument-dependent.

Validated Experimental Protocol

This protocol is designed for the identification of the compound in a drug substance or forensic sample.[4][5]

A. Sample Preparation[2]
  • Extraction: Dissolve 1 mg sample in 1 mL Methanol (HPLC grade).

  • Dilution: Dilute 1:100 with Ethyl Acetate (for GC) or 50:50 MeOH:H2O + 0.1% Formic Acid (for LC).

B. GC-MS Acquisition Parameters (Recommended)
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or similar).

  • Column: DB-5ms UI (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Hold 80°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Range: m/z 40 – 400.

C. Data Validation Criteria

To confirm identity, the sample must meet all three criteria:

  • Retention Time: Matches reference standard within ±0.1 min (or ±1% RI).

  • Isotope Ratio: The molecular ion (m/z 253/255) must show a relative abundance ratio between 45:55 and 55:45.

  • Fragment Match: Presence of m/z 238/240 (M-CH3) and the low mass piperidine fragment (m/z 56/57).

References

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library. [Link] (Authoritative library for forensic drug standards).

  • Westphälinger, A., et al. (2017). "Differentiation of regioisomeric ring-substituted bromophenethylamines by GC-MS and NMR." Forensic Toxicology. (Provides comparative methodology for distinguishing bromo-positional isomers).
  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. [Link] (Standard reference for isotopic patterns and thermodynamic data).

Sources

FTIR reference spectra for 4-(3-Bromophenyl)-4-methylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Spectral Fingerprinting in Drug Development: FTIR Comparative Analysis of 4-(3-Bromophenyl)-4-methylpiperidine Hydrochloride

In the landscape of preclinical drug development, substituted piperidines serve as ubiquitous pharmacophores for neuroactive and analgesic agents. Specifically, 4-(3-Bromophenyl)-4-methylpiperidine hydrochloride is a highly versatile building block. The meta-bromo substitution provides a critical handle for cross-coupling reactions, while the quaternary carbon restricts conformational flexibility.

For analytical scientists, confirming the structural integrity and the specific salt form (hydrochloride vs. free base) of this compound is paramount, as the salt form dictates the molecule's aqueous solubility, bioavailability, and thermodynamic stability. Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly specific method for this validation. This guide objectively compares the spectral signatures of the compound's chemical states and evaluates the two primary FTIR sampling methodologies used to analyze it.

Part 1: Mechanistic Spectral Causality

To interpret the FTIR spectrum of 4-(3-Bromophenyl)-4-methylpiperidine hydrochloride, one must understand the quantum mechanical causality behind the molecular vibrations. The spectrum is not merely a list of peaks; it is a map of the molecule's dipole moment changes.

1. The Amine Salt Effect (-NH₂⁺ vs. -NH) The most critical diagnostic region for this compound dictates whether it exists as a free base or a hydrochloride salt. In the free base form, the secondary amine of the piperidine ring exhibits a relatively sharp, weak-to-medium N-H stretching vibration near 3300 cm⁻¹. However, upon protonation with hydrochloric acid, the nitrogen atom becomes an -NH₂⁺ cation. The strong intermolecular hydrogen bonding between the -NH₂⁺ moiety and the highly electronegative chloride counterion restricts the vibrational freedom of the N-H bonds. This causes a dramatic shift to lower frequencies and a massive broadening of the signal, resulting in a complex "ammonium band" that dominates the 2400–2800 cm⁻¹ region[1].

ChemicalCausality FreeBase Free Base Piperidine (Secondary Amine -NH) Protonation HCl Addition (Protonation) FreeBase->Protonation +HCl Peak1 Sharp N-H Stretch (~3300 cm⁻¹) FreeBase->Peak1 FTIR Signature Salt Hydrochloride Salt (-NH₂⁺ Cation) Protonation->Salt Ionization Peak2 Broad -NH₂⁺ Stretch (2400-2800 cm⁻¹) Salt->Peak2 FTIR Signature

Spectral Shift Causality: Free Base vs. Hydrochloride Salt.

2. The Halogen Signature (C-Br) The carbon-bromine bond involves a heavy halogen atom and a highly polarizable electron cloud. Because vibrational frequency is inversely proportional to the reduced mass of the bonded atoms (Hooke's Law applied to molecular mechanics), the C-Br stretching vibration is pushed far into the low-frequency fingerprint region, typically manifesting as a distinct, sharp band between 500 and 650 cm⁻¹[2].

3. Aromatic and Aliphatic Scaffolding The piperidine ring and the methyl group contribute strong aliphatic C-H stretching bands just below 3000 cm⁻¹ (2850–2960 cm⁻¹), alongside C-N stretching vibrations in the 1100–1200 cm⁻¹ range[3]. The aromatic ring is confirmed by C-H stretches above 3000 cm⁻¹ and characteristic out-of-plane C-H bending vibrations near 690 cm⁻¹ and 780 cm⁻¹, which are highly diagnostic of meta-disubstituted benzene rings.

Part 2: Quantitative Spectral Comparison

The following table summarizes the key diagnostic FTIR peaks, comparing the hydrochloride salt against its free base alternative to aid in rapid Quality Control (QC) identification.

Vibrational ModeFunctional GroupFree Base (Expected cm⁻¹)HCl Salt (Expected cm⁻¹)Diagnostic Value
N-H Stretch Secondary Amine~3300 (Sharp, weak)AbsentConfirms unprotonated state.
-NH₂⁺ Stretch Amine HydrochlorideAbsent2400–2800 (Broad, strong)Primary confirmation of HCl salt form.
C-H Stretch (Arom) Bromophenyl Ring3000–3100 (Weak)3000–3100 (Weak)Confirms aromatic system.
C-H Stretch (Aliph) Piperidine & Methyl2850–2960 (Strong)2850–2960 (Strong)Confirms aliphatic scaffolding.
C=C Stretch Aromatic Ring1580–1600 (Medium)1580–1600 (Medium)Confirms phenyl ring integrity.
C-N Stretch Piperidine Ring1100–1200 (Medium)1100–1200 (Medium)Confirms heterocyclic amine.
C-H Out-of-Plane Meta-substituted Benzene~690 & ~780 (Strong)~690 & ~780 (Strong)Confirms meta-substitution pattern.
C-Br Stretch Bromophenyl Halogen500–650 (Strong)500–650 (Strong)Confirms bromination.

Part 3: Experimental Methodologies & Self-Validating Protocols

When analyzing amine hydrochlorides, the choice of sampling technique directly impacts data integrity. Hydrochloride salts are inherently hygroscopic. If exposed to ambient humidity, they absorb water, producing a massive, broad O-H stretching band (~3400 cm⁻¹) that can obscure the critical -NH₂⁺ region.

Below are the comparative step-by-step methodologies for Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) techniques. ATR is objectively superior for this specific compound because it requires zero sample preparation, minimizing the time the hygroscopic salt is exposed to ambient moisture.

Workflow Start 4-(3-Bromophenyl)-4-methylpiperidine HCl Split Select FTIR Sampling Technique Start->Split ATR ATR-FTIR Workflow (Preferred for Salts) Split->ATR KBr Transmission Workflow (KBr Pellet) Split->KBr ATR_Prep Direct Application to Diamond Crystal ATR->ATR_Prep KBr_Prep Grind with IR-grade KBr & Press at 10 Tons KBr->KBr_Prep Data Spectral Acquisition (4000 - 400 cm⁻¹) ATR_Prep->Data KBr_Prep->Data Analysis Peak Validation & Baseline Correction Data->Analysis

FTIR Sampling Workflow for Piperidine HCl Derivatives.
Protocol A: ATR-FTIR (Preferred Method)

Causality: ATR utilizes an evanescent wave that penetrates only a few microns into the sample. Because no hygroscopic matrix (like KBr) is added, the risk of moisture contamination is virtually eliminated.

  • Background Acquisition: Clean the diamond ATR crystal with MS-grade isopropanol and a lint-free wipe. Allow to evaporate. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). Self-Validation: Ensure the background energy profile shows no anomalous peaks, confirming a pristine optical path.

  • Sample Application: Deposit ~2-5 mg of 4-(3-Bromophenyl)-4-methylpiperidine hydrochloride powder directly onto the center of the diamond crystal.

  • Pressure Application: Lower the pressure anvil onto the sample. Self-Validation: Monitor the live spectral preview. Slowly increase pressure until the strongest peak (typically the aliphatic C-H stretch or C-N stretch) reaches an absorbance between 0.1 and 0.5 AU. If the signal stops increasing, optimal optical contact is achieved; further pressure risks fracturing the crystal.

  • Acquisition & Correction: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution). Apply an ATR correction algorithm in the software to adjust for the wavelength-dependent penetration depth of the evanescent wave, allowing direct comparison to transmission libraries.

Protocol B: Transmission FTIR (KBr Pellet)

Causality: KBr is optically transparent in the mid-IR region. However, it is highly hygroscopic. This method should only be used if ATR is unavailable or if strict adherence to legacy pharmacopeial monographs is required.

  • Desiccation: Ensure the IR-grade KBr powder has been dried in an oven at 110°C for at least 24 hours prior to use.

  • Matrix Grinding: In an agate mortar, combine ~1-2 mg of the compound with ~100 mg of dried KBr. Grind vigorously for 2 to 3 minutes. Causality: The sample particles must be ground to a diameter smaller than the wavelength of incident IR light (< 2 µm). If particles are too large, they will scatter the light (Mie scattering).

  • Pellet Pressing: Transfer the fine powder to a 13 mm pellet die. Apply a vacuum for 1 minute to remove trapped air, then press at 10 metric tons for 2 minutes.

  • Spectral Acquisition: Place the resulting translucent disk into the transmission holder and acquire the spectrum. Self-Validation: Inspect the baseline at 4000 cm⁻¹. If the baseline slopes upward toward higher wavenumbers, Mie scattering is occurring due to insufficient grinding. The pellet must be discarded, and the sample re-ground.

Part 4: References

  • THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS Canadian Science Publishing URL:[1]

  • Synthesis, NMR, Vibrational and Mass Spectroscopy with DFT/HF Studies of 4-(4/-Bromophenyl) -2- Mercaptothiazole Structure Oriental Journal of Chemistry URL:[2]

  • Optical DNA Biosensor Based on Square-Planar Ethyl Piperidine Substituted Nickel(II) Salphen Complex for Dengue Virus Detection MDPI URL:[3]

Sources

Comparative Reactivity Profile: 3- vs. 4-Bromophenyl Piperidines in MedChem Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the choice between 4-(3-bromophenyl)piperidine (Meta-isomer) and 4-(4-bromophenyl)piperidine (Para-isomer) is rarely arbitrary. While they share a molecular formula (


), their reactivity profiles in palladium-catalyzed cross-couplings and physicochemical behaviors differ significantly due to symmetry-driven packing effects and steric vectors.

This guide provides an objective, data-driven comparison to assist in scaffold selection and process optimization.

Quick Comparison Matrix
Feature4-(4-Bromophenyl)piperidine (Para)4-(3-Bromophenyl)piperidine (Meta)
Symmetry

(High)

(Low)
Melting Point High (Solid packing dominant)Low (Often amorphous/oil)
Solubility (DMSO) Moderate (< 50 mM often requires heat)High (> 100 mM typically)
Pd-Oxidative Addition Fast (Sterically unhindered)Slower (Proximal piperidine bulk)
Li-Halogen Exchange Clean; stable aggregatesProne to aggregation issues
Primary Utility Linear vector extensionVector "kinking" / Scaffold hopping

Electronic & Steric Profiling[1][2]

The reactivity difference is governed by the spatial relationship between the reactive C-Br bond and the bulky piperidine scaffold.

Steric Cone Angles

In the Para isomer, the bromine atom is roughly 180° opposed to the piperidine ring. The steric cone of the piperidine (approx. 112°) does not impinge on the palladium approach vector. In the Meta isomer, the C-Br bond is at a 120° angle relative to the piperidine attachment. The piperidine ring's chair conformation can create transient steric clashes with bulky phosphine ligands (e.g., XPhos, tBuXPhos) during the oxidative addition step.

Electronic Activation (Hammett Parameters)

The piperidine ring acts as a weak electron-donating group (EDG) via induction (


).
  • Para (

    
    ):  The inductive donation is transmitted through the conjugated system, slightly deactivating the C-Br bond toward oxidative addition (which prefers electron-deficient arenes).
    
  • Meta (

    
    ):  The inductive effect is felt more strongly due to proximity, but the resonance decoupling makes the meta-bromide slightly more electron-neutral than the para-bromide.
    
Visualization: Reactivity Vectors

The following diagram illustrates the steric and electronic pathways influencing the reaction rates.

Reactivity Start Substrate Selection Para 4-(4-Bromophenyl) (Para-Isomer) Start->Para Meta 4-(3-Bromophenyl) (Meta-Isomer) Start->Meta OxAdd_Para Oxidative Addition (Pd0 -> PdII) Rate: Fast Sterics: Low Para->OxAdd_Para Minimal Steric Clash OxAdd_Meta Oxidative Addition (Pd0 -> PdII) Rate: Moderate Sterics: Medium Meta->OxAdd_Meta Proximal Piperidine Interference Linear Linear Vector (Target: GPCR/Kinase Hinge) OxAdd_Para->Linear Suzuki/Buchwald Kinked Kinked Vector (Target: Solvent Channel/Pocket) OxAdd_Meta->Kinked Suzuki/Buchwald

Figure 1: Mechanistic divergence in cross-coupling. The meta-isomer encounters higher steric barriers during the catalytic cycle.

Synthetic Performance Analysis

Suzuki-Miyaura Cross-Coupling

Experimental data suggests a yield and rate differential when coupling these isomers with boronic acids.

  • 4-Bromo (Para): Typically reaches >95% conversion within 2-4 hours using standard conditions (

    
    , 
    
    
    
    , Dioxane/Water). The linear geometry minimizes ligand interference.
  • 3-Bromo (Meta): Often requires 6-12 hours or "hotter" ligands (e.g., SPhos) to achieve comparable conversion. The proximity of the piperidine ring can hinder the transmetalation step if the boronic acid is also bulky (ortho-substituted).

Recommendation: For the Meta-isomer, switch to Pd(dtbpf)Cl2 or XPhos Pd G4 if yields are below 80% with standard catalysts.

Lithium-Halogen Exchange

When generating the aryl-lithium species for nucleophilic attack (e.g., on an aldehyde):

  • Para: Forms stable aggregates in THF at -78°C.

  • Meta: The lithiated species is more soluble but also more basic/reactive. It carries a higher risk of Wurtz-type coupling (homocoupling) if the temperature rises above -60°C, due to the destabilizing effect of the adjacent alkyl-piperidine group.

Physicochemical Properties & Handling[3][4]

This section is critical for process chemistry and stock solution preparation.

PropertyPara-IsomerMeta-IsomerMechanism
Crystallinity HighLowPara allows efficient

-stacking; Meta disrupts lattice energy.
Solubility (MeOH) ~50 mg/mL>200 mg/mLSymmetry breaking in Meta reduces crystal lattice enthalpy.
Chromatography Elutes later (RP-HPLC)Elutes earlier (RP-HPLC)Meta exposes more polar surface area to the mobile phase.

Practical Tip: When purifying the Para isomer via preparative HPLC, ensure the collection fraction is immediately diluted or heated; otherwise, it may crystallize in the fraction collector lines.

Experimental Protocols

The following protocols are designed to be self-validating . They include checkpoints to verify reactivity before committing valuable late-stage intermediates.

Protocol A: Diagnostic Suzuki Coupling (Isomer Stress Test)

Use this to determine if your specific piperidine derivative requires advanced catalysis.

  • Setup: In a 4mL vial, charge:

    • Substrate (Meta or Para): 0.1 mmol

    • Phenylboronic acid: 0.15 mmol

    • 
       (2.0 M aq): 150 µL
      
    • Dioxane: 1.0 mL

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM (5 mol%).

  • Reaction: Seal and heat to 80°C.

  • Checkpoint (The Validation):

    • Sample at T=60 minutes .

    • Pass Criteria: LCMS shows >50% conversion.

    • Fail Criteria: <50% conversion indicates steric stalling.

    • Corrective Action: If Meta-isomer fails, switch catalyst to Pd-RuPhos G4 .

Protocol B: Synthesis of 4-(4-bromophenyl)piperidine (Reference Standard)

Based on reduction of the tetrahydropyridine precursor [1].

  • Precursor: Dissolve 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (1.0 eq) in dry MeOH.

  • Reduction: Add

    
     (Adams' catalyst, 5 wt%) or 
    
    
    
    (10 wt%).
    • Note: PtO2 is preferred to avoid debromination, which is a common side reaction with Pd/C on aryl bromides.

  • Hydrogenation: Stir under

    
     balloon (1 atm) for 16 hours.
    
  • Workup: Filter through Celite. Concentrate.

  • Validation: 1H NMR (MeOD) should show the disappearance of the alkene proton at

    
     ~6.0 ppm.
    

Decision Framework for Drug Design

When should you use which?

DecisionTree Start Design Goal Target Target Binding Pocket Geometry Start->Target Narrow Narrow/Deep Pocket (e.g., GPCR Orthosteric) Target->Narrow Linear Space Wide Shallow/Solvent Exposed (e.g., Kinase Solvent Front) Target->Wide Volume Filling Para Select PARA-Isomer (Max Length, Low Width) Narrow->Para Meta Select META-Isomer (Increased Width, Vector Turn) Wide->Meta Solubility Solubility Issue? Meta->Solubility Solubility->Meta Meta improves solubility (lower MP)

Figure 2: Decision tree for selecting regioisomers based on binding pocket requirements.

References

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.[1][2] Retrieved from [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction. Retrieved from [Link]

Sources

A Comparative Guide to Purity Analysis Standards for 4-(3-Bromophenyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

4-(3-Bromophenyl)-4-methylpiperidine is a substituted piperidine derivative, a structural motif of significant interest in medicinal chemistry. Piperidine rings are prevalent in numerous active pharmaceutical ingredients (APIs), contributing to their pharmacological activity and pharmacokinetic profiles.[1][2] As a key building block or intermediate in the synthesis of novel therapeutics, the chemical purity of 4-(3-Bromophenyl)-4-methylpiperidine is not merely a quality metric; it is a fundamental determinant of the safety, efficacy, and stability of the final drug product.

The presence of impurities, even in minute quantities, can introduce significant risks, including altered pharmacological effects, increased toxicity, or compromised stability of the API.[3] Therefore, a robust, validated, and multi-faceted analytical strategy for purity determination is mandated by regulatory bodies and is an indispensable component of the drug development lifecycle.

This guide provides an in-depth comparison of the principal analytical techniques used for the purity assessment of 4-(3-Bromophenyl)-4-methylpiperidine. We will move beyond procedural lists to explore the causality behind methodological choices, offering a framework for selecting the most appropriate techniques to build a comprehensive and self-validating purity profile. We will examine High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, providing both comparative data and detailed experimental protocols.

Core Analytical Methodologies for Purity Profiling

The selection of an analytical method is governed by the physicochemical properties of the analyte and the specific questions being asked—be it routine purity check, identification of an unknown impurity, or establishing the purity of a reference standard.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

HPLC is the cornerstone of purity analysis in the pharmaceutical industry, prized for its versatility, precision, and robustness in separating a wide range of compounds.

Causality & Rationale: Reversed-phase HPLC (RP-HPLC) is the preferred mode for analyzing moderately polar compounds like 4-(3-Bromophenyl)-4-methylpiperidine. Separation is achieved based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.[4] The basic nitrogen atom in the piperidine ring (pKa ≈ 11) will be protonated at acidic or neutral pH. To prevent peak tailing—caused by strong interactions between the protonated amine and residual silanol groups on the silica-based column—an acidic modifier like phosphoric or formic acid is added to the mobile phase.[4][5] This ensures a consistent protonation state and saturates the active sites on the stationary phase, resulting in sharp, symmetrical peaks suitable for accurate quantification.

Workflow for RP-HPLC Purity Determination

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Accurately weigh sample & dissolve in diluent inject Inject solutions prep_sample->inject prep_std Accurately weigh reference standard & dissolve in diluent prep_std->inject separate Gradient Elution Separates Components inject->separate detect UV Detection (e.g., 220 nm) separate->detect integrate Integrate Peak Areas in Chromatogram detect->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Report calculate->report

Caption: General workflow for purity analysis using RP-HPLC.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is designed to separate the main component from potential process-related impurities and degradation products.

  • Instrumentation & Columns:

    • HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents & Mobile Phase:

    • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Diluent: Mobile Phase A and Acetonitrile (50:50 v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      25 10 90
      30 10 90
      31 90 10

      | 35 | 90 | 10 |

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of 4-(3-Bromophenyl)-4-methylpiperidine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of ~1 mg/mL.

    • Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.

  • Analysis & Calculation:

    • Inject the diluent (as a blank), followed by the standard and sample solutions.

    • Determine the purity using the area normalization method. The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.[4]

    • The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS): Superior Identification of Volatile Impurities

GC-MS combines the high-resolution separation of Gas Chromatography with the unparalleled identification power of Mass Spectrometry.

Causality & Rationale: This technique is ideal for identifying and quantifying volatile or semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials.[8] The piperidine structure itself is thermally stable enough for GC analysis.[9] Electron Ionization (EI) is a hard ionization technique that produces reproducible fragmentation patterns, creating a molecular "fingerprint" that can be compared against spectral libraries for confident identification of unknown impurities. The dominant fragmentation pathway for piperidines is often α-cleavage adjacent to the nitrogen atom, leading to characteristic and stable iminium ions.[10] For less volatile or more polar impurities, derivatization (e.g., silylation or acylation) can be employed to increase volatility and improve peak shape.[9][11]

Experimental Protocol: GC-MS for Impurity Identification

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or TOF).

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).[9]

  • GC Operating Conditions:

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio) or splitless for trace analysis.

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at 15 °C/min.

      • Final Hold: Hold at 280 °C for 10 minutes.

  • MS Operating Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

  • Sample Preparation:

    • Prepare a solution of the sample in a volatile organic solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

Quantitative NMR (qNMR) Spectroscopy: The Primary Standard for Purity

NMR spectroscopy provides unambiguous structural information and, in its quantitative application (qNMR), offers a powerful method for determining purity without requiring a reference standard of the analyte itself.[3]

Causality & Rationale: The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[12][13] By co-dissolving a known mass of the sample with a known mass of a highly pure, stable internal standard with a simple NMR spectrum, the purity of the analyte can be calculated directly.[14] This makes qNMR a primary ratio method, as defined by the Bureau International des Poids et Mesures (BIPM). It is an invaluable tool for certifying reference materials and for obtaining an accurate purity value that is independent of the chromatographic response factors of impurities.

Workflow for qNMR Purity Assessment

cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation weigh_sample Accurately weigh sample dissolve Co-dissolve in deuterated solvent weigh_sample->dissolve weigh_std Accurately weigh internal standard weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H spectrum with quantitative parameters (long relaxation delay) transfer->acquire process Phase and baseline correct the spectrum acquire->process integrate Integrate characteristic peaks (analyte and standard) process->integrate calculate Calculate purity using the qNMR equation integrate->calculate report Report absolute purity (w/w %) calculate->report

Caption: Key steps in performing a qNMR purity analysis.

Experimental Protocol: ¹H-qNMR for Absolute Purity Determination

  • Instrumentation & Reagents:

    • NMR Spectrometer (≥400 MHz).

    • Certified Internal Standard (e.g., Maleic Acid, 1,4-Dinitrobenzene). The standard must be soluble in the same solvent as the analyte, not react with it, and have signals that do not overlap with analyte signals.[14]

    • Deuterated Solvent (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of 4-(3-Bromophenyl)-4-methylpiperidine into a vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Acquisition Parameters (Critical for Quantitation):

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals being integrated (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: Sufficient for a good signal-to-noise ratio (e.g., 8 or 16 scans).

  • Data Processing and Calculation:

    • Apply Fourier transform, and carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte (Iₓ) and a signal from the internal standard (Iₛₜd).

    • Calculate the purity using the following equation:

      Purity (w/w %) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Pₛₜd

      Where:

      • I: Integral value

      • N: Number of protons for the integrated signal

      • M: Molar mass

      • m: Mass

      • P: Purity of the standard

      • x: Analyte

      • std: Internal Standard

Comparative Guide: Selecting the Right Tool for the Job

No single technique can provide a complete picture of a sample's purity. An orthogonal approach, using multiple techniques that rely on different chemical principles, is the most robust strategy.

FeatureHPLC-UV/PDAGC-MSQuantitative NMR (qNMR)
Principle Separation by polarity; detection by UV absorbance.Separation by volatility/boiling point; detection by mass.Intrinsic magnetic properties of nuclei; no separation required.
Primary Use Case Routine purity testing, quantification of known and unknown non-volatile impurities.[15]Identification and quantification of volatile/semi-volatile impurities and residual solvents.[16]Absolute purity assignment, structural confirmation, and certification of reference standards.[12][13]
Sensitivity High (µg/mL to ng/mL range).[5]Very High (pg to fg range).[8]Moderate (mg of sample required).
Identification Power Limited (based on retention time and UV spectrum). Requires MS detector for confirmation.High (fragmentation patterns provide a molecular fingerprint).[10]Unparalleled (provides complete molecular structure).
Quantification Relative (requires response factors or assumes all impurities have the same response as the API).Relative/Absolute (can be absolute with appropriate standards).Absolute (a primary ratio method, does not require analyte-specific standards).[3][14]
Sample Throughput High. Suitable for automation.Moderate to High.Low to Moderate.
Sample State Non-destructive to the sample molecule.Destructive (sample is vaporized and ionized).Non-destructive (sample can be fully recovered).
Key Challenge Co-elution of impurities, peak tailing for basic compounds, requires reference standards for accurate quantification.Not suitable for non-volatile or thermally labile compounds; may require derivatization.[11]Lower sensitivity, potential for signal overlap in complex mixtures, requires longer experiment times for accuracy.

Conclusion: An Integrated and Authoritative Purity Strategy

The purity analysis of 4-(3-Bromophenyl)-4-methylpiperidine demands a scientifically sound, multi-technique approach to satisfy the rigorous standards of the pharmaceutical industry.

  • RP-HPLC should be employed as the primary tool for routine quality control, quantifying impurities and assessing stability. Its high throughput and robustness make it ideal for screening batches and monitoring degradation.

  • GC-MS serves as a crucial complementary technique, specifically targeting potential volatile impurities from the synthetic route that HPLC might miss.

  • Quantitative NMR stands as the ultimate authority for purity assessment. It should be used to establish the absolute purity of reference standards and to investigate and structurally elucidate any significant unknown impurities detected by chromatographic methods.

By integrating these orthogonal techniques, researchers and drug development professionals can build a comprehensive, trustworthy, and defensible purity profile for 4-(3-Bromophenyl)-4-methylpiperidine, ensuring its quality and suitability for the synthesis of safe and effective pharmaceuticals.

References

  • NIMC. (n.d.). NMR Spectroscopy In Pharmaceutical Analysis.
  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals.
  • BenchChem. (2025). Application Notes: Derivatization of 1-Piperideine for GC-MS Analysis.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl-amine and Related Piperidine Derivatives.
  • BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • European Pharmaceutical Review. (2014). NMR spectroscopy: Quality control of pharmaceutical products.
  • Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Oxford Instruments. (n.d.). Consistency and Purity.
  • Cellular, Molecular and Biomedical Reports. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects.
  • PubMed. (2016). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs).
  • Journal of Chemical and Pharmaceutical Research. (2015). A stability indicating method development.
  • Molecules. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • BenchChem. (2025). Analytical Standards for 3-[(4-Methylphenyl)methyl]piperidine: Application Notes and Protocols.
  • IOSR Journal of Applied Chemistry. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Der Pharma Chemica. (n.d.). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy.... Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4sqiuPbZoZx_3vhSL_kqZxx4ZOTZhc-lBGInqkeA87n51QiAOWridb7l4qPfdDAi-V5wiocIAjIMzGRrR2W3DPq1MJGJuSKgdULRXc0yC0CBPUQB6ONjC_uqZQCNNoo9AqP3roVGHI36l3kP3_pMWg3rSOhrRQLMWKlKp6bdXrqmkLzQQ2pHR0WFLsVe8GKBuwOyDwaFAPb42cKF1gtQ=0WFLsVe8GKBuwOyDwaFAPb42cKF1gtQ=

Sources

A Comparative Guide to the Structural Validation of 4-(3-Bromophenyl)-4-methylpiperidine HCl: An Integrated Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of chemical research and pharmaceutical development. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties, making its accurate elucidation a critical step. This guide provides a comprehensive comparison of methodologies for the structural validation of the novel compound 4-(3-Bromophenyl)-4-methylpiperidine HCl, a molecule of interest due to the prevalence of the 4-phenylpiperidine scaffold in pharmacologically active agents.[1][2]

While a definitive crystal structure for this specific molecule is not publicly available, this guide will use it as a case study to explore the gold-standard technique of single-crystal X-ray diffraction (SC-XRD) and compare it with complementary analytical and computational methods. We will delve into the causality behind experimental choices, emphasizing a self-validating system of analysis where multiple techniques provide orthogonal data to build a high-confidence structural assignment.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3][4] By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine bond lengths, bond angles, and the overall molecular geometry with atomic resolution.[5]

Experimental Workflow for SC-XRD

The process of SC-XRD can be broken down into several key stages, each requiring careful consideration and optimization.

SC_XRD_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Analysis cluster_validation Validation Synthesis Synthesis of 4-(3-Bromophenyl)-4- methylpiperidine HCl Purification Purification (e.g., Recrystallization) Synthesis->Purification Crystal_Growth Single Crystal Growth (Slow Evaporation, Vapor Diffusion) Purification->Crystal_Growth Mounting Crystal Mounting & Screening Crystal_Growth->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement CIF_Generation CIF File Generation Refinement->CIF_Generation CheckCIF checkCIF/PLATON Validation CIF_Generation->CheckCIF

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol: SC-XRD

1. Synthesis and Purification:

  • Synthesis: A plausible synthetic route to 4-(3-Bromophenyl)-4-methylpiperidine HCl could involve the reaction of a suitable precursor with a Grignard reagent, followed by deprotection and salt formation. While a specific protocol for this molecule is not detailed in the literature, general methods for the synthesis of 4-phenylpiperidines are well-established.[6][7]

  • Purification: The crude product must be purified to a high degree, typically by recrystallization, to remove impurities that could hinder crystal growth.

2. Crystallization:

  • Objective: To grow single crystals of sufficient size and quality (ideally >20 µm in all dimensions).[3]

  • Methodology: This is often the most challenging step. Techniques include slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents and solvent systems should be screened to find the optimal conditions for crystal growth.

3. Data Collection and Structure Solution:

  • A suitable single crystal is mounted on the diffractometer.

  • The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[4]

  • The collected data are used to determine the unit cell dimensions and space group.

  • The structure is then "solved" using computational methods to determine the initial positions of the atoms.

4. Structure Refinement:

  • The initial structural model is refined against the experimental data to improve the fit and obtain the final, highly accurate atomic coordinates.

Orthogonal Validation: Spectroscopic and Spectrometric Techniques

When single crystals cannot be obtained, or to provide confirmatory evidence, spectroscopic and spectrometric methods are indispensable.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule.[10] For 4-(3-Bromophenyl)-4-methylpiperidine HCl, a suite of NMR experiments would provide key structural information.

  • ¹H NMR: Would reveal the number of different types of protons and their neighboring environments through chemical shifts and coupling constants.

  • ¹³C NMR: Would indicate the number of unique carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete bonding framework of the molecule.[11][12]

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to the carbons they are directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting different parts of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is essential for confirming the molecular weight and elemental composition.[13][14]

  • Ionization Techniques: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, which would likely show a strong signal for the molecular ion.[15]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula.[13]

The Role of Computational Chemistry

In modern structural validation, computational methods play a significant and increasingly integrated role.

Crystal Structure Prediction (CSP)

CSP methods use computational algorithms to generate and rank possible crystal packing arrangements based on their calculated lattice energies.[16][17][18] This can be particularly useful in cases where crystallization is difficult or to understand potential polymorphism. The process typically involves a global search of the potential energy surface followed by more accurate energy calculations (e.g., using density functional theory) for the most promising structures.[16][17][19]

Comparative Data for Piperidine Derivatives

While the specific crystallographic data for 4-(3-Bromophenyl)-4-methylpiperidine HCl is unavailable, a comparison with known structures of related 4-phenylpiperidine derivatives can provide valuable context.

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)Conformation
A related piperidine derivativeP2₁/c10.12315.45612.789105.2Chair
Another piperidine analogP-18.9879.87614.56795.8Chair

Note: This table presents hypothetical but realistic data for illustrative purposes, as direct comparative data for closely related structures was not found in the initial search.

A Self-Validating System: The Final Verdict

The most robust structural validation comes from a convergence of data from multiple, independent techniques.

Validation_Logic cluster_experimental Experimental Data cluster_computational Computational Data SC_XRD SC-XRD (3D Structure) Validated_Structure Validated Structure of 4-(3-Bromophenyl)-4- methylpiperidine HCl SC_XRD->Validated_Structure Definitive NMR NMR (Connectivity) NMR->Validated_Structure Confirmatory MS Mass Spec (Formula) MS->Validated_Structure Confirmatory CSP CSP (Predicted Structures) CSP->Validated_Structure Supportive

Caption: The convergence of multiple analytical techniques for robust structural validation.

For 4-(3-Bromophenyl)-4-methylpiperidine HCl, the ideal validation workflow would involve:

  • Initial Characterization: Use NMR and MS to confirm the molecular formula and connectivity, ensuring the correct compound has been synthesized.

  • Crystallographic Analysis: Obtain a high-quality single crystal and perform SC-XRD to determine the three-dimensional structure.

  • Data Validation: Submit the resulting Crystallographic Information File (CIF) to the checkCIF/PLATON service.[20][21][22] This automated procedure checks for completeness, self-consistency, and potential errors in the structural data.[23][24] Any resulting ALERTS must be addressed to ensure the quality of the structure.

  • Computational Cross-Verification (Optional but Recommended): Perform CSP calculations to see if the experimentally determined crystal structure corresponds to a low-energy predicted polymorph.

References

  • Crystal structure prediction - Wikipedia. (n.d.). Retrieved February 26, 2026, from [Link]

  • Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery, 2(2), 140-150.
  • Mass Spectrometry in Small Molecule Drug Development. (2015). Retrieved February 26, 2026, from [Link]

  • Kwan, E. E. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Research, 5(2), 229-242.
  • Han, X., & Li, L. (2023). Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. Analytical Chemistry, 95(3), 1635-1653.
  • Choosing the Right Mass Spectrometry for Small Molecules. (2024). ZefSci. Retrieved February 26, 2026, from [Link]

  • Structure Elucidation and NMR. (n.d.). Hypha Discovery. Retrieved February 26, 2026, from [Link]

  • Oganov, A. R., & Glass, C. W. (2006). Crystal structure prediction using ab initio evolutionary techniques: Principles and applications. The Journal of Chemical Physics, 124(24), 244704.
  • Mass Spectrometry: A Cornerstone of Modern Drug Development Analytical Strategy. (2025). SK pharmteco. Retrieved February 26, 2026, from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(11), 1935-1949.
  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. Retrieved February 26, 2026, from [Link]

  • Small Molecule Characterization. (n.d.). Nuclear Magnetic Resonance Facility, Oregon State University. Retrieved February 26, 2026, from [Link]

  • Price, S. L. (2014). The computational prediction of pharmaceutical crystal structures and polymorphism. Advanced Drug Delivery Reviews, 64, 3-13.
  • Prioritizing Computational Cocrystal Prediction Methods for Experimental Researchers: A Review to Find Efficient, Cost-Effective, and User-Friendly Approaches. (2023). Pharmaceuticals, 16(5), 735.
  • Crystal structure prediction – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 26, 2026, from [Link]

  • Linden, A. (2019). Validation: Understanding CheckCIF for small molecules. IUCr. Retrieved February 26, 2026, from [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
  • Introduction to single crystal X-ray analysis VI. About CIFs—Alerts and how to handle them—. (2014). Rigaku Journal, 30(2), 18-24.
  • PLATON/VALIDATION. (n.d.). Utrecht University. Retrieved February 26, 2026, from [Link]

  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C: Structural Chemistry, 76(12), 1083-1093.
  • Small molecule X-ray crystallography. (n.d.). The University of Queensland. Retrieved February 26, 2026, from [Link]

  • Small molecule crystallography. (n.d.). Excillum. Retrieved February 26, 2026, from [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics, 19(6), 1845-1856.
  • X-ray single-crystal diffraction. (n.d.). FZU. Retrieved February 26, 2026, from [Link]

  • Application Note SC-XRD 505 Single Crystal Diffraction. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Preparation method of (S)-3-(4-bromophenyl)piperidine as Niraparib intermediate. (2018). Eureka. Retrieved February 26, 2026, from [Link]

  • Phenylpiperidines. (n.d.). Wikipedia. Retrieved February 26, 2026, from [Link]

  • Synthesis and pharmacology of novel antidepressant agents with dopamine autoreceptor agonist properties. (2010). International Journal of Pharmaceutical Sciences Review and Research, 4(3), 1-8.
  • 4-(3-bromophenyl)-4-methylpiperidine hydrochloride. (n.d.). PubChemLite. Retrieved February 26, 2026, from [Link]

  • Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 35(23), 4349-4355.
  • Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. (2025).
  • 4-Phenylpiperidine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 26, 2026, from [Link]

Sources

Technical Guide: Differentiating 4-(3-Bromophenyl)-4-methylpiperidine from Des-methyl Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quaternary Carbon Imperative

In the optimization of 4-phenylpiperidine scaffolds—common in analgesics (e.g., pethidine), SSRIs (e.g., paroxetine), and sigma receptor ligands—the distinction between 4-(3-bromophenyl)-4-methylpiperidine (Compound A ) and its des-methyl analog (4-(3-bromophenyl)piperidine, Compound B ) is not merely structural; it is functional.

The introduction of the methyl group at the C4 position creates a quaternary carbon center . This structural modification drastically alters the molecule's metabolic fate, receptor binding kinetics, and physicochemical profile. This guide provides a self-validating analytical framework to distinguish these two entities, focusing on the "silent" chemical shifts and fragmentation patterns that standard automated screens often miss.

Physicochemical & Structural Divergence

The primary differentiator is the steric bulk and lipophilicity introduced by the C4-methyl group.

Feature4-Methyl Analog (Compound A) Des-methyl Analog (Compound B) Implication
C4 Hybridization Quaternary (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

, no H)
Tertiary (

, 1 H)
A is resistant to aromatization/oxidation at C4.
LogP (Predicted) ~3.3 - 3.5~2.8 - 3.0A has higher BBB permeability and longer HPLC retention.
pKa (Basic N) ~9.8~10.1A is slightly less basic due to distal steric/electronic effects.
Conformation Rigid Chair (Methyl equatorial/axial flip constrained)Flexible ChairA often exhibits higher receptor selectivity due to "conformational locking."

Analytical Differentiation Protocols

Nuclear Magnetic Resonance (NMR) - The Gold Standard

NMR provides the most definitive structural proof. The presence or absence of the C4-proton is the binary switch for identification.

Protocol: Dissolve 5-10 mg of sample in 600 µL


 (neutralized with 

to prevent salt shifts).
  • 1H NMR (Proton):

    • Compound A (Methyl): Look for a sharp singlet (3H) in the upfield aliphatic region, typically

      
       0.9 – 1.3 ppm . Crucially, the aromatic region will show the 3-bromophenyl pattern, but there will be NO signal  for a methine proton at the C4 position.
      
    • Compound B (Des-methyl): Absence of the methyl singlet. Presence of a multiplet (tt or m, 1H) corresponding to the C4-H, typically found at

      
       2.5 – 3.0 ppm .
      
  • 13C NMR (Carbon):

    • Compound A: Distinct quaternary carbon signal at ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       35-40 ppm  (significantly deshielded compared to tertiary).
      
    • Compound B: Methine carbon signal, identifiable by DEPT-135 (positive phase) vs. Quaternary (invisible in DEPT-135).

Mass Spectrometry (MS) Fragmentation

While molecular ion (


) differs by 14 Da, fragmentation patterns provide structural confirmation.
  • Compound A (m/z ~253/255):

    • Key Fragment: Loss of Methyl radical (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ).
      
    • Pathway: Retro-Diels-Alder (RDA) fragmentation is sterically hindered, often leading to distinct piperidine ring cleavage patterns.

  • Compound B (m/z ~239/241):

    • Key Fragment: Tropylium ion formation is more facile if the ring can aromatize.

    • Pathway: Standard McLafferty-type rearrangements are more prominent.

Chromatographic Separation (HPLC)

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6x100mm). Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5-95% B over 10 min.

  • Result: The 4-Methyl analog (A) will elute later than the Des-methyl analog (B) due to the hydrophobic contribution of the methyl group (+0.5 LogP units).

Visualization: Analytical Decision Tree

The following diagram illustrates the logical workflow to confirm the identity of the 4-methyl analog.

AnalyticalWorkflow Sample Unknown Sample (Piperidine Derivative) MS_Screen Step 1: LC-MS Screen (ESI+) Sample->MS_Screen Mass_Check Observe Parent Ion (M+H) MS_Screen->Mass_Check Path_A m/z ~254/256 (Br isotope pattern) Mass_Check->Path_A Methylated Path_B m/z ~240/242 (Br isotope pattern) Mass_Check->Path_B Des-methyl NMR_Step Step 2: 1H NMR (CDCl3) Path_A->NMR_Step Path_B->NMR_Step Singlet Diagnostic Signal: Sharp Singlet @ ~1.2 ppm NMR_Step->Singlet 4-Me Present Multiplet Diagnostic Signal: Multiplet @ ~2.6 ppm NMR_Step->Multiplet 4-H Present Conclusion_A CONFIRMED: 4-(3-Br-Ph)-4-Methylpiperidine (Quaternary Center) Singlet->Conclusion_A Conclusion_B CONFIRMED: Des-methyl Analog (Tertiary Center) Multiplet->Conclusion_B

Figure 1: Analytical decision tree for differentiating quaternary vs. tertiary C4-piperidines.

Functional Implications: Metabolic Blocking

Why synthesize the methyl analog? The primary medicinal chemistry justification is Metabolic Blocking . The C4 position in 4-phenylpiperidines is a "metabolic soft spot," prone to oxidation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

  • Des-methyl (Tertiary C4): Prone to hydroxylation at C4 to form the carbinol, which can dehydrate to the tetrahydropyridine and potentially aromatize to the pyridinium species (often toxic, similar to MPTP neurotoxicity mechanisms).

  • 4-Methyl (Quaternary C4): The methyl group sterically and chemically blocks this oxidation pathway. It forces metabolism to occur on the aromatic ring (3-Br position) or N-dealkylation, significantly extending the half-life (

    
    ) and preventing the formation of potentially toxic unsaturated metabolites.
    

MetabolicBlock Substrate_H Des-methyl Analog (Tertiary C4-H) CYP CYP450 Oxidation Substrate_H->CYP Metabolite_OH 4-Hydroxy Metabolite (Unstable) CYP->Metabolite_OH Blocked C4-Oxidation BLOCKED CYP->Blocked Steric Hindrance Safe_Met Ring Hydroxylation (Clearance) CYP->Safe_Met Alternative Pathway Toxic Pyridinium/Toxic Species Metabolite_OH->Toxic Dehydration Substrate_Me 4-Methyl Analog (Quaternary C4-Me) Substrate_Me->CYP

Figure 2: Mechanism of metabolic stabilization via C4-methylation.

References

  • PubChem. (2023). 4-(3-bromophenyl)-4-methylpiperidine hydrochloride.[1] National Library of Medicine. [Link]

  • K. Davidson et al. (2020). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl‐related compounds in electrospray ionization tandem mass spectrometry. Drug Testing and Analysis. [Link]

  • Eliel, E. L., et al. (1989). Conformational analysis.[2] 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.[2] [Link]

  • Zimmerman, D. M., et al. (1978). Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry. (Contextual grounding for 4-methyl piperidine SAR).

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-(3-Bromophenyl)-4-methylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary (Emergency Card)

Immediate Action Required: If this substance is currently spilled or unstable, refer to Section 5 (Spill Contingency) immediately.

ParameterCritical Data
Compound 4-(3-Bromophenyl)-4-methylpiperidine hydrochloride
Physical State Solid (Crystalline powder), Hygroscopic
Primary Hazards Acute Toxicity (Oral/Dermal) , Skin/Eye Irritant , Halogenated
Waste Category Halogenated Organic Solid (DO NOT drain dispose)
Incompatibilities Strong Oxidizers, Strong Bases (liberates volatile free base)
Disposal Method High-Temperature Incineration (with acid gas scrubbing)

Technical Profile & Waste Characterization[1]

To ensure compliant disposal, one must understand the chemical moiety driving the waste classification.[1] This is not generic "chemical waste"; it is a halogenated amine salt .

Structural Implications for Disposal
  • Bromine Substituent (C-Br): This defines the waste stream. Upon incineration, this compound releases Hydrogen Bromide (HBr) gas. Therefore, it must be segregated into the Halogenated Waste stream. Mixing this with non-halogenated solvents (e.g., acetone, ethanol) contaminates the entire volume, forcing the disposal facility to treat the whole batch as halogenated (significantly higher cost and environmental impact).

  • Piperidine Ring (Amine): Nitrogen-containing compounds can form NOx during combustion.

  • Hydrochloride Salt (.HCl): The compound is water-soluble and acidic in solution. It is hygroscopic; waste containers must be tightly sealed to prevent moisture absorption, which can lead to "caking" or container degradation over time.

Regulatory Classification (RCRA/EPA Context)

While specific research analogs may not have a dedicated "P" or "U" list code (unless specifically scheduled), this compound defaults to the following characteristics under 40 CFR 261 :

  • D002 (Corrosivity): If in aqueous solution with pH

    
     2.
    
  • Toxic Organic Waste: Treat as Hazardous Waste .

  • DOT Shipping (Likely): UN 2811 (Toxic solids, organic, n.o.s.) or UN 3077 (Environmentally Hazardous).

Operational Disposal Protocol

Decision Logic: The "State-Based" Workflow

Use the following logic gate to determine the correct physical handling procedure.

DisposalWorkflow Start Waste Generation Source CheckState Assess Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Solution Solution / Mother Liquor CheckState->Solution Bag Double Bag (LDPE) or Glass Jar Solid->Bag CheckSolvent Identify Solvent Base Solution->CheckSolvent TagSolid Label: 'Toxic Solid, Organic, Halogenated' Bag->TagSolid BinSolid Solid Waste Drum (Lab Pack) TagSolid->BinSolid HaloSolv Halogenated Solvent (DCM, Chloroform) CheckSolvent->HaloSolv NonHaloSolv Non-Halogenated Solvent (MeOH, Water, DMSO) CheckSolvent->NonHaloSolv Segregate SEGREGATION CRITICAL: Do not mix streams HaloSolv->Segregate NonHaloSolv->Segregate TagLiq Label: 'Halogenated Solvent Waste' (Contaminated) Segregate->TagLiq Route Both to Halo Stream (Due to Bromine content) BinLiq Liquid Waste Carboy (Halogenated Stream) TagLiq->BinLiq

Figure 1: Decision tree for segregating 4-(3-Bromophenyl)-4-methylpiperidine hydrochloride waste. Note that even non-halogenated solutions become "halogenated waste" once this compound is dissolved in them.

Protocol A: Solid Waste (Pure Compound)

Objective: Contain dust and prevent environmental leaching.

  • Primary Containment: Transfer the solid into a clear glass jar (screw cap) or a high-density polyethylene (HDPE) wide-mouth bottle.

    • Why? Glass is inert to the acidic nature of the HCl salt.

  • Secondary Containment: Place the sealed jar into a clear 4-mil LDPE zip-lock bag.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "4-(3-Bromophenyl)-4-methylpiperidine HCl" (99%).

    • Hazard Checkboxes: Toxic, Irritant.

  • Storage: Place in the Solid Hazardous Waste drum.

    • Self-Validation Check: Ensure the drum is not designated for "Oxidizers Only."

Protocol B: Liquid Waste (Solutions/HPLC Waste)

Objective: Prevent cross-contamination of cheaper waste streams.

  • Segregation: Even if dissolved in Methanol or Water, the presence of the Bromine atom mandates this goes into the Halogenated Solvent carboy (often the "Red Can" or "DCM Waste").

    • Cost Control: Never pour this into the "Non-Halogenated" (Acetone/Ethanol) stream. Doing so renders the entire non-halogenated drum capable of releasing acid gas upon incineration, misclassifying the waste and increasing disposal costs by ~30-50%.

  • pH Check (Aqueous Solutions): If the solution is >90% water (e.g., reverse phase HPLC waste):

    • Check pH.[2][3][4][5] If pH < 2, adjust to pH 5-9 using Sodium Bicarbonate before adding to the carboy to prevent corrosion of the waste drum.

  • Labeling:

    • List the solvent (e.g., "Methanol 90%") AND the solute ("Bromo-piperidine derivative <1%").

Spill Contingency & Neutralization

Scenario: A 5g bottle drops and shatters on the benchtop.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use a N95 or P100 respirator to prevent inhalation of the salt dust.

  • Containment: Cover the spill with a specialized Amphoteric Absorbent (e.g., Neutrasorb®) or dry sand.

    • Avoid: Do not use paper towels immediately if the substance is wet, as this creates contaminated combustible waste.

  • Deactivation (Optional but Recommended for Large Spills):

    • The compound is an amine salt. Treating the area with a mild base (Sodium Carbonate solution) will liberate the free base.

    • Warning: The free base may be an oil and more volatile/skin-permeable than the salt. It is safer to scoop the solid salt directly rather than chemically modifying it during a spill cleanup unless you have a specific neutralization kit.

  • Cleanup: Scoop absorbent/solid mixture into a wide-mouth jar. Label as "Spill Debris: Toxic/Halogenated." Wash the surface with soap and water; collect the rinsate as hazardous waste.

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.

  • PubChem. (n.d.). Compound Summary: 4-(3-Bromophenyl)-4-methylpiperidine. National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets (SDS). 29 CFR 1910.1200.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.